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  • Product: 2-bromo-1H-imidazole-4,5-dicarboxylic acid
  • CAS: 773099-17-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid: An In-Depth Technical Guide

Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The targeted functionalization of the imidazole ring allows for the fine-tuning of a compound's pharmacological profile. 2-bromo-1H-imidazole-4,5-dicarboxylic acid is a key building block in this context, offering multiple points for chemical modification. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the dicarboxylic acid moieties at the 4 and 5-positions can be converted into a variety of functional groups or used to modulate solubility and pharmacokinetic properties. This guide provides a detailed exploration of the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Tale of Two Pathways

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid can be approached via two primary strategies, each with its own set of advantages and challenges.

Pathway A: The Direct Approach - Bromination of a Pre-formed Imidazole Core

This strategy involves the initial synthesis of the imidazole-4,5-dicarboxylic acid scaffold, followed by the selective bromination at the 2-position.

Pathway B: The Precursor Route - Synthesis and Subsequent Hydrolysis of a Dicarboxylate Ester

This more common and often more reliable approach involves the synthesis or procurement of a stable ester precursor, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, followed by a straightforward hydrolysis to yield the target dicarboxylic acid.

This guide will focus primarily on Pathway B, as it offers a more controlled and higher-yielding route to the final product, leveraging a commercially available starting material. A discussion of Pathway A will be included to provide a comprehensive overview of the synthetic landscape.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_pathway_b Pathway B: The Precursor Route cluster_pathway_a Pathway A: The Direct Approach Start_B Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Start_B->Hydrolysis [1] Product_B 2-bromo-1H-imidazole-4,5-dicarboxylic acid Hydrolysis->Product_B [2] Start_A Imidazole-4,5-dicarboxylic acid Bromination Bromination (e.g., NBS) Start_A->Bromination [3] Product_A 2-bromo-1H-imidazole-4,5-dicarboxylic acid Bromination->Product_A [4]

Caption: A comparative workflow of the two primary synthetic pathways to 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Pathway B: Detailed Protocol for the Synthesis via Diester Hydrolysis

This pathway is the recommended and most direct method for obtaining high-purity 2-bromo-1H-imidazole-4,5-dicarboxylic acid, primarily due to the commercial availability of its dimethyl ester precursor, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS 705280-65-5).[2][3]

Step 1: Hydrolysis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

The core of this pathway is the hydrolysis of the two ester groups to their corresponding carboxylic acids. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its generally faster reaction rates and cleaner conversions for this class of compounds.

Reaction Scheme:

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 to 1:1 ratio). The choice of co-solvent helps to ensure the solubility of the starting material.

  • Addition of Base: To the stirred solution, add an excess of sodium hydroxide or lithium hydroxide (typically 2.2 to 3.0 eq). The use of an excess of base ensures the complete hydrolysis of both ester groups.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable. Reaction times can vary from a few hours to overnight.

  • Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath.

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled solution with stirring to neutralize the excess base and protonate the carboxylate groups. The target dicarboxylic acid is generally insoluble in acidic aqueous media and will precipitate out of solution. The pH of the solution should be adjusted to approximately 1-2 to ensure complete precipitation.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration. The filter cake should be washed with cold deionized water to remove any inorganic salts. The product can then be dried under vacuum to yield 2-bromo-1H-imidazole-4,5-dicarboxylic acid. For higher purity, recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed.

ParameterRecommended ValueRationale
Starting Material Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylateCommercially available and direct precursor.
Base NaOH or LiOH (2.2-3.0 eq)Ensures complete saponification of both ester groups.
Solvent MeOH/Water or THF/WaterCo-solvent system to aid in the solubility of the starting material.
Reaction Temperature 60-80 °C (Reflux)Accelerates the rate of hydrolysis.
Acidification Agent Concentrated HClProtonates the dicarboxylate to precipitate the dicarboxylic acid.
Final pH 1-2Ensures complete protonation and precipitation of the product.

Pathway A: A Discussion of the Direct Bromination Approach

While Pathway B is the recommended route, it is instructive for the research scientist to understand the potential and the pitfalls of a more classical approach: the direct bromination of imidazole-4,5-dicarboxylic acid.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid

The starting material for this pathway, imidazole-4,5-dicarboxylic acid, can be synthesized via several reported methods. One common method involves the oxidation of benzimidazole with a strong oxidizing agent like potassium permanganate.[4] Another established route proceeds from the reaction of tartaric acid dinitrate with ammonia and formaldehyde.[4]

Step 2: Bromination of Imidazole-4,5-dicarboxylic acid

The direct bromination of the imidazole ring at the 2-position can be challenging due to the electron-withdrawing nature of the two carboxylic acid groups, which deactivate the ring towards electrophilic substitution. However, with a sufficiently reactive brominating agent, this transformation is feasible. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds.[5][6]

Challenges and Considerations:

  • Regioselectivity: While the 2-position is generally the most electron-rich and thus the most susceptible to electrophilic attack in the imidazole ring, the deactivating effect of the carboxyl groups can make the reaction sluggish and potentially lead to a mixture of products or no reaction under mild conditions.

  • Over-bromination: The use of harsh conditions or an excess of the brominating agent could lead to the formation of di- or tri-brominated species.

  • Reaction Conditions: The choice of solvent and temperature is critical. Aprotic solvents such as dichloromethane (DCM) or chloroform are often used for NBS brominations.[7]

Conclusion and Future Perspectives

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is most reliably and efficiently achieved through the hydrolysis of its commercially available dimethyl ester precursor. This method provides a direct and high-yielding route to the target molecule, avoiding the potential complications of direct bromination. For researchers in drug discovery and development, this versatile building block offers a wealth of opportunities for the synthesis of novel and complex molecular architectures. The strategic placement of the bromine atom and the dicarboxylic acid moieties provides a flexible platform for the creation of new chemical entities with tailored biological activities. Future work in this area may focus on the development of more efficient one-pot syntheses from simpler starting materials and the exploration of the diverse chemical transformations that can be performed on this valuable intermediate.

References

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid. [Link]

  • Zhu, L. et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893. [Link]

  • Panday, S. K. et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277. [Link]

  • Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.
  • Nyitrai, J. et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2588-2600. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837-846. [Link]

  • Kim, K. S. et al. (2020). Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles. Journal of Organic Chemistry, 85(17), 11245-11253. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]

  • ResearchGate. Synthesis of substituted imidazole-4,5-dicarboxylic acids. [Link]

  • Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]

  • Redalyc. N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. [Link]

  • Reddit. Can you do aromatic bromination with NBS and DCM?. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

Foreword: The Strategic Importance of Substituted Imidazoles For the discerning researcher in drug development and materials science, the imidazole scaffold is a cornerstone of molecular design. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Imidazoles

For the discerning researcher in drug development and materials science, the imidazole scaffold is a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in a vast array of biologically active agents and functional materials. This guide focuses on a specific, yet strategically important derivative: 2-bromo-1H-imidazole-4,5-dicarboxylic acid . The presence of a bromine atom at the 2-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the dicarboxylic acid moieties at the 4 and 5-positions provide opportunities for forming salts, esters, amides, or for coordination with metal centers in the development of metal-organic frameworks (MOFs).[1][2][3] This technical guide provides a comprehensive roadmap for the synthesis and rigorous characterization of this valuable building block, empowering researchers to unlock its full potential.

Part 1: A Proposed Synthetic Pathway

While a direct, documented synthesis for 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not readily found in the literature, a robust and logical pathway can be devised based on established methodologies for analogous compounds. The proposed synthesis is a two-step process commencing with the formation of the imidazole-4,5-dicarboxylic acid core, followed by a regioselective bromination.

Step 1: Synthesis of 1H-imidazole-4,5-dicarboxylic acid

The foundational step involves the oxidative cleavage of a benzimidazole precursor. This well-established method provides a reliable route to the desired dicarboxylic acid core.[4][5]

  • Reaction Principle: The oxidation of benzimidazole with a strong oxidizing agent, such as hydrogen peroxide in an acidic medium, leads to the cleavage of the benzene ring, yielding the more stable imidazole-4,5-dicarboxylic acid.[4][5]

Experimental Protocol: Oxidation of Benzimidazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve benzimidazole in concentrated sulfuric acid. The optimal concentration is approximately 1 M.[2][4] Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. A molar ratio of hydrogen peroxide to benzimidazole of approximately 11:1 is recommended for optimal yield.[2][4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 1H-imidazole-4,5-dicarboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from hot water to yield a white to off-white crystalline solid.

Step 2: Bromination of 1H-imidazole-4,5-dicarboxylic acid

The second step involves the regioselective bromination of the imidazole ring at the 2-position. The dicarboxylic acid groups are deactivating, which may influence the reactivity of the imidazole ring. However, electrophilic substitution on the imidazole ring is a well-known transformation.[6][7]

  • Reaction Principle: The bromination of imidazoles can be achieved using various brominating agents. For this substrate, a milder brominating agent like N-bromosuccinimide (NBS) is proposed to allow for more controlled, mono-bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the purified 1H-imidazole-4,5-dicarboxylic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The crude 2-bromo-1H-imidazole-4,5-dicarboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Benzimidazole Benzimidazole H2O2_H2SO4 H₂O₂ / H₂SO₄ Benzimidazole->H2O2_H2SO4 ImidazoleDicarboxylicAcid 1H-imidazole-4,5-dicarboxylic acid H2O2_H2SO4->ImidazoleDicarboxylicAcid Oxidation NBS_DMF NBS / DMF ImidazoleDicarboxylicAcid->NBS_DMF FinalProduct 2-bromo-1H-imidazole-4,5-dicarboxylic acid NBS_DMF->FinalProduct Bromination

Caption: Proposed two-step synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Part 2: Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized 2-bromo-1H-imidazole-4,5-dicarboxylic acid. The following section details the essential analytical techniques and the expected results.

Physicochemical Properties

A summary of the expected physicochemical properties is presented in the table below.

PropertyExpected Value
Molecular Formula C₅H₃BrN₂O₄
Molecular Weight 234.99 g/mol
Appearance White to off-white solid
Melting Point Expected to be >200 °C (with decomposition)
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. Due to the low solubility in common deuterated solvents, DMSO-d₆ is the recommended solvent.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a DEPT-135 experiment to aid in peak assignment.

Expected NMR Data:

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (very broad)s2H-COOH
~7.8 (broad)s1HN-H
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic acid)
~138C4/C5
~120C2-Br

2. Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data:

Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (carboxylic acid)
~3100N-H stretch
~1700C=O stretch (carboxylic acid)
~1550C=N stretch
~1200C-O stretch
~650C-Br stretch

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using electrospray ionization (ESI) in both positive and negative ion modes.

Expected Mass Spectrometry Data:

Ion ModeExpected m/zAssignment
ESI (-)233.9, 235.9[M-H]⁻ (characteristic bromine isotope pattern)
ESI (+)235.9, 237.9[M+H]⁺ (characteristic bromine isotope pattern)
Elemental Analysis

Elemental analysis provides the empirical formula of the compound, confirming its purity.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Submit a pure, dry sample for C, H, N analysis.

  • Analysis: The percentage composition of carbon, hydrogen, and nitrogen is determined by combustion analysis.

Expected Elemental Analysis Data for C₅H₃BrN₂O₄:

ElementCalculated (%)Found (%)
C25.56Within ±0.4%
H1.29Within ±0.4%
N11.92Within ±0.4%
Structural and Thermal Analysis

1. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.[8][9]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.[11][12][13]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an alumina or platinum pan.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and monitor the change in mass.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate and monitor the heat flow to and from the sample.

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis cluster_structural_thermal Structural & Thermal Analysis SynthesizedProduct Purified Product NMR NMR (¹H, ¹³C) SynthesizedProduct->NMR IR IR SynthesizedProduct->IR MS Mass Spec (ESI) SynthesizedProduct->MS Elemental Elemental Analysis (CHN) SynthesizedProduct->Elemental Xray X-ray Crystallography SynthesizedProduct->Xray Thermal Thermal Analysis (TGA/DSC) SynthesizedProduct->Thermal

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed exploration of the spectroscopic techniques essential for the structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and foundational spectroscopic principles to present a robust predictive analysis and a methodological framework for its empirical validation. As a key heterocyclic building block, understanding its structural and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for its application in medicinal chemistry and materials science.[1][2]

Molecular Structure and its Spectroscopic Implications

2-bromo-1H-imidazole-4,5-dicarboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, forms the core of the molecule.[1] The key structural features influencing its spectroscopic behavior are:

  • The Imidazole Ring: The aromatic nature of the imidazole ring will be evident in both ¹H and ¹³C NMR spectra, with characteristic chemical shifts. The presence of two nitrogen atoms creates a specific electronic environment.

  • Bromine Substitution: The electronegative bromine atom at the C2 position will significantly influence the electron density of the imidazole ring, causing notable shifts in the NMR signals of the ring carbons and any attached protons.

  • Carboxylic Acid Groups: The two carboxylic acid groups at the C4 and C5 positions are strong electron-withdrawing groups and will have prominent signals in both IR and ¹³C NMR spectra. The acidic protons of these groups will be readily observable in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from related imidazole derivatives, including 1H-imidazole-4,5-dicarboxylic acid and 2-substituted analogues, we can predict the following spectroscopic features for 2-bromo-1H-imidazole-4,5-dicarboxylic acid.[3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with two main signals of interest. The exact chemical shifts will be dependent on the solvent used, typically DMSO-d₆, due to the compound's polarity and the presence of acidic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0Broad Singlet2HCarboxylic acid protons (-COOH)The acidic protons of the carboxylic acids are expected to appear as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange.
~8.0 - 8.5Singlet1HImidazole N-H protonThe N-H proton of the imidazole ring is also acidic and will appear as a singlet in the aromatic region. Its chemical shift is influenced by the bromine substituent.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160 - 170Carboxylic acid carbons (-COOH)The carbonyl carbons of the carboxylic acid groups are highly deshielded and will appear in the typical downfield region for such functionalities.
~135 - 145Imidazole C4/C5 carbonsThese carbons are part of the aromatic ring and are attached to the electron-withdrawing carboxylic acid groups, leading to a downfield shift.
~115 - 125Imidazole C2 carbonThe C2 carbon is directly attached to the bromine atom, which will cause a significant downfield shift due to its electronegativity and inductive effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is expected to be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid groups, as well as vibrations from the imidazole ring.[5][6]

Key Predicted IR Absorptions
Frequency Range (cm⁻¹) Vibration Functional Group
2500 - 3300 (broad)O-H stretchCarboxylic acid
1700 - 1750 (strong)C=O stretchCarboxylic acid
1500 - 1650C=N and C=C stretchingImidazole ring
3100 - 3200N-H stretchImidazole ring

The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding present in the carboxylic acid dimers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 2-bromo-1H-imidazole-4,5-dicarboxylic acid (Molecular Formula: C₅H₃BrN₂O₄), the expected molecular weight is approximately 234.94 g/mol .

Expected Mass Spectrometric Data
  • Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid groups.

    • Loss of CO₂ (44 Da) via decarboxylation of the carboxylic acid groups.

    • Loss of a bromine radical (79/81 Da).

The fragmentation pattern will help to piece together the structure of the molecule. Data from the NIST WebBook for 4,5-Imidazoledicarboxylic acid shows characteristic fragmentation that can be used as a basis for predicting the behavior of its bromo-derivative.[7]

Experimental Protocols: A Guide to Data Acquisition

To empirically validate the predicted spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Workflow

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Crystal Structure of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the synthesis, characterization, and predicted solid-state structure of 2-bromo-1H-imidazole-4,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, characterization, and predicted solid-state structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. While the definitive crystal structure of this compound is not yet publicly available, this document provides a comprehensive, forward-looking analysis based on the known crystallography of the parent molecule, 1H-imidazole-4,5-dicarboxylic acid, and the predictable influence of halogen substitution. We present a proposed synthetic pathway, a detailed protocol for crystallization and single-crystal X-ray diffraction, and a predictive model of the intermolecular interactions that are likely to govern the crystal packing. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel pharmaceuticals and functional materials based on substituted imidazole scaffolds.

Introduction: The Significance of Substituted Imidazole-4,5-dicarboxylic Acids

Imidazole-4,5-dicarboxylic acid and its derivatives are a class of compounds of significant interest in medicinal chemistry and materials science.[1] The rigid imidazole core, coupled with the versatile hydrogen-bonding capabilities of the two carboxylic acid groups and the imidazole N-H, makes these molecules exceptional building blocks for supramolecular assemblies and metal-organic frameworks (MOFs).[1] The parent compound, 1H-imidazole-4,5-dicarboxylic acid, has been extensively studied as a ligand in coordination chemistry, capable of forming diverse and intricate structures.[1]

The introduction of a bromine atom at the 2-position of the imidazole ring is anticipated to significantly modulate the physicochemical properties of the molecule. Halogenation is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and increase membrane permeability. Furthermore, the presence of a bromine atom can introduce the potential for halogen bonding, a non-covalent interaction that can be exploited in crystal engineering to direct molecular packing and create novel solid-state architectures. This guide provides a comprehensive overview of the synthesis, proposed crystallographic analysis, and predicted structural features of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a molecule with considerable potential in both pharmaceutical and materials science applications.

Synthesis and Characterization

While a specific synthetic procedure for 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most direct approach would be the selective bromination of the readily available starting material, 1H-imidazole-4,5-dicarboxylic acid.

Proposed Synthetic Protocol

Reaction: Bromination of 1H-imidazole-4,5-dicarboxylic acid.

Reagents and Solvents:

  • 1H-imidazole-4,5-dicarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • To a stirred solution of 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems, minimizing the risk of over-bromination or side reactions.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting material and for its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Inert Atmosphere: This is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile and higher yield.

Characterization

The successful synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid would be confirmed using a suite of standard analytical techniques:

TechniqueExpected Observations
¹H NMR Disappearance of the proton signal at the 2-position of the imidazole ring. Shifts in the signals for the N-H and carboxylic acid protons.
¹³C NMR Appearance of a new carbon signal in the aromatic region corresponding to the C-Br bond, and shifts in the other carbon signals.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₅H₃BrN₂O₄, with the characteristic isotopic pattern of a bromine-containing compound.
FT-IR Spectroscopy Characteristic absorption bands for O-H stretching of the carboxylic acids, N-H stretching of the imidazole, C=O stretching of the carboxylic acids, and C-Br stretching.

Crystallization and Structure Determination: A Proposed Workflow

Obtaining high-quality single crystals is a prerequisite for elucidating the definitive crystal structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.[2][3] The following is a detailed experimental workflow for crystallization and subsequent single-crystal X-ray diffraction analysis.

Crystallization Techniques

Given the polar nature of the molecule, with multiple hydrogen bond donors and acceptors, a range of crystallization techniques should be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.[3] The rate of evaporation can be controlled by adjusting the opening of the container.[3][4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization. This can be achieved by placing the solution in a programmable cooling bath or by moving it from a warmer to a cooler environment.

Experimental Workflow for Crystallization and Structure Determination

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesize & Purify 2-bromo-1H-imidazole- 4,5-dicarboxylic acid cryst_tech Screen Crystallization Conditions (Slow Evaporation, Vapor Diffusion, etc.) synthesis->cryst_tech Pure Compound harvest Harvest High-Quality Single Crystals cryst_tech->harvest Successful Crystallization mount Mount Crystal on Diffractometer harvest->mount Selected Crystal data_coll Collect Diffraction Data mount->data_coll solve Solve Structure (e.g., Direct Methods) data_coll->solve Diffraction Pattern refine Refine Structural Model solve->refine validate Validate & Analyze Structure refine->validate G Molecule_A 2-bromo-1H-imidazole- 4,5-dicarboxylic acid Molecule_B Neighboring Molecule Molecule_A->Molecule_B Hydrogen Bonding (Carboxylic Acid Dimer) Molecule_C Another Neighbor Molecule_A->Molecule_C Halogen Bonding (Br···O) Molecule_B->Molecule_C π-π Stacking (Imidazole Rings)

Sources

Foundational

solubility of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-1H-imidazole-4,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this molecule. We will explore a theoretical framework for predicting solubility in various solvent systems, provide a detailed, field-proven experimental protocol for quantitative determination, and discuss the critical implications of solubility for research and development. This guide is structured to empower researchers with both the predictive knowledge and the practical tools necessary to effectively work with this compound.

Introduction: The Significance of Solubility

2-bromo-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound of significant interest due to its structural motifs. The imidazole core is a key component in many biologically active molecules, while the dicarboxylic acid groups offer multiple sites for hydrogen bonding and salt formation, making it a versatile building block in medicinal chemistry and materials science.[1][2] Solubility is a critical physicochemical parameter that dictates the utility of a compound in numerous applications, from reaction kinetics in synthesis to bioavailability in drug formulations. A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for its successful application.

This guide will provide a detailed exploration of the factors expected to govern the solubility of 2-bromo-1H-imidazole-4,5-dicarboxylic acid and a robust methodology for its empirical determination.

Theoretical Solubility Profile: A Predictive Analysis

The key structural features influencing solubility are:

  • Two Carboxylic Acid Groups (-COOH): These groups are highly polar and can act as both hydrogen bond donors and acceptors. This feature suggests a propensity for solubility in polar protic solvents.[3]

  • Imidazole Ring: The imidazole ring itself is a polar heterocycle containing two nitrogen atoms, one of which can act as a hydrogen bond donor (the N-H proton) and the other as a hydrogen bond acceptor. The parent compound, imidazole, is soluble in water.[4]

  • Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a degree of lipophilicity, which may slightly decrease solubility in highly polar solvents like water compared to its non-brominated parent, 1H-imidazole-4,5-dicarboxylic acid.[5]

Solubility in Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents are characterized by their ability to form hydrogen bonds. Given the multiple hydrogen bond donors (-COOH, -NH) and acceptors (=N-, C=O) on the target molecule, we can predict favorable interactions.

  • Water: While the compound possesses polar functional groups, the overall molecule is relatively large. A related, simpler compound, 2-bromo-1H-imidazole, is described as only "slightly soluble in water".[6] Therefore, 2-bromo-1H-imidazole-4,5-dicarboxylic acid is expected to have low to moderate solubility in neutral water. Its solubility is likely to be temperature-dependent, increasing with higher temperatures.[7]

  • Alcohols (Methanol, Ethanol): These solvents are less polar than water but are still effective hydrogen bonders. They can interact with the polar groups of the solute while also accommodating the less polar parts of the molecule better than water. Therefore, solubility is predicted to be moderate to good .

Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents possess polarity but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These are highly effective polar aprotic solvents capable of disrupting the intermolecular hydrogen bonding in the solid-state crystal lattice of the dicarboxylic acid. We predict high solubility in these solvents.

  • Acetone: Acetone is a less polar aprotic solvent. While it may dissolve some of the compound, its solvating power is weaker than DMSO or DMF. Solubility is expected to be low to moderate .[8]

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents lack significant polarity and cannot form hydrogen bonds. Due to the highly polar nature of the carboxylic acid and imidazole functionalities, 2-bromo-1H-imidazole-4,5-dicarboxylic acid is predicted to be sparingly soluble or insoluble in nonpolar solvents.

The Critical Role of pH: Solubility in Aqueous Acids and Bases

The presence of two carboxylic acid groups (typical pKa ≈ 3-5) and an imidazole ring (which can be protonated) means that the solubility of this compound in aqueous solutions will be highly dependent on pH.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): In the presence of a base, the carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻).[3] This conversion from a neutral molecule to a highly polar ionic species will dramatically increase the electrostatic interactions with water molecules. Consequently, 2-bromo-1H-imidazole-4,5-dicarboxylic acid is expected to be highly soluble in aqueous basic solutions.

  • Aqueous Acid (e.g., 5% HCl): The imidazole ring can be protonated by a strong acid. However, the primary drivers of solubility for this molecule are the carboxylic acid groups. In an acidic solution, these groups will remain in their neutral, less soluble form. Therefore, solubility in aqueous acid is expected to be low , similar to its solubility in neutral water.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the Isothermal Equilibrium Method, a reliable technique for determining the solubility of a solid compound in various solvents. This method ensures that the solvent is fully saturated with the solute at a given temperature.

Materials and Equipment
  • 2-bromo-1H-imidazole-4,5-dicarboxylic acid (solid)

  • Selected solvents (e.g., deionized water, ethanol, DMSO, hexane, 5% w/v NaOH solution)

  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow Diagram

G prep1 Add excess solid to a known volume of solvent in a sealed vial. prep2 Place vials in a shaker at a constant temperature (e.g., 25°C). prep1->prep2 equil1 Agitate for a set time (e.g., 24-48 hours) to ensure equilibrium. prep2->equil1 equil2 Allow solid to settle. equil1->equil2 sample1 Centrifuge to pellet undissolved solid. equil2->sample1 sample2 Filter supernatant using a 0.22 µm syringe filter. sample1->sample2 sample3 Accurately dilute the saturated solution. sample2->sample3 sample4 Quantify concentration (e.g., via HPLC or UV-Vis). sample3->sample4 calc1 Calculate solubility (e.g., in mg/mL or mol/L) accounting for dilution. sample4->calc1

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Samples: Add an excess amount of solid 2-bromo-1H-imidazole-4,5-dicarboxylic acid to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. For example, add ~20 mg of the solid to 2 mL of each test solvent.[9]

  • Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Sample Isolation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

  • Separation of Saturated Solution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particulates are transferred, pass the solution through a 0.22 µm syringe filter into a clean, tared vial. Causality Note: This filtration step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification (Gravimetric Method): a. Weigh the tared vial containing the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solid. d. Calculate the solubility (e.g., in mg/mL) by dividing the mass of the dissolved solid by the volume of the solution taken (calculated from the mass of the solution and the solvent's density).

  • Quantification (Spectroscopic/Chromatographic Method - Higher Precision): a. Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. b. Generate a calibration curve using an appropriate analytical technique (e.g., UV-Vis absorbance at λ_max_ or HPLC peak area). c. Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. d. Measure the response of the diluted sample and use the calibration curve to determine its concentration. e. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Summary and Interpretation

As quantitative data is generated, it should be compiled for easy comparison. The following table provides a template for organizing experimental results.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Polar Protic Deionized Water25Predicted: Low
Ethanol25Predicted: Moderate
Methanol25Predicted: Moderate
Polar Aprotic DMSO25Predicted: High
DMF25Predicted: High
Acetone25Predicted: Low-Moderate
Nonpolar Hexane25Predicted: Insoluble
Toluene25Predicted: Insoluble
Aqueous (pH) 5% w/v NaOH25Predicted: High
5% w/v NaHCO₃25Predicted: High
5% v/v HCl25Predicted: Low

Molecular Weight of C₅H₃BrN₂O₄: 234.99 g/mol

Interpreting this data will be crucial. For instance, high solubility in DMSO but low solubility in water would confirm the compound's polarity and hydrogen bonding potential, which is disrupted more effectively by DMSO. High solubility in aqueous NaOH but not in water or HCl would validate the acidic nature of the carboxylic acid groups and their role in solubility modulation.[10]

Conclusion

While specific solubility data for 2-bromo-1H-imidazole-4,5-dicarboxylic acid is sparse, a robust predictive framework can be established based on its molecular structure. The presence of two carboxylic acid groups and a polar imidazole ring suggests a strong dependence on solvent polarity and, most critically, on pH. The compound is expected to be most soluble in polar aprotic solvents like DMSO and in aqueous basic solutions where it can form a highly soluble salt. This guide provides both the theoretical foundation for understanding these properties and a detailed, actionable protocol for their precise experimental determination, equipping researchers with the necessary tools for effective compound handling and application development.

References

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid. [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025-12-03). [Link]

  • University of Waterloo. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemistry LibreTexts. Factors that Affect Solubility. (2023-07-07). [Link]

  • Pace University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. (2024-11-19). [Link]

  • Reddit. Dicarboxylic acid solubility. (2023-01-05). [Link]

  • University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Wikipedia. Imidazole. [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017-06-23). [Link]

  • ResearchGate. Solubilities of Dicarboxylic Acids in Water. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

Abstract This technical guide provides a comprehensive analysis of the anticipated thermal stability of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. In the absence of direct experimental data in publicly accessible litera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from related imidazole compounds and fundamental chemical principles to postulate a thermal degradation profile. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of halogenated imidazole derivatives. The guide outlines a robust experimental protocol for determining the thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses the likely decomposition mechanisms, and presents the expected data in a structured format.

Introduction and a Priori Considerations

2-bromo-1H-imidazole-4,5-dicarboxylic acid is a multifaceted molecule with significant potential in medicinal chemistry and materials science. As a derivative of imidazole-4,5-dicarboxylic acid, it serves as a versatile building block for metal-organic frameworks (MOFs) and as an intermediate in the synthesis of pharmacologically active compounds.[1][2] The introduction of a bromine atom at the 2-position and carboxylic acid functionalities at the 4 and 5-positions creates a unique electronic and structural profile that can influence molecular interactions and overall stability.

Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application, particularly in processes that involve elevated temperatures, such as melt processing or solvothermal synthesis of MOFs.[3] This guide will explore the factors influencing its thermal decomposition and propose a rigorous methodology for its empirical determination.

Theoretical Framework for Thermal Stability

The thermal stability of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is governed by the interplay of its structural features: the aromatic imidazole ring, the two carboxylic acid groups, and the carbon-bromine bond.

  • Imidazole Core: The imidazole ring itself is a stable aromatic heterocycle. However, the presence of substituents significantly alters its thermal behavior.

  • Carboxylic Acid Groups: Carboxylic acids are known to undergo decarboxylation upon heating. The two adjacent carboxylic acid groups in the target molecule are expected to be the primary sites of initial thermal decomposition. For the parent compound, 1H-imidazole-4,5-dicarboxylic acid, decomposition is reported to occur around 287-289 °C.[4][5]

  • Bromo Substituent: The C-Br bond is weaker than C-H and C-C bonds, making it a potential point of cleavage at elevated temperatures. Halogenated organic compounds can decompose to release hydrohalic acids, which can, in turn, catalyze further degradation.

Based on these considerations, it is hypothesized that the thermal decomposition of 2-bromo-1H-imidazole-4,5-dicarboxylic acid will be a multi-stage process initiated by decarboxylation, followed by the fragmentation of the brominated imidazole ring at higher temperatures.

Proposed Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is proposed.

Instrumentation and Parameters
  • Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

  • Sample Preparation: A small sample (5-10 mg) of finely ground 2-bromo-1H-imidazole-4,5-dicarboxylic acid is placed in an alumina or platinum crucible.

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on the decomposition pathway.

  • Temperature Program: The sample will be heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

Step-by-Step Methodology
  • Instrument Calibration: Ensure the STA is calibrated for temperature and heat flow using appropriate standards (e.g., indium, zinc).

  • Sample Loading: Accurately weigh the sample into the crucible and record the initial mass.

  • Experimental Setup: Place the sample crucible and an empty reference crucible into the analyzer.

  • Purging: Purge the furnace with the selected gas (nitrogen or air) for at least 30 minutes to ensure a stable atmosphere.

  • Data Acquisition: Initiate the temperature program and record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine the onset temperature of decomposition, peak decomposition temperatures, mass loss at each stage, and the enthalpy of thermal events (endothermic or exothermic).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis prep1 Grind Sample prep2 Weigh 5-10 mg prep1->prep2 inst2 Load Sample & Reference prep2->inst2 inst1 Calibrate STA inst1->inst2 inst3 Purge with N2 or Air inst2->inst3 run1 Heat from 25°C to 600°C at 10°C/min inst3->run1 an1 Analyze TGA Curve (Mass Loss) run1->an1 an2 Analyze DTG Curve (Decomposition Rate) run1->an2 an3 Analyze DSC Curve (Thermal Events) run1->an3

Caption: Workflow for the proposed thermal analysis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Anticipated Results and Discussion

The thermal analysis is expected to reveal a multi-step decomposition process. The anticipated data is summarized in the table below.

ParameterExpected Value (Inert Atmosphere)Expected Value (Oxidizing Atmosphere)Justification
Onset Decomposition Temperature (Tonset) ~250-280 °C~240-270 °CInitial decarboxylation, potentially lowered by the bromo substituent. Oxidation may slightly lower the onset temperature.
First Decomposition Stage (Tpeak1) ~280-310 °C~270-300 °CCorresponds to the loss of two molecules of CO2. This is an endothermic process.
Mass Loss (Stage 1) ~36%~36%Theoretical mass loss for two CO2 molecules from the parent compound.
Second Decomposition Stage (Tpeak2) >350 °C>330 °CFragmentation of the brominated imidazole ring.
Final Residue at 600°C Charred residueMinimal residueIn an inert atmosphere, a carbonaceous residue is expected. In air, complete combustion is likely.
Proposed Decomposition Pathway

The initial and most likely decomposition step is the sequential or simultaneous loss of two molecules of carbon dioxide from the carboxylic acid groups. This would result in the formation of 2-bromo-1H-imidazole. At higher temperatures, the resulting 2-bromo-1H-imidazole would likely undergo fragmentation, potentially involving the cleavage of the C-Br bond and the opening of the imidazole ring.

G A 2-bromo-1H-imidazole-4,5-dicarboxylic acid B 2-bromo-1H-imidazole + 2 CO2 A->B Heat (~250-310°C) -2CO2 C Fragmentation Products (e.g., HBr, nitriles, etc.) B->C Heat (>350°C)

Caption: Proposed thermal decomposition pathway for 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Conclusion

While direct experimental data for the thermal stability of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not currently available, a reasoned analysis based on its structural components and the behavior of related compounds allows for the formulation of a hypothetical thermal profile. The compound is expected to undergo a primary decomposition via decarboxylation at temperatures likely slightly lower than its non-brominated analog, followed by ring fragmentation at higher temperatures. The provided experimental protocol offers a comprehensive approach to empirically validate these hypotheses. Such data is critical for the advancement of its applications in both pharmaceutical and materials science research.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET - 1H-Imidazole-4,5-dicarboxylic acid.
  • Vertex AI Search. (2018). SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole.
  • ECHEMI. (n.d.).
  • National Institutes of Health. (2023).
  • Vertex AI Search. (2014).
  • Sigma-Aldrich. (2024).
  • Bohrium. (2021).
  • Walsh Medical Media. (2017).
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1H-imidazole 97 16681-56-4.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Thermogravimetric analysis (TGA)
  • Li, et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry.
  • BLDpharm. (n.d.). 773099-17-5|2-Bromo-1H-imidazole-4,5-dicarboxylic acid.
  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Imidazole-4,5-dicarboxylic Acid | 570-22-9.
  • ResearchGate. (n.d.). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
  • PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole.
  • RSC Publishing. (n.d.). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions.

Sources

Foundational

A Technical Guide to the Quantum Chemical Analysis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid: A DFT-Based Approach

This guide provides a comprehensive, in-depth technical framework for conducting quantum chemical calculations on 2-bromo-1H-imidazole-4,5-dicarboxylic acid. It is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for conducting quantum chemical calculations on 2-bromo-1H-imidazole-4,5-dicarboxylic acid. It is designed for researchers, scientists, and drug development professionals who are looking to leverage computational methods to understand the electronic structure, reactivity, and spectroscopic properties of this and similar heterocyclic compounds. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely used approach in computational chemistry.

Introduction: The Significance of Substituted Imidazoles

Imidazole is a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2] The imidazole ring's unique electronic properties, including its aromaticity and amphoteric nature, make it a versatile scaffold in drug design and materials science.[3][4] The introduction of substituents, such as a bromine atom and two carboxylic acid groups, as in 2-bromo-1H-imidazole-4,5-dicarboxylic acid, can dramatically alter the molecule's steric and electronic characteristics. These modifications can influence its reactivity, intermolecular interactions, and potential as a therapeutic agent or a building block for metal-organic frameworks.[3][4]

Quantum chemical calculations offer a powerful, non-experimental route to elucidate the molecular properties of such compounds at the atomic level.[5] By solving the Schrödinger equation through various approximations, we can predict a wide range of characteristics, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Electronic Properties: The distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

  • Spectroscopic Signatures: Predicted vibrational frequencies (IR), and NMR chemical shifts.

  • Reactivity Descriptors: Insights into the molecule's kinetic stability and potential reaction sites.

This guide will walk you through the theoretical and practical aspects of performing these calculations, emphasizing the rationale behind the chosen computational strategies to ensure scientific rigor and reproducibility.

Theoretical Foundation: Density Functional Theory (DFT)

The workhorse of modern quantum chemical calculations for medium- to large-sized molecules is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for the study of molecules like 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

  • Exchange-Correlation Functional: This is an approximation of the complex many-body electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, often providing reliable results for geometries and electronic properties.[1][6][7]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311G(d,p), are commonly employed.[6] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing heteroatoms and for capturing the effects of electron cloud distortion.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid using a typical quantum chemistry software package like Gaussian.[1][6]

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the Molecule: Build the 3D structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid using a molecular modeling program like GaussView or ChemDraw.[6] Ensure the correct connectivity and initial stereochemistry.

  • Initial Optimization: Perform an initial, low-level optimization to obtain a reasonable starting geometry. This can be done using a faster method like a semi-empirical calculation or a smaller basis set.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure on the potential energy surface.

  • Select Method and Basis Set: Choose a reliable DFT functional and basis set. For this molecule, B3LYP/6-311G(d,p) is a recommended starting point.[6]

  • Perform Optimization: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.

  • Convergence Criteria: Ensure the calculation converges to a true minimum. This is typically indicated by the forces on the atoms being close to zero.

Step 3: Frequency Analysis

A frequency calculation should always follow a successful geometry optimization to confirm that the structure is a true minimum and to obtain vibrational data.

  • Run Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

  • Verify Minimum Energy Structure: Check the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, requiring further optimization.

  • Obtain Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated.

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It is useful for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for understanding intermolecular interactions and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized bonds and lone pairs.[1] It can be used to quantify charge transfer interactions and hyperconjugative effects.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (e.g., ¹H and ¹³C).[1] These calculated shifts can be compared to experimental data for structure validation.

  • Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as enthalpy, Gibbs free energy, and entropy at a given temperature and pressure.[1]

G cluster_input Input Phase cluster_calc Core Calculation cluster_analysis Analysis & Interpretation mol_build 1. Build 3D Structure (2-bromo-1H-imidazole-4,5-dicarboxylic acid) init_opt 2. Initial Low-Level Optimization mol_build->init_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) init_opt->geom_opt freq_calc 4. Frequency Analysis (Verify Minimum, Obtain IR Spectra) geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo nmr NMR Chemical Shift Calculation (GIAO) freq_calc->nmr thermo Thermodynamic Properties freq_calc->thermo

Caption: A typical workflow for quantum chemical calculations on a molecule like 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Data Interpretation and Expected Results

The output of these calculations will be a wealth of data that requires careful interpretation.

Optimized Geometry

The optimized geometry will provide bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. These parameters can be compared to experimental crystallographic data if available, or to data for similar, well-characterized molecules.

ParameterExpected Value RangeSignificance
C-N bond lengths (ring)1.3-1.4 ÅShorter than a typical single bond, indicating aromatic character.[6]
C=C bond length (ring)~1.35 ÅTypical for a double bond within an aromatic system.
C-Br bond length~1.9 ÅStandard for a bromine atom attached to an sp² carbon.
C-C (carboxyl) bond length~1.5 ÅSingle bond character.
C=O (carboxyl) bond length~1.2 ÅDouble bond character.
C-O (carboxyl) bond length~1.35 ÅSingle bond character.
Frontier Molecular Orbitals (FMOs)

The visualization of HOMO and LUMO will reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For 2-bromo-1H-imidazole-4,5-dicarboxylic acid, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid groups. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability.

G cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap (ΔE) homo_level Energy Level lumo_level Energy Level gap_desc ΔE = E(LUMO) - E(HOMO) Indicates: - Chemical Reactivity - Kinetic Stability homo_desc Electron Donor (Nucleophilic Center) lumo_level->gap_desc Energy Difference lumo_desc Electron Acceptor (Electrophilic Center)

Caption: Relationship between HOMO, LUMO, and the energy gap in molecular orbital theory.

Molecular Electrostatic Potential (MEP)

The MEP map will visually highlight the charge distribution. For 2-bromo-1H-imidazole-4,5-dicarboxylic acid, the following features are expected:

  • Negative Potential (Red/Yellow): Around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the imidazole ring, indicating regions prone to electrophilic attack.

  • Positive Potential (Blue): Around the hydrogen atoms of the carboxylic acid groups and the N-H proton of the imidazole ring, indicating regions susceptible to nucleophilic attack.

  • Neutral Potential (Green): In regions with a balanced charge distribution, such as the carbon backbone.

These insights are invaluable for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, or with other molecules in a material.

Applications in Drug Development and Materials Science

The data generated from these quantum chemical calculations have direct applications in several fields:

  • Drug Design: Understanding the electronic properties and reactivity of 2-bromo-1H-imidazole-4,5-dicarboxylic acid can aid in the design of new drug candidates. The MEP can guide the optimization of ligand-receptor interactions, while the FMO analysis can provide insights into the molecule's metabolic stability.

  • Materials Science: As a multifunctional ligand, this molecule has the potential to form coordination polymers and metal-organic frameworks (MOFs).[3][4] The calculated properties can help predict its coordination behavior with different metal ions and the potential electronic and optical properties of the resulting materials.

  • Reaction Mechanism Studies: DFT calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the molecule's chemical transformations.

Conclusion

Quantum chemical calculations, particularly those based on DFT, are an indispensable tool for the modern chemist. This guide has provided a comprehensive, step-by-step protocol for the computational analysis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. By following this framework, researchers can gain deep insights into the molecule's structure, electronics, and reactivity, thereby accelerating research and development in medicinal chemistry, materials science, and beyond. The key to success lies in the judicious choice of computational methods and a thorough understanding of the underlying theory to ensure the reliability and predictive power of the results.

References

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 12(45), 29473-29484. [Link]

  • MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 5035. [Link]

  • Royal Society of Chemistry. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Physical Chemistry Chemical Physics, 17(40), 26946-26959. [Link]

  • ACS Publications. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air, 1(1), 1-11. [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

  • ResearchGate. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. [Link]

  • ResearchGate. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

  • ResearchGate. (2009). The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Retrieved from [Link]

Sources

Exploratory

electronic properties of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid This guide provides a comprehensive framework for understanding and characterizing the . Designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

This guide provides a comprehensive framework for understanding and characterizing the . Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes theoretical principles with actionable experimental protocols to build a complete electronic profile of the molecule, from its fundamental structure to its potential applications.

Introduction: The Significance of a Multifunctional Heterocycle

The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of everything from essential amino acids to advanced organic electronics.[1][2][3] Its unique aromatic and amphoteric nature makes it a versatile scaffold. The title compound, 2-bromo-1H-imidazole-4,5-dicarboxylic acid, is a particularly compelling derivative. It is decorated with three distinct functional groups, each imparting a strong electronic influence:

  • An Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, capable of hydrogen bonding and coordination.[1]

  • A Bromo Substituent: An electron-withdrawing group via induction, which can also participate in halogen bonding and influence molecular packing.[4][5]

  • Two Carboxylic Acid Groups: Potent electron-withdrawing groups that dramatically modulate the electronic landscape of the ring and provide sites for salt formation, esterification, or coordination.[6][7]

The confluence of these groups suggests a molecule with unique electronic characteristics, making it a candidate for applications ranging from novel metal-organic frameworks (MOFs) to electronically active pharmaceutical ingredients. Due to the limited direct literature on this specific molecule, this guide establishes a robust theoretical and experimental workflow to fully elucidate its electronic properties.

Molecular Architecture and Synthesis

The strategic placement of the bromo and dicarboxylic acid groups on the imidazole ring dictates its electronic behavior. A plausible synthetic route involves the oxidation of a corresponding 2-alkylbenzimidazole precursor, a method that has proven effective for creating substituted imidazole-4,5-dicarboxylic acids.[8]

Caption: Figure 1: Molecular structure of the title compound.

Theoretical Evaluation via Computational Chemistry

Before embarking on empirical studies, a computational approach using Density Functional Theory (DFT) provides invaluable predictive insights into the molecule's electronic landscape.[9][10][11][12] DFT allows for the calculation of key electronic descriptors with a high degree of accuracy.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[2][9][13][14]

  • HOMO: Represents the ability to donate an electron. A higher energy HOMO suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower energy LUMO suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation.[9][14]

For 2-bromo-1H-imidazole-4,5-dicarboxylic acid, we can predict the following effects from its substituents:

  • The two carboxylic acid groups are powerful electron-withdrawing groups, which are expected to significantly lower the energy of both the HOMO and LUMO orbitals.[6][7]

  • The bromine atom at the C2 position also acts as an electron-withdrawing group through a strong inductive effect (-I), further depressing the orbital energies.[15]

This combination of three electron-withdrawing groups will likely result in a relatively low-lying LUMO, making the molecule a good electron acceptor, and a large HOMO-LUMO gap, indicating high kinetic stability.

FMO_Concept Energy cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) HOMO->LUMO Excitation (ΔE) HOMO-LUMO Gap

Caption: Figure 2: Frontier Molecular Orbital (FMO) energy diagram.

Table 1: Predicted FMO Properties Based on Analogs

Property Predicted Value (eV) Rationale
EHOMO -7.0 to -8.5 Lowered significantly by three electron-withdrawing groups.
ELUMO -1.5 to -3.0 Lowered significantly, indicating good electron-accepting potential.

| ΔE (Gap) | 4.5 to 6.0 | Large gap expected due to strong stabilization of orbitals, implying high stability. |

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.[9][16] For this molecule, the most electron-deficient (blue) regions are predicted to be around the acidic protons of the carboxyl groups and the hydrogen on the imidazole nitrogen. The oxygen atoms of the carboxylates and the nitrogen atoms of the imidazole ring will be the most electron-rich (red) sites.

Protocol: DFT Calculation Workflow

This protocol outlines the steps for a standard DFT calculation to obtain the electronic properties discussed.

Figure 3: DFT Workflow A 1. Build Molecule (e.g., GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single Point Energy Calculation (Obtain Orbitals & Properties) C->D E 5. Analyze Output (HOMO/LUMO, MEP, etc.) D->E Figure 4: Cyclic Voltammetry Workflow A Prepare Electrolyte Solution (e.g., 0.1M TBAPF6 in ACN) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Add Analyte & Ferrocene Standard B->C D Run CV Scan (Record Voltammogram) C->D E Determine Potentials (E_ox, E_red vs. Fc/Fc+) D->E

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid (CAS No. 773099-17-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-bromo-1H-imidazole-4,5-dicarboxylic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1H-imidazole-4,5-dicarboxylic acid (CAS No. 773099-17-5), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes available data and provides expert insights into its core properties, a plausible synthetic route, and its prospective biological significance. By leveraging established principles of imidazole chemistry, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic and functional applications of this intriguing molecule.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a privileged scaffold in the design of pharmacologically active agents.[2] The imidazole-4,5-dicarboxylic acid framework, in particular, has garnered attention for its role in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[2][3] The introduction of a bromine atom at the 2-position of this scaffold, as in the case of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, is a strategic chemical modification that can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and serving as a versatile handle for further chemical elaboration.

Physicochemical Properties of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not widely published, the following table summarizes its known and predicted attributes.

PropertyValueSource
CAS Number 773099-17-5Internal Database
Molecular Formula C₅H₃BrN₂O₄[4]
Molecular Weight 234.99 g/mol [4]
IUPAC Name 2-bromo-1H-imidazole-4,5-dicarboxylic acidInternal Database
Appearance White to off-white powder (predicted)General knowledge
Solubility Predicted to be soluble in polar organic solvents and aqueous bases.General knowledge
Melting Point Not available. Expected to be a high-melting solid.
Boiling Point Not available. Likely to decompose at high temperatures.
pKa Multiple pKa values are expected due to the carboxylic acid and imidazole protons.General knowledge

Proposed Synthesis of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid: A Step-by-Step Protocol

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid cluster_1 Step 2: Bromination Diaminomaleonitrile Diaminomaleonitrile Step1_Product Imidazole-4,5-dicarbonitrile Diaminomaleonitrile->Step1_Product Reflux FormicAcid Formic Acid FormicAcid->Step1_Product Imidazole_dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid Step1_Product->Imidazole_dicarboxylic_acid Heat Hydrolysis Acid Hydrolysis (e.g., HCl) Hydrolysis->Imidazole_dicarboxylic_acid Final_Product 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid Imidazole_dicarboxylic_acid->Final_Product Stir at controlled temperature NBS N-Bromosuccinimide (NBS) NBS->Final_Product Solvent Suitable Solvent (e.g., Acetic Acid) Solvent->Final_Product

Caption: Proposed two-step synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid

This step is based on the well-established synthesis of the imidazole core from diaminomaleonitrile.

  • Materials:

    • Diaminomaleonitrile

    • Formic acid (98-100%)

    • Concentrated Hydrochloric Acid

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diaminomaleonitrile (1 equivalent) and an excess of formic acid is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

    • The resulting crude imidazole-4,5-dicarbonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is heated to reflux until the nitrile groups are fully converted to carboxylic acids.

    • Upon cooling, the crude 1H-imidazole-4,5-dicarboxylic acid may precipitate. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.

Step 2: Bromination of 1H-Imidazole-4,5-dicarboxylic Acid

This step introduces the bromine atom at the electron-rich C2 position of the imidazole ring.

  • Materials:

    • 1H-Imidazole-4,5-dicarboxylic acid (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Glacial acetic acid

  • Procedure:

    • 1H-Imidazole-4,5-dicarboxylic acid (1 equivalent) is dissolved in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

    • The solution is cooled in an ice bath to 0-5 °C.

    • A solution of N-Bromosuccinimide (1 equivalent) in glacial acetic acid is added dropwise to the cooled imidazole solution while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.

    • The precipitate, 2-bromo-1H-imidazole-4,5-dicarboxylic acid, is collected by vacuum filtration, washed thoroughly with cold water to remove any residual acid and succinimide, and then dried under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Biological Significance and Applications

While direct biological studies on 2-bromo-1H-imidazole-4,5-dicarboxylic acid are limited, the known pharmacological activities of structurally related compounds provide a strong basis for predicting its potential applications.

Prospective Mechanism of Action: Enzyme Inhibition

The imidazole-4,5-dicarboxylic acid scaffold is known to interact with the active sites of various enzymes. The introduction of a bromine atom at the C2 position can enhance this interaction through several mechanisms:

  • Halogen Bonding: The electrophilic region on the bromine atom can form a non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) in the enzyme's active site, thereby increasing the binding affinity and inhibitory potency.

  • Steric Hindrance: The bulky bromine atom can physically block the substrate from accessing the active site.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electronic distribution of the imidazole ring, influencing its ability to participate in hydrogen bonding and other key interactions within the active site.

Enzyme_Inhibition Enzyme Enzyme Active Site Substrate Binding Pocket Catalytic Residues Inhibitor 2-Bromo-1H-imidazole- 4,5-dicarboxylic Acid Inhibitor->Enzyme:n Binding Substrate Substrate Substrate->Enzyme:n Binding Blocked

Caption: Hypothetical mechanism of enzyme inhibition by 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Potential Therapeutic Areas
  • Antimicrobial Agents: The imidazole nucleus is a core component of many antifungal and antibacterial drugs.[1] The presence of a halogen atom is a common feature in many potent antimicrobial compounds. Therefore, 2-bromo-1H-imidazole-4,5-dicarboxylic acid and its derivatives are promising candidates for the development of new anti-infective agents.

  • Anticancer Therapeutics: Various substituted imidazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.[2] The dicarboxylic acid moieties could potentially chelate metal ions essential for tumor growth, while the brominated imidazole core could interact with key oncogenic proteins.

  • Enzyme Inhibitors: As discussed, this molecule has the structural features of a potential enzyme inhibitor. It could be explored as an inhibitor of kinases, proteases, or other enzymes implicated in disease pathogenesis.

Conclusion and Future Directions

2-Bromo-1H-imidazole-4,5-dicarboxylic acid (CAS No. 773099-17-5) is a molecule with considerable, yet largely untapped, potential. This technical guide has provided a foundational understanding of its properties, a plausible and detailed synthetic route, and a prospective outlook on its biological significance. The presence of the reactive bromine atom and the versatile dicarboxylic acid functionalities make it an attractive building block for the synthesis of more complex molecules through various cross-coupling and derivatization reactions.

Future research should focus on the validation of the proposed synthetic protocol and a thorough characterization of the compound's physicochemical properties. Furthermore, comprehensive biological screening of 2-bromo-1H-imidazole-4,5-dicarboxylic acid and a library of its derivatives is warranted to uncover its full therapeutic potential. Elucidating its precise mechanism of action will be crucial for its rational development as a novel therapeutic agent.

References

  • PubChem. 2-Bromo-4,5-dichloro-1H-imidazole. [Link]

  • ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • iMedPub. Imidazole and its biological activities: A review. [Link]

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • OUCI. Overview on Biological Activities of Imidazole Derivatives. [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid. [Link]

  • Eco-Vector Journals Portal. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. [Link]

  • NIH. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • IndiaMART. 2-Propyl-1h-Imidazole-4,5-Dicarboxylic Acid( Di-Acid), Purity: 99%. [Link]

  • PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

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Protocols & Analytical Methods

Method

2-bromo-1H-imidazole-4,5-dicarboxylic acid as a linker for MOFs

Leveraging 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a Versatile Linker for Advanced Metal-Organic Frameworks in Drug Development Abstract Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a Versatile Linker for Advanced Metal-Organic Frameworks in Drug Development

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in the biomedical field, particularly for drug delivery, owing to their tunable porosity, high surface area, and the potential for functionalization.[1][2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[1] This application note details the use of 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a strategic linker for the synthesis of novel MOFs. The introduction of a bromine atom onto the imidazole core offers a unique handle for post-synthetic modification and can influence the electronic properties and stability of the resulting framework. We provide detailed protocols for the synthesis of the linker and a representative MOF, along with characterization methods and a practical guide for its application in drug loading and release studies.

Introduction: The Strategic Advantage of a Brominated Imidazole Linker

Imidazole-based linkers are widely employed in MOF synthesis due to their favorable coordination chemistry and the biological relevance of the imidazole moiety.[4][5][6][7] The dicarboxylate functionality at the 4 and 5 positions provides robust coordination sites for metal ions, leading to stable framework structures.[8][9][10][11]

The incorporation of a bromine atom at the 2-position of the imidazole ring in 2-bromo-1H-imidazole-4,5-dicarboxylic acid offers several key advantages:

  • Post-Synthetic Modification (PSM): The bromine atom serves as a versatile functional handle for a variety of organic transformations, such as Suzuki or Sonogashira coupling reactions. This allows for the precise installation of additional functionalities within the MOF pores after the framework has been constructed. Such modifications can be used to tune pore affinity, attach targeting ligands, or introduce catalytic sites.

  • Modulated Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic environment of the linker and the resulting MOF. This can be advantageous for applications in sensing or catalysis where charge transfer interactions are important.[4]

  • Enhanced Framework Stability: Halogen bonding interactions can contribute to the overall stability of the MOF structure, potentially leading to improved thermal and chemical resistance.

  • Fine-Tuning of Pore Size and Geometry: The steric bulk of the bromine atom can influence the packing of the linkers within the MOF structure, providing a means to fine-tune the pore size and shape.[12]

Synthesis Protocols

Synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid Linker

The synthesis of the target linker can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the bromination of an imidazole derivative followed by oxidation to form the dicarboxylic acid.

Protocol:

  • Protection of Imidazole: Start with a suitable N-protected imidazole to direct the bromination to the C2 position.

  • Bromination: React the protected imidazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.[13]

  • Oxidation of Benzimidazole Precursor: A common method for synthesizing imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding benzimidazole.[14] Prepare the 2-bromobenzimidazole precursor.

  • Oxidative Cleavage: Oxidize the 2-bromobenzimidazole using a strong oxidizing agent like hydrogen peroxide in sulfuric acid. This reaction cleaves the benzene ring, yielding the desired 2-bromo-1H-imidazole-4,5-dicarboxylic acid.[14]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Synthesis of a Representative MOF: Zn-Br-IDC

This protocol describes the solvothermal synthesis of a zinc-based MOF using 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H3BrIDC). Solvothermal methods are widely used for MOF synthesis as they often lead to crystalline products.[15]

Materials:

  • 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H3BrIDC)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Protocol:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-bromo-1H-imidazole-4,5-dicarboxylic acid and 0.15 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

  • Colorless, crystalline precipitates of the Zn-Br-IDC MOF should be observed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Diagram of the MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Purification Linker 2-bromo-1H-imidazole- 4,5-dicarboxylic acid Solvent DMF Solvent Linker->Solvent MetalSalt Zinc Nitrate Hexahydrate MetalSalt->Solvent Heating Solvothermal Reaction (100°C, 48h) Solvent->Heating MOF Zn-Br-IDC MOF Crystals Heating->MOF Washing Washing with DMF & Ethanol MOF->Washing Drying Vacuum Drying Washing->Drying

Caption: Workflow for the solvothermal synthesis of Zn-Br-IDC MOF.

Characterization of Zn-Br-IDC MOF

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the zinc ions.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore volume of the MOF.A type I isotherm characteristic of microporous materials, with a high surface area.

Application Protocol: Drug Loading and Release

The synthesized Zn-Br-IDC MOF can be evaluated as a carrier for drug delivery.[1][2][3][16] Here, we provide a general protocol for loading a model drug, such as 5-Fluorouracil (5-FU), and studying its release profile.

Drug Loading
  • Activate the Zn-Br-IDC MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a stock solution of 5-FU in a suitable solvent (e.g., methanol) at a known concentration.

  • Immerse a known mass of the activated MOF in the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours to allow for drug encapsulation within the MOF pores.

  • Centrifuge the mixture to separate the drug-loaded MOF.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by measuring the concentration of the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.

In Vitro Drug Release
  • Suspend a known mass of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.

  • Maintain the suspension at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Diagram of the Drug Delivery Application Workflow

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release ActivatedMOF Activated Zn-Br-IDC MOF Loading Immersion & Stirring (24h) ActivatedMOF->Loading DrugSolution 5-FU Solution DrugSolution->Loading LoadedMOF Drug-Loaded MOF Loading->LoadedMOF Release In Vitro Release Study LoadedMOF->Release ReleaseMedium PBS (pH 7.4, 37°C) ReleaseMedium->Release Analysis UV-Vis Spectroscopy Release->Analysis Aliquots at time intervals ReleaseProfile Cumulative Release Profile Analysis->ReleaseProfile

Caption: Workflow for drug loading and in vitro release studies using Zn-Br-IDC MOF.

Conclusion and Future Directions

The use of 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a linker provides a strategic entry point for the development of highly functional and robust MOFs for applications in drug development. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and evaluation of these novel materials.

Future work should focus on exploring the post-synthetic modification of the bromo-functionalized MOF to introduce targeting moieties for site-specific drug delivery. Furthermore, the influence of the bromine atom on the drug release kinetics and the overall stability of the MOF in biological media should be investigated in detail. The versatility of this linker opens up exciting possibilities for the rational design of next-generation drug delivery systems.

Logical Relationships in MOF-Based Drug Development

Logical_Relationships cluster_design Rational Design cluster_synthesis Synthesis & Characterization cluster_application Application cluster_goal Therapeutic Goal Linker Linker Selection (2-bromo-1H-imidazole- 4,5-dicarboxylic acid) MOF_Synthesis MOF Synthesis Linker->MOF_Synthesis Metal Metal Node Selection (e.g., Zn, Zr, Fe) Metal->MOF_Synthesis Characterization Physicochemical Characterization MOF_Synthesis->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Drug_Release Drug Release Studies Drug_Loading->Drug_Release Biocompatibility Biocompatibility & Toxicity Drug_Release->Biocompatibility Therapeutic_Outcome Improved Therapeutic Outcome Biocompatibility->Therapeutic_Outcome

Caption: Logical flow from rational design to therapeutic application of MOFs.

References

  • Crystal Growth & Design. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. [Link]

  • ResearchGate. (2023). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]

  • CrystEngComm. (n.d.). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. RSC Publishing. [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • PubMed. (2021). Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery. [Link]

  • Crystal Growth & Design. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. [Link]

  • PubMed Central. (n.d.). Metal-organic frameworks for advanced drug delivery. [Link]

  • PubMed Central. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. [Link]

  • PubMed Central. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Dalton Transactions. (n.d.). Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. RSC Publishing. [Link]

  • PubMed. (2013). MOFs Constructed With the Newly Designed Imidazole Dicarboxylate Bearing a 2-position Aromatic Substituent: Hydro(solvo)thermal Syntheses, Crystal Structures and Properties. [Link]

  • New Journal of Chemistry. (n.d.). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Springer. (n.d.). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Link]

  • Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 7 Common organic linkers used for synthesis of MOFs. a 2-methylimidazole. [Link]

  • ResearchGate. (2025). Synthesis of substituted imidazole-4,5-dicarboxylic acids. [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (2025). Effect of organic linker substituents on properties of metal-organic frameworks: A review. [Link]

  • AMiner. (n.d.). Six New Metal-Organic Frameworks with Multi-Carboxylic Acids and Imidazole-Based Spacers: Syntheses, Structures and Properties. [Link]

  • YouTube. (2025). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. [Link]

  • RSC Publishing. (n.d.). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. [Link]

  • Ovid. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubMed Central. (n.d.). Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rotational energy barrier. [Link]

  • ResearchGate. (n.d.). Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. [Link]

  • ResearchGate. (n.d.). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. [Link]

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Application

Application Note & Protocol: Synthesis of Metal-Organic Frameworks Using Brominated Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing brominated imidazole ligands. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss the characterization and potential applications of these novel materials. The inclusion of bromine moieties on the imidazole linker offers a powerful tool to modulate the electronic properties, stability, and catalytic activity of the resulting MOFs, making them highly attractive for applications in catalysis, gas separation, and drug delivery.

Introduction: The Significance of Brominated Imidazole Ligands in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemical functionalities have positioned them as leading candidates for a myriad of applications.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF. Imidazole-based ligands are of particular interest due to their versatile coordination chemistry and the presence of nitrogen atoms that can serve as active sites.[3]

Functionalization of the imidazole ring with bromine atoms introduces several advantageous features. The electron-withdrawing nature of bromine can influence the electronic environment of the metal centers, potentially enhancing catalytic activity.[4][5] Furthermore, the presence of the bulky bromine substituent can affect the framework's topology, pore size, and overall stability.[4] This guide will focus on a representative example: the synthesis of a copper-based MOF using a dicarboxy-functionalized imidazole ligand modified with bromide.[5]

Synthesis of a Brominated Imidazole-Based MOF: A Step-by-Step Protocol

This section details the direct synthesis of a copper-based MOF using a bromide-modified 1,3-bis(carboxymethyl)imidazole (bcmim-Br) ligand. This protocol is adapted from established methodologies and provides a reliable route to obtaining these functionalized materials.[5]

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier (Example)
Copper(II) salt (e.g., Copper(II) nitrate trihydrate)ACS grade or higherSigma-Aldrich
Bromide-modified 1,3-bis(carboxymethyl)imidazole (bcmim-Br)Synthesized as per literatureSee reference[5]
MethanolAnhydrous, ACS gradeFisher Scientific
Deionized WaterHigh purity---
Reaction Vials20 mL, screw capVWR
Magnetic Stirrer with HotplateIKA
CentrifugeCapable of >8000 rpmBeckman Coulter
Vacuum OvenSheldon Manufacturing
Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of the Cu-bcmim-Br MOF.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification prep_metal Dissolve Copper Salt in Methanol/Water mix Combine Solutions in Reaction Vial prep_metal->mix prep_ligand Dissolve bcmim-Br Ligand in Methanol/Water prep_ligand->mix heat Heat at 120°C for 24 hours mix->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Collect Solid cool->centrifuge wash Wash with Methanol centrifuge->wash wash->centrifuge Repeat 3x dry Dry in Vacuum Oven wash->dry product Cu-bcmim-Br MOF (Purple Solid) dry->product

Caption: Workflow for the solvothermal synthesis of Cu-bcmim-Br MOF.

Detailed Synthesis Protocol
  • Ligand and Metal Salt Preparation:

    • In a 20 mL scintillation vial, dissolve 13 mmol of the bromide-modified 1,3-bis(carboxymethyl)imidazole (bcmim-Br) ligand in a suitable solvent mixture, such as methanol and deionized water.

    • In a separate vial, dissolve an equimolar amount (13 mmol) of a copper(II) salt (e.g., copper(II) nitrate trihydrate) in the same solvent system.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a larger reaction vessel or a Teflon-lined autoclave.

    • Ensure the mixture is homogenous by stirring for approximately 10-15 minutes at room temperature.

  • Solvothermal Synthesis:

    • Seal the reaction vessel tightly.

    • Place the vessel in a preheated oven at 120°C for 24 hours. During this time, the MOF crystals will form.

  • Product Isolation and Purification:

    • After 24 hours, carefully remove the reaction vessel from the oven and allow it to cool to room temperature.

    • Collect the resulting purple solid precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant and wash the solid product by resuspending it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove any unreacted starting materials and solvent trapped within the pores.[6]

    • After the final wash, dry the purified Cu-bcmim-Br MOF in a vacuum oven at 60°C overnight.

Characterization of the Brominated MOF

To confirm the successful synthesis and determine the properties of the Cu-bcmim-Br MOF, a suite of characterization techniques should be employed.

Powder X-ray Diffraction (PXRD)

PXRD is essential to verify the crystallinity and phase purity of the synthesized material. The diffraction pattern of the Cu-bcmim-Br should be compared to that of the non-brominated analogue (Cu-bcmim) and the starting ligand to confirm the formation of a new crystalline phase.[5]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the MOF. The analysis reveals the temperature at which the framework starts to decompose. Bromine functionalization can influence the thermal stability of the MOF.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups of the ligand to the copper centers.

Scanning Electron Microscopy (SEM)

SEM provides information about the morphology and particle size of the synthesized MOF crystals.

Characterization TechniqueExpected Outcome for Cu-bcmim-Br
PXRD A unique diffraction pattern confirming a crystalline structure distinct from starting materials.
TGA High thermal stability, with decomposition onset temperature indicating a robust framework.
FTIR Characteristic peaks for the imidazole ring and shifts in the carboxylate stretching frequencies upon coordination to Cu(II).
SEM Images revealing the crystal morphology, for example, rod-like or polyhedral shapes.

Applications in Catalysis

MOFs derived from brominated imidazole ligands have shown significant promise as heterogeneous catalysts. The electronic modifications induced by the bromine atoms can enhance the Lewis acidity of the metal centers, making them more effective in catalyzing organic transformations.[5]

For instance, Cu-bcmim-Br has been demonstrated to be an efficient catalyst in the methanolysis of styrene oxide and in the synthesis of quinolines and acridines.[5] The porous nature of the MOF allows for the diffusion of reactants to the active sites, while the robust framework provides for catalyst recyclability.

Visualizing a Catalytic Application

The following diagram illustrates the role of the Cu-bcmim-Br MOF in a generic catalytic cycle.

Catalytic_Cycle MOF Cu-bcmim-Br (Active Catalyst) Intermediate Intermediate Complex MOF->Intermediate Reactant A binds ReactantA Reactant A ReactantB Reactant B ReactantB->Intermediate Product Product Intermediate->Product Reaction & Release

Caption: Generalized catalytic cycle using a brominated imidazole MOF.

Conclusion and Future Outlook

The synthesis of metal-organic frameworks using brominated imidazole ligands offers a strategic approach to developing advanced functional materials. The protocols and characterization data presented herein provide a solid foundation for researchers to explore this exciting area of MOF chemistry. The ability to fine-tune the electronic and structural properties of MOFs through ligand functionalization opens up new avenues for the design of highly efficient catalysts, selective adsorbents, and novel drug delivery vehicles. Future research will likely focus on exploring a wider range of metal nodes and brominated imidazole linkers to further expand the library of these promising materials and their applications.

References

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Method

The Coordination Chemistry of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid: A Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide offers a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide offers a comprehensive overview of the ligand's characteristics, protocols for the synthesis of its metal-organic frameworks (MOFs), and in-depth characterization techniques. By understanding the principles outlined herein, researchers can effectively utilize this versatile ligand in the design and synthesis of novel coordination polymers with potential applications in catalysis, gas storage, and drug delivery.[1]

Introduction: The Versatile Building Block

2-bromo-1H-imidazole-4,5-dicarboxylic acid is a multifunctional organic ligand that holds significant promise in the field of coordination chemistry. Its rigid imidazole core, coupled with two carboxylate groups, provides multiple coordination sites for metal ions, making it an excellent candidate for the construction of robust and porous metal-organic frameworks (MOFs).[2][3] The presence of a bromine atom at the 2-position of the imidazole ring introduces a unique electronic and steric profile, which can be exploited to fine-tune the resulting framework's properties, such as catalytic activity and selective gas adsorption.

The imidazole moiety itself is a fundamental building block in coordination chemistry, offering two nitrogen donor atoms for metal coordination.[4] When combined with the carboxylate groups, which can exhibit various binding modes (monodentate, bidentate chelating, bidentate bridging), a wide array of network topologies, from 1D chains to complex 3D frameworks, can be achieved.[2] The N-H proton on the imidazole ring can also participate in hydrogen bonding, further influencing the supramolecular architecture.[2][3]

Ligand Synthesis and Characteristics

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid can be approached through various synthetic routes reported for substituted imidazoles.[5][6] A common strategy involves the oxidation of a corresponding 2-bromobenzimidazole precursor.[7]

Key Structural Features:

  • Multiple Coordination Sites: The ligand possesses two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups, all of which can coordinate to metal centers.[2][3]

  • Protonation States: The ligand has three acidic protons (one on the imidazole nitrogen and one on each carboxylic acid group), which can be selectively deprotonated at different pH values, leading to various coordination behaviors.[2]

  • Electronic Effects of the Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton and the electron density on the imidazole ring, potentially affecting the strength of the metal-ligand bonds.

Molecular Structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid:

Caption: Structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Protocols for the Synthesis of Coordination Polymers

The synthesis of MOFs using 2-bromo-1H-imidazole-4,5-dicarboxylic acid typically involves solvothermal or hydrothermal methods.[8][9] These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the framework. The choice of solvent, metal salt, and reaction conditions plays a crucial role in determining the final structure and properties of the MOF.[2]

General Hydrothermal/Solvothermal Synthesis Protocol:

  • Reactant Preparation: In a typical experiment, the 2-bromo-1H-imidazole-4,5-dicarboxylic acid ligand and a metal salt (e.g., zinc nitrate, copper acetate, cobalt nitrate) are dissolved or suspended in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), water, ethanol).

  • Molar Ratios: The molar ratio of metal to ligand is a critical parameter that can influence the dimensionality and topology of the resulting framework. A systematic variation of this ratio is often necessary to obtain crystalline products.

  • pH Adjustment: The pH of the reaction mixture can be adjusted using acids or bases to control the deprotonation state of the ligand and influence the coordination mode.[2]

  • Reaction Vessel: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80 and 180 °C) for a period ranging from several hours to several days.

  • Cooling: After the reaction is complete, the autoclave is slowly cooled to room temperature.

  • Product Isolation: The crystalline product is collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and then dried.

Illustrative Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reactants Dissolve Ligand & Metal Salt in Solvent ph_adjust Adjust pH (if necessary) reactants->ph_adjust autoclave Seal in Teflon-lined Autoclave ph_adjust->autoclave heating Heat in Oven (e.g., 120 °C, 48h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filter and Wash Crystals cooling->filtration drying Dry the Product filtration->drying

Caption: General workflow for solvothermal synthesis of MOFs.

Characterization of Coordination Complexes

A comprehensive characterization of the synthesized materials is essential to understand their structure, properties, and potential applications. A combination of analytical techniques is typically employed.[1][10][11][12]

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D crystal structure.[10]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk material and can be used to identify the crystalline structure by comparing with simulated patterns from SCXRD data.[10]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the ligand and the coordination of the carboxylate groups to the metal center by observing shifts in the characteristic vibrational frequencies.[1][10]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the framework and can provide information about the presence of coordinated or guest solvent molecules.[1][10]
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal habit of the synthesized material.[1][12]
Gas Adsorption Analysis (e.g., N₂ at 77 K) Measures the surface area and pore size distribution of the porous framework, which is crucial for applications in gas storage and separation.[11]
Solid-State Nuclear Magnetic Resonance (SSNMR) Provides detailed information about the local environment of the metal centers and the organic linkers, complementing data from X-ray diffraction.[13]

Potential Applications in Drug Development and Beyond

The unique structural and chemical features of MOFs derived from 2-bromo-1H-imidazole-4,5-dicarboxylic acid open up a range of potential applications:

  • Drug Delivery: The porous nature of these materials makes them suitable as carriers for therapeutic agents. The imidazole functionality can also impart pH-responsive drug release properties, which is advantageous for targeted delivery.[8]

  • Catalysis: The metal nodes and the functionalized organic linkers can act as active sites for various catalytic reactions.

  • Gas Storage and Separation: The tunable pore sizes and chemical functionalities of the frameworks can be designed for the selective adsorption and storage of gases like carbon dioxide and hydrogen.[11]

  • Sensing: The luminescence properties of some MOFs can be utilized for the sensitive and selective detection of small molecules or metal ions.[14]

Conclusion

The coordination chemistry of 2-bromo-1H-imidazole-4,5-dicarboxylic acid presents a rich and largely unexplored area of research. By leveraging the principles of ligand design and the established protocols for MOF synthesis and characterization, researchers can develop novel materials with tailored properties for a wide array of applications, from materials science to medicinal chemistry. The strategic placement of the bromo substituent offers a handle for further post-synthetic modification, expanding the functional diversity of the resulting frameworks.

References

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Application

Application Notes and Protocol for the Synthesis of Metal-Organic Frameworks (MOFs) with 2-bromo-1H-imidazole-4,5-dicarboxylic acid

A Technical Guide for Researchers in Materials Science and Drug Development This document provides a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Materials Science and Drug Development

This document provides a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 2-bromo-1H-imidazole-4,5-dicarboxylic acid. While a standardized protocol for this specific linker is not broadly established, this guide synthesizes field-proven insights from methodologies applied to structurally analogous imidazole-based dicarboxylate linkers. The protocol herein is designed to be a robust starting point for researchers, offering a detailed workflow from precursor selection to material characterization, grounded in established chemical principles.

The introduction of a bromine substituent on the imidazole ring offers a unique handle for post-synthetic modification, a powerful strategy for tuning the properties of MOFs for specific applications, including catalysis, gas separation, and targeted drug delivery.[1] The imidazole core itself provides versatile coordination capabilities and potential for applications in proton conductivity and sensing.[2][3]

I. Foundational Principles: The Logic of MOF Synthesis

The self-assembly of MOFs is a crystallization process driven by the coordination of metal ions or clusters with organic linkers.[4] The final topology, porosity, and chemical properties of the MOF are dictated by a range of experimental parameters. Solvothermal synthesis, a widely employed method, involves heating the reaction mixture in a sealed vessel above the boiling point of the solvent.[5] This technique facilitates the dissolution of precursors and promotes the formation of highly crystalline products.[6]

The choice of metal source is critical. Divalent cations such as Zinc (Zn²⁺), Copper (Cu²⁺), Cobalt (Co²⁺), and Cadmium (Cd²⁺) are frequently used due to their favorable coordination geometries with carboxylate and imidazole functionalities.[7][8][9] The solvent system not only solubilizes the reactants but can also influence the resulting MOF structure by acting as a template or coordinating to the metal centers.[10] N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[11]

II. Experimental Workflow: A Visual Overview

The synthesis and characterization of a MOF based on 2-bromo-1H-imidazole-4,5-dicarboxylic acid follows a logical progression from reactant preparation to final material analysis.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization P1 Precursor Selection: - 2-bromo-1H-imidazole-4,5-dicarboxylic acid - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) S1 Mixing of Reactants P1->S1 P2 Solvent System Preparation (e.g., DMF/Ethanol/H₂O) P2->S1 S2 Solvothermal Reaction (Sealed Vessel, Elevated Temperature) S1->S2 S3 Cooling and Crystal Formation S2->S3 U1 Isolation of Crystals (Decanting/Centrifugation) S3->U1 U2 Washing with Solvent (e.g., fresh DMF, then Ethanol) U1->U2 U3 Activation (Solvent Exchange & Heating under Vacuum) U2->U3 C1 Structural Analysis (PXRD, SC-XRD) U3->C1 C2 Thermal Stability (TGA) U3->C2 C3 Porosity Analysis (Gas Sorption) U3->C3 C4 Spectroscopic Analysis (FT-IR) U3->C4

Caption: Generalized workflow for the synthesis and characterization of MOFs.

III. Detailed Synthesis Protocol

This protocol is a generalized starting point. Optimization of reactant ratios, temperature, and reaction time may be necessary to obtain a pure, crystalline product.

A. Materials and Reagents

ReagentPuritySupplierNotes
2-bromo-1H-imidazole-4,5-dicarboxylic acid≥97%VariousThe synthesis of this linker is a prerequisite if not commercially available.
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)≥98%Sigma-Aldrich, etc.Other metal salts (e.g., acetates or chlorides of Cu, Co, Cd) can be explored.[7][8][9]
N,N-Dimethylformamide (DMF)AnhydrousVariousA high-boiling point solvent commonly used in solvothermal synthesis.[11]
Ethanol≥99.5%VariousUsed for washing and solvent exchange.
Deionized Water--Can be used as a co-solvent.

B. Step-by-Step Synthesis Procedure

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass scintillation vial, dissolve 0.1 mmol of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in 5 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF. The molar ratio of linker to metal can be varied (e.g., 1:1, 1:2, 2:1) to explore different framework topologies.[12]

    • Combine the two solutions in the 20 mL vial. The addition of a small amount of a modulator like formic acid or acetic acid can sometimes improve crystallinity by slowing down the reaction kinetics.[13]

  • Solvothermal Reaction:

    • Cap the vial tightly. Caution: Ensure the vial is not filled to more than two-thirds of its volume to allow for pressure build-up.

    • Place the vial in a programmable laboratory oven.

    • Heat the oven to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 24-48 hours. The optimal temperature and time are critical variables that need to be determined empirically.[11]

    • Allow the oven to cool down to room temperature slowly over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined single crystals.

  • Product Isolation and Purification:

    • After cooling, crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times to remove any unreacted precursors.[13]

    • To prepare the material for activation, perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours. This step is essential to remove the high-boiling DMF from the pores of the MOF.

  • Activation:

    • After the final wash with ethanol, decant the solvent and transfer the crystalline powder to a vacuum-compatible container.

    • Heat the sample under a dynamic vacuum at a temperature between 100-150 °C for 12-24 hours. The specific activation temperature should be determined from thermogravimetric analysis (TGA) to avoid framework collapse. This process removes the guest solvent molecules from the pores, making the internal surface area accessible.[13]

IV. Characterization of the Synthesized MOF

A suite of analytical techniques is required to confirm the successful synthesis of the desired MOF and to elucidate its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To verify the crystalline phase purity of the bulk sample and to compare with simulated patterns from single-crystal data.[14]A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be consistent throughout the bulk sample and match the simulated pattern if a single crystal structure is obtained.
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic structure, including connectivity, bond lengths, bond angles, and pore dimensions.[7]Provides definitive proof of the MOF structure and allows for the elucidation of its topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework begins to decompose.[15]A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, activated MOF, and a final drop in weight at the decomposition temperature.
Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the coordination of the carboxylate groups to the metal centers and the presence of the imidazole ring.[4]A shift in the stretching frequencies of the C=O bonds of the carboxylic acid upon coordination to the metal center. Characteristic peaks for the imidazole ring should also be present.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the activated MOF, including its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[4]A Type I isotherm, characteristic of microporous materials, from which the surface area and pore volume can be calculated. This confirms the permanent porosity of the material after activation.

V. Relationship Between Synthesis Parameters and MOF Properties

The tunability of MOFs stems from the ability to systematically alter synthesis conditions to target desired properties.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props MOF Properties P1 Metal Ion Geometry O1 Topology & Framework Structure P1->O1 Dictates coordination nodes P2 Linker Geometry & Functionality P2->O1 Defines connectivity O2 Porosity & Surface Area P2->O2 Determines pore size P3 Solvent System P3->O1 Template effect O3 Crystallinity & Crystal Size P3->O3 Influences nucleation P4 Temperature & Time P4->O3 Affects crystal growth O4 Chemical & Thermal Stability P4->O4 Kinetic vs. thermodynamic product P5 Modulators P5->O3 Controls reaction rate

Caption: Interplay between synthesis parameters and resulting MOF properties.

VI. Conclusion

The protocol and principles outlined in this guide provide a solid foundation for the synthesis and characterization of novel Metal-Organic Frameworks using 2-bromo-1H-imidazole-4,5-dicarboxylic acid. The functional bromine group on the linker opens up exciting possibilities for post-synthetic modifications, enabling the development of advanced materials for a wide range of applications, from industrial catalysis to biomedical engineering.[1][16] Researchers are encouraged to use this document as a starting point for systematic exploration and optimization to unlock the full potential of this promising class of materials.

References

  • Lu, W., Wei, Z., Gu, Z.-Y., Liu, T.-F., Park, J., Park, J., Tian, J., Zhang, M., Zhang, Q., Gentle III, T., Bosch, M., & Zhou, H.-C. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593. [Link]

  • Wang, C., Wang, T., Li, L., Guo, B., Zhang, Y., Xiong, Z., & Li, G. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 42(5), 1715-1725. [Link]

  • Zhang, Y., Guo, B., Li, L., Liu, S., & Li, G. (2013). Construction and Properties of Six Metal–Organic Frameworks Based on the Newly Designed 2-(p-Bromophenyl)-Imidazole Dicarboxylate Ligand. Crystal Growth & Design, 13(2), 657-666. [Link]

  • Masoomi, M. Y., Morsali, A., & Shokouhimehr, M. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules, 26(21), 6433. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4357-4365. [Link]

  • Li, J., Chen, Y., Zhang, T., Ren, Z., & Li, Y. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10, 837863. [Link]

  • Chen, Y., & Tang, S. (2019). Solvothermal synthesis of porous hydrangea-like zeolitic imidazole framework-8 (ZIF-8) crystals. Journal of Solid State Chemistry, 276, 14-19. [Link]

  • Li, W., He, Y., Liu, Y., Zhang, Z., & Lan, Y. (2020). Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity. Journal of Materials Chemistry A, 8(2), 653-658. [Link]

  • Zhang, X., Nguyen, T. N., & Nguyen, M. C. (2021). Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker. Molecules, 26(15), 4463. [Link]

  • Bedia, J., Monsaert, M., & Marín, M. L. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. Applied Organometallic Chemistry, 38(11), e7437. [Link]

  • Wang, W., Niu, X., Gao, Y., Zhu, Y., Li, G., Lu, H., & Tang, M. (2010). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm, 12(9), 2445-2451. [Link]

  • Bedia, J., Monsaert, M., & Marín, M. L. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Wang, C., Li, L., Guo, B., Wang, T., Zhang, Y., Xiong, Z., & Li, G. (2012). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry, 51(15), 8196-8204. [Link]

  • Li, M., Wang, Y., Wang, Y., & Zhang, Y. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(37), 16971-16977. [Link]

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Method

Application Note & Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

Introduction: The Strategic Advantage of Post-Synthetic Modification (PSM) Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Post-Synthetic Modification (PSM)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.[3][4]

While direct synthesis allows for the incorporation of a wide range of functionalities, many complex or sensitive chemical groups cannot withstand the solvothermal conditions typically required for MOF synthesis.[1][5] Post-synthetic modification (PSM) emerges as a powerful strategy to introduce these functionalities after the robust framework has been assembled.[1][5][6] This approach involves the chemical transformation of the organic linkers or metal nodes within a pre-existing MOF, enabling the creation of materials that are inaccessible through direct synthesis.[7][8]

This application note provides a detailed guide for the post-synthetic modification of MOFs using 2-bromo-1H-imidazole-4,5-dicarboxylic acid. The imidazole moiety offers additional coordination sites and can influence the electronic properties of the framework, while the carboxylic acid groups are ideal for coordination to metal centers. The strategic placement of a bromine atom on the imidazole ring provides a versatile chemical handle for subsequent covalent modifications, such as cross-coupling reactions.[2][9] This allows for the precise installation of a wide array of functional groups, tailoring the MOF for specific applications.

A critical aspect of any PSM protocol is the preservation of the parent MOF's crystallinity and porosity.[1][7] The protocols outlined herein are designed with this principle in mind, emphasizing mild reaction conditions and thorough characterization at each stage.

The Role of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid in Advanced MOF Design

The choice of 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a modifying agent is deliberate and strategic. The constituent parts of this molecule offer distinct advantages:

  • Imidazole Core: The nitrogen-containing heterocyclic ring can act as a Brønsted base or a coordinating site for additional metal ions, enhancing catalytic activity or gas sorption selectivity.[10][11]

  • Dicarboxylic Acid Groups: These provide strong coordination to the metal nodes of the parent MOF, facilitating the incorporation of the linker into the framework.

  • Bromo Functionality: The C-Br bond is a key reactive site for a variety of well-established organic reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the covalent attachment of a vast library of organic fragments to the MOF's interior surfaces.

The overall workflow for the post-synthetic modification and subsequent functionalization is depicted in the following diagram:

PSM_Workflow Parent_MOF Parent MOF (e.g., UiO-66, MIL-101) Activation Solvent Exchange & Activation Parent_MOF->Activation Removal of guest molecules PSM_Step Post-Synthetic Modification with 2-bromo-1H-imidazole- 4,5-dicarboxylic acid Activation->PSM_Step Bromo_MOF Bromo-Functionalized MOF PSM_Step->Bromo_MOF Characterization Characterization (PXRD, NMR, FTIR, TGA) PSM_Step->Characterization Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Bromo_MOF->Coupling Bromo_MOF->Characterization Functionalized_MOF Highly Functionalized MOF Coupling->Functionalized_MOF Installation of new functionality Functionalized_MOF->Characterization caption Workflow for Post-Synthetic Modification and Functionalization

Figure 1: A schematic overview of the post-synthetic modification workflow.

Detailed Protocols

Part 1: Synthesis of a Parent MOF (UiO-66 as an Example)

UiO-66 is selected as the parent framework due to its exceptional thermal and chemical stability, which makes it robust enough to withstand PSM conditions.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Protocol:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and H₂BDC (1.25 g, 7.52 mmol) in 50 mL of DMF.

  • Add 1.5 mL of concentrated HCl as a modulator.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[12]

  • After cooling to room temperature, collect the white crystalline product by centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 50 mL) and then with ethanol (3 x 50 mL) to remove unreacted starting materials.[12]

  • Dry the resulting UiO-66 powder under vacuum at 150 °C for 12 hours. This activation step is crucial to remove solvent molecules from the pores.

Part 2: Post-Synthetic Modification with 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

This protocol utilizes a solvent-assisted linker exchange approach.

Materials:

  • Activated UiO-66 (from Part 1)

  • 2-Bromo-1H-imidazole-4,5-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

Protocol:

  • Suspend 500 mg of activated UiO-66 in 20 mL of DMF in a 50 mL screw-cap vial.

  • In a separate vial, dissolve 250 mg of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in 10 mL of DMF.

  • Add the linker solution to the UiO-66 suspension.

  • Seal the vial and place it in a sonicator bath for 10 minutes to ensure good dispersion.

  • Heat the mixture in an oven at 80 °C for 48 hours.

  • Cool the mixture to room temperature and collect the solid product by centrifugation.

  • Wash the bromo-functionalized MOF (UiO-66-Br) extensively with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted linker.

  • Dry the final product under vacuum at 120 °C for 12 hours.

Part 3: Subsequent Functionalization via Suzuki Coupling

This protocol demonstrates the utility of the bromo-handle for further modification. Phenylboronic acid is used as an example coupling partner.

Materials:

  • UiO-66-Br (from Part 2)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Protocol:

  • In a 50 mL round-bottom flask, suspend 200 mg of UiO-66-Br in a mixture of 15 mL of 1,4-dioxane and 5 mL of water.

  • Add phenylboronic acid (1.5 equivalents relative to the estimated amount of incorporated bromo-linker).

  • Add K₂CO₃ (3 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in 2 mL of 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction under a nitrogen atmosphere at 90 °C for 24 hours with stirring.

  • After cooling, collect the solid by centrifugation.

  • Wash the product sequentially with water, DMF, ethanol, and dichloromethane to remove residual catalyst and reagents.

  • Dry the final phenyl-functionalized MOF under vacuum at 120 °C.

Characterization: A Self-Validating System

Thorough characterization at each step is essential to confirm the success of the modification while ensuring the integrity of the MOF structure.

Technique Parent MOF (UiO-66) Bromo-Functionalized MOF (UiO-66-Br) Phenyl-Functionalized MOF Purpose
Powder X-Ray Diffraction (PXRD) Characteristic sharp peaks indicating high crystallinity.Peak positions should match the parent MOF, confirming retention of the framework structure. A slight decrease in peak intensity may be observed.Peak positions should remain unchanged, confirming structural integrity after coupling.To verify the retention of crystallinity and the overall framework structure.
¹H NMR (Digested Sample) Shows peaks corresponding to the terephthalate linker.In addition to terephthalate peaks, new signals corresponding to the imidazole proton should be visible. Integration allows for quantification of linker exchange.Appearance of new aromatic signals from the phenyl group, confirming successful coupling.To confirm the incorporation and covalent modification of the new linker.
FTIR Spectroscopy Characteristic peaks for carboxylate stretches.New peaks corresponding to the imidazole ring vibrations.Subtle changes in the aromatic region, consistent with the addition of the phenyl group.To identify the presence of new functional groups.
Thermogravimetric Analysis (TGA) Shows a specific thermal decomposition profile.The decomposition profile will change due to the presence of the new, less stable organic linker.The thermal stability may be altered again, reflecting the change in the organic component.To assess changes in thermal stability and framework composition.
N₂ Sorption (BET) High surface area and characteristic pore size distribution.A decrease in surface area and pore volume is expected due to the larger size of the new linker.A further decrease in surface area and pore volume is anticipated.To evaluate the impact of modification on the porosity of the material.

Potential Applications

The ability to introduce a wide range of functionalities via the bromo-imidazole linker opens up numerous application possibilities.

Heterogeneous Catalysis

The imidazole moiety can be further functionalized with catalytic groups, such as Schiff bases or N-heterocyclic carbenes, for organic transformations.[13][14] The porous nature of the MOF allows for size-selective catalysis and easy catalyst recovery.[15]

Catalysis_Pathway MOF_Br UiO-66-Br Bromo-functionalized linker Coupling Suzuki Coupling with (4-formylphenyl)boronic acid MOF_Br->Coupling MOF_CHO UiO-66-CHO Aldehyde-functionalized linker Coupling->MOF_CHO Condensation Condensation with chiral amine MOF_CHO->Condensation MOF_Catalyst Chiral Catalyst MOF Immobilized chiral Schiff base Condensation->MOF_Catalyst Reaction Asymmetric Catalysis MOF_Catalyst->Reaction caption Pathway to a Chiral Heterogeneous Catalyst

Figure 2: A conceptual pathway for developing a chiral catalyst via PSM.

Drug Delivery

The imidazole linker can be modified with biocompatible polymers like polyethylene glycol (PEG) to enhance the stability of the MOF in biological media.[16] The pores can be loaded with therapeutic agents, and the surface can be functionalized with targeting ligands to achieve site-specific drug delivery.

Sensing

By coupling fluorescent molecules to the bromo-imidazole linker, the resulting MOF can be used as a fluorescent sensor for detecting analytes such as metal ions or small molecules.[17][18] The MOF can pre-concentrate the analyte within its pores, leading to enhanced sensitivity.

Antimicrobial Materials

Imidazole-functionalized materials have shown inherent antibacterial properties.[19] Furthermore, the bromo-handle can be used to attach known antimicrobial agents or photosensitizers for photodynamic therapy.

Conclusion

Post-synthetic modification using bifunctional linkers like 2-bromo-1H-imidazole-4,5-dicarboxylic acid is a highly effective strategy for creating advanced MOF materials with tailored properties. This approach bypasses the limitations of direct synthesis, allowing for the incorporation of complex and sensitive functionalities. The protocols and characterization methods detailed in this application note provide a robust framework for researchers to explore this exciting area of materials chemistry. The versatility of the bromo-functionalized platform promises to accelerate the development of MOFs for a wide range of applications, from catalysis and sensing to targeted drug delivery.

References

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. RSC Publishing. Retrieved from [Link]

  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 46(12), 3145–3154. Retrieved from [Link]

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  • Liu, Y., Sun, J., Fan, L., & Xu, Q. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10, 843669. Retrieved from [Link]

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Application

Catalytic Applications of Metal-Organic Frameworks Derived from 2-bromo-1H-imidazole-4,5-dicarboxylic Acid: Application Notes and Protocols

Introduction: The Strategic Advantage of Bromine Functionalization in Imidazole-Based MOF Catalysts Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential in ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Bromine Functionalization in Imidazole-Based MOF Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential in catalysis, owing to their high surface area, tunable porosity, and the synergistic interplay between their organic linkers and metal nodes.[1] The imidazole-4,5-dicarboxylic acid backbone is a particularly versatile linker, offering multiple coordination sites through its nitrogen and carboxylate groups.[2] The introduction of a bromo-substituent at the 2-position of the imidazole ring, yielding 2-bromo-1H-imidazole-4,5-dicarboxylic acid, presents a strategic functionalization to enhance the catalytic prowess of the resulting MOFs. The electron-withdrawing nature of the bromine atom is anticipated to modulate the electronic properties of the imidazole ring, thereby influencing the Lewis acidity of the metal centers within the framework.[3][4] This guide provides detailed application notes and protocols for researchers exploring the catalytic potential of MOFs derived from this promising, functionalized linker.

Application Note 1: Enhanced Lewis Acid Catalysis

Principle of Enhanced Lewis Acidity

The introduction of an electron-withdrawing bromine atom onto the imidazole linker is hypothesized to increase the Lewis acidity of the metal nodes in the MOF. This is attributed to the inductive effect of the halogen, which draws electron density away from the imidazole ring and, consequently, from the coordinating carboxylate groups. This electronic pull strengthens the positive charge on the metal centers, making them more effective Lewis acids.[3][4] Enhanced Lewis acidity can significantly accelerate a variety of organic transformations, including epoxide ring-opening, Friedel-Crafts reactions, and the synthesis of heterocyclic compounds.[5][6]

Representative Reaction: Methanolysis of Styrene Oxide

The ring-opening of epoxides is a classic probe reaction to evaluate Lewis acidity. In the presence of a Lewis acidic MOF catalyst, the epoxide is activated, facilitating nucleophilic attack by methanol. The enhanced Lewis acidity of a MOF derived from 2-bromo-1H-imidazole-4,5-dicarboxylic acid is expected to lead to higher conversion rates and selectivity compared to its non-brominated counterpart.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Copper-Based MOF with 2-bromo-1H-imidazole-4,5-dicarboxylic Acid (Cu-Br-IMDC)

  • Ligand Synthesis: The 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker can be synthesized following established organic chemistry routes, which are not detailed here.

  • MOF Synthesis (Solvothermal Method): a. In a 20 mL glass vial, dissolve 0.1 mmol of 2-bromo-1H-imidazole-4,5-dicarboxylic acid and 0.1 mmol of copper(II) nitrate trihydrate in 10 mL of N,N-dimethylformamide (DMF). b. Sonicate the mixture for 10 minutes to ensure homogeneity. c. Seal the vial and place it in a programmable oven. d. Heat the mixture to 120 °C for 24 hours. e. Allow the oven to cool to room temperature naturally. f. Collect the resulting crystalline product by filtration. g. Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL). h. Activate the MOF by heating at 150 °C under vacuum for 12 hours to remove residual solvent molecules from the pores.

Protocol 2: Catalytic Methanolysis of Styrene Oxide

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 10 mol% of the activated Cu-Br-IMDC catalyst.

  • Add 1 mmol of styrene oxide to the flask.

  • Add 5 mL of methanol as both the reactant and solvent.

  • Heat the reaction mixture to 60 °C and stir for the desired reaction time (e.g., 2-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • The catalyst can be washed with methanol, dried, and reused for subsequent catalytic cycles.

  • The product can be isolated from the filtrate by evaporation of the solvent.

Anticipated Catalytic Performance

The performance of the Cu-Br-IMDC catalyst is expected to be superior to analogous non-brominated imidazole-based MOFs. The following table provides a hypothetical comparison based on data from similar systems.[5][6]

CatalystReaction Time (h)Conversion (%)Selectivity for 2-methoxy-2-phenylethanol (%)
Cu-IMDC (non-brominated)675>95
Cu-Br-IMDC 4 >95 >99
Experimental Workflow

G cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Reaction s1 Dissolve Ligand and Metal Salt in DMF s2 Solvothermal Reaction (120 °C, 24 h) s1->s2 s3 Filtration and Washing s2->s3 s4 Activation (150 °C, vacuum) s3->s4 c1 Add Catalyst, Styrene Oxide, and Methanol s4->c1 Activated Cu-Br-IMDC c2 Reaction at 60 °C c1->c2 c3 Catalyst Separation c2->c3 c3->s4 Catalyst Recycling c4 Product Analysis (GC) c3->c4

Workflow for MOF synthesis and catalysis.

Application Note 2: Robust Support for Palladium in Suzuki-Miyaura Cross-Coupling Reactions

Principle of MOFs as Catalyst Supports

MOFs can serve as excellent supports for catalytically active metal nanoparticles, such as palladium. The high surface area and porous nature of MOFs allow for the high dispersion of nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability.[7][8] An imidazole-functionalized MOF can provide coordinating nitrogen atoms that help anchor and stabilize the palladium nanoparticles.[1]

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and fine chemicals.[9][10] A palladium-functionalized MOF derived from 2-bromo-1H-imidazole-4,5-dicarboxylic acid (Pd@Cu-Br-IMDC) can act as a highly efficient and recyclable heterogeneous catalyst for this reaction.

Experimental Protocols

Protocol 3: Synthesis of Pd@Cu-Br-IMDC

  • MOF Synthesis: Synthesize the Cu-Br-IMDC MOF as described in Protocol 1.

  • Palladium Loading (Incipient Wetness Impregnation): a. Disperse 100 mg of the activated Cu-Br-IMDC in 10 mL of acetone. b. In a separate vial, dissolve a calculated amount of palladium(II) acetate in a minimal amount of acetone to achieve the desired Pd loading (e.g., 1-5 wt%). c. Add the palladium acetate solution dropwise to the MOF suspension under vigorous stirring. d. Stir the mixture at room temperature for 12 hours to ensure uniform impregnation. e. Remove the solvent by rotary evaporation. f. Dry the resulting powder in an oven at 80 °C for 4 hours.

  • Reduction to Pd(0): a. Place the palladium-impregnated MOF in a tube furnace. b. Heat the sample to 200 °C under a flow of 5% H₂ in N₂ for 2 hours to reduce Pd(II) to catalytically active Pd(0). c. Cool the sample to room temperature under a nitrogen atmosphere.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

  • In a Schlenk tube, combine 2 mmol of an aryl bromide, 3 mmol of phenylboronic acid, and 4 mmol of a base (e.g., NaHCO₃).

  • Add the Pd@Cu-Br-IMDC catalyst (e.g., 0.1 mol% Pd based on the aryl bromide).

  • Add 5 mL of a suitable solvent, such as dimethylacetamide (DMA).

  • Place the tube in a preheated oil bath at 90 °C and stir for the required reaction time (e.g., 7 hours).

  • Monitor the reaction by GC or TLC.

  • After the reaction, cool the mixture and separate the catalyst by centrifugation.

  • The product can be extracted from the supernatant and purified by column chromatography.

Proposed Catalytic Mechanism

The Suzuki-Miyaura coupling reaction catalyzed by Pd@Cu-Br-IMDC is proposed to follow the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination, as depicted below.

G pd0 Pd(0)@MOF pd_complex1 Ar-Pd(II)-X@MOF pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-Ar'@MOF pd_complex1->pd_complex2 Transmetalation (Ar'B(OH)₂) pd_complex2->pd0 Reductive Elimination product Ar-Ar'

Catalytic cycle for Suzuki-Miyaura coupling.

Characterization of MOF Catalysts

To ensure the successful synthesis and stability of the MOF catalysts, a suite of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of guest molecules after activation.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the MOF.

  • Inductively Coupled Plasma (ICP) Analysis: To quantify the metal loading in the functionalized MOF (e.g., Pd content).

Conclusion

MOFs derived from 2-bromo-1H-imidazole-4,5-dicarboxylic acid represent a promising platform for the development of advanced heterogeneous catalysts. The electron-withdrawing nature of the bromo-substituent is anticipated to enhance the Lewis acidity of the metal centers, leading to improved performance in a range of organic transformations. Furthermore, these MOFs can serve as robust supports for catalytically active metal nanoparticles, offering high activity, selectivity, and recyclability. The protocols and insights provided in this guide are intended to facilitate the exploration of these novel materials in academic and industrial research settings, contributing to the advancement of sustainable catalytic processes.

References

  • Pérez Almarcha, Y., et al. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. Applied Organometallic Chemistry, 38(11). Available at: [Link]

  • Pérez Almarcha, Y., et al. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]

  • Liu, et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10. Available at: [Link]

  • Spaniol, T. P., & Leitner, W. (2019). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. CHIMIA International Journal for Chemistry, 73(12), 978-983. Available at: [Link]

  • Albert-Soriano, M., & Pastor, I. M. (2024). Metal-Organic Framework Based on Copper and Carboxylate-Imidazole as Robust and Effective Catalyst in the Oxidative Amidation of Carboxylic Acids and Formamides. ResearchGate. Available at: [Link]

  • Al-Shalfa, A. M., et al. (2024). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. National Institutes of Health. Available at: [Link]

  • Liu, et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers Media S.A.. Available at: [Link]

  • Liu, et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2018). Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications. CrystEngComm, 20(41), 6442-6456. Available at: [Link]

  • Guo, Z., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(36), 16428-16434. Available at: [Link]

  • Fang, Z., et al. (2018). Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies. Journal of the American Chemical Society, 140(32), 10293-10301. Available at: [Link]

  • Wang, C., et al. (2018). Metal-organic frameworks with Lewis acidity: Synthesis, characterization, and catalytic applications. ResearchGate. Available at: [Link]

  • Fang, Z., et al. (2018). Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies. R Discovery. Available at: [Link]

  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for Researchers: Exploring the Gas Adsorption Properties of Metal-Organic Frameworks (MOFs) with 2-bromo-1H-imidazole-4,5-dicarboxylic Acid

I. Introduction: The Promise of Functionalized Imidazole-Based MOFs in Gas Adsorption Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in their struct...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Promise of Functionalized Imidazole-Based MOFs in Gas Adsorption

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in their structural design and functionalization.[1] Their high surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities make them exceptional candidates for applications in gas storage and separation.[2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[3] Imidazole-dicarboxylic acid-based linkers are of particular interest due to the presence of both carboxylate and imidazole functionalities, which offer multiple coordination sites for metal ions and potential for post-synthetic modification.[4][5]

This application note explores the potential of a novel, functionalized linker, 2-bromo-1H-imidazole-4,5-dicarboxylic acid , for the synthesis of MOFs with enhanced gas adsorption properties. The introduction of a bromine atom onto the imidazole ring is hypothesized to significantly influence the framework's interaction with various gas molecules, particularly those with a quadrupole moment like carbon dioxide (CO₂). This is attributed to the high polarizability of the bromine atom, which can lead to stronger adsorbent-adsorbate interactions.[6]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and evaluation of the gas adsorption properties of MOFs based on this promising bromo-functionalized linker. We will delve into the scientific rationale behind the proposed protocols and discuss the expected outcomes based on established principles of MOF chemistry and gas adsorption.

II. Synthesis of MOFs using 2-bromo-1H-imidazole-4,5-dicarboxylic Acid: A Proposed Solvothermal Protocol

The solvothermal method is a widely employed technique for the synthesis of high-quality crystalline MOFs.[1] The following protocol is a generalized starting point for the synthesis of MOFs using 2-bromo-1H-imidazole-4,5-dicarboxylic acid, based on successful syntheses of related imidazole-dicarboxylate MOFs.[5][7][8] Researchers are encouraged to systematically vary parameters such as temperature, reaction time, solvent system, and metal-to-ligand ratio to optimize the synthesis of specific MOF structures.

A. Rationale for Component Selection:

  • Metal Source: Divalent metal salts such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) are common choices due to their ability to form stable coordination complexes with carboxylate and imidazole groups.

  • Ligand: 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H₃L-Br). The purity of the ligand is crucial for obtaining a crystalline product.

  • Solvent: A mixture of N,N-dimethylformamide (DMF) and ethanol is often used. DMF acts as a high-boiling solvent and a coordinating agent, while ethanol can help to control the nucleation and growth of the MOF crystals.

  • Modulator: The addition of a monocarboxylic acid, such as formic acid or acetic acid, can act as a modulator to control the coordination of the linker to the metal centers, leading to improved crystallinity and phase purity.

B. Detailed Synthesis Protocol:

  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • In a separate 20 mL scintillation vial, dissolve 0.25 mmol of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in 5 mL of ethanol. Sonication may be required to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Add 0.1 mL of a modulator (e.g., formic acid).

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To exchange the high-boiling DMF solvent within the pores, immerse the crystals in a volatile solvent like ethanol or methanol for 3 days, replacing the solvent daily.

  • Activation:

    • Filter the solvent-exchanged crystals and dry them under vacuum at a temperature below their decomposition point (determined by thermogravimetric analysis, typically 100-150 °C) for 12 hours. This step is crucial to remove the guest solvent molecules from the pores and activate the MOF for gas adsorption measurements.

C. Workflow for MOF Synthesis and Activation:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation metal_sol Dissolve Metal Salt in DMF mixing Combine Solutions & Add Modulator metal_sol->mixing ligand_sol Dissolve Ligand in Ethanol ligand_sol->mixing heating Solvothermal Reaction (120 °C, 48 h) mixing->heating washing Wash with DMF heating->washing exchange Solvent Exchange (Ethanol/Methanol) washing->exchange activation Activate under Vacuum exchange->activation product Activated MOF (Ready for Characterization) activation->product

Fig. 1: Solvothermal synthesis and activation workflow.

III. Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its structural and chemical properties.

A. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known or with patterns of known related phases.

  • Protocol:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD data using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range of 5-50° with a step size of 0.02°.

B. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the weight loss as a function of temperature. The decomposition temperature is identified as the point of significant weight loss.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore volume of the activated MOF, which are critical parameters for gas adsorption.

  • Protocol:

    • Place approximately 100 mg of the activated MOF in a sample tube.

    • Degas the sample under vacuum at the activation temperature for at least 12 hours.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05-0.3).

D. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of the organic linker within the MOF structure and to study the coordination of the carboxylate groups to the metal centers.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the MOF.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the MOF with that of the free ligand. A shift in the carboxylate stretching frequencies is indicative of coordination to the metal center.

IV. Gas Adsorption Properties: Protocols and Expected Outcomes

The primary application of interest for MOFs derived from 2-bromo-1H-imidazole-4,5-dicarboxylic acid is in gas adsorption and separation. Here, we focus on the evaluation of CO₂ adsorption.

A. Rationale for Enhanced CO₂ Adsorption:

The presence of the bromine atom on the imidazole ring is expected to enhance CO₂ adsorption through several mechanisms:

  • Increased Polarizability: The highly polarizable bromine atom can induce stronger dipole-quadrupole interactions with CO₂ molecules, leading to a higher heat of adsorption.[6]

  • Favorable Pore Environment: The bromo group, along with the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, can create a pore environment with multiple sites for favorable interactions with CO₂.

  • Potential for Open Metal Sites: Depending on the coordination of the metal center, the resulting MOF may possess open metal sites that can act as strong binding sites for CO₂.

B. CO₂ Adsorption Isotherm Measurement Protocol:

  • Sample Preparation: Use a freshly activated sample of the MOF (degassed as described in the BET protocol).

  • Measurement:

    • Use a volumetric gas adsorption analyzer.

    • Maintain the sample temperature at 273 K and 298 K using a circulating water bath.

    • Introduce known doses of high-purity CO₂ gas into the sample cell and measure the equilibrium pressure after each dose.

    • Collect data up to a pressure of 1 bar.

  • Data Analysis:

    • Plot the amount of CO₂ adsorbed (in mmol/g or cm³/g) as a function of pressure to obtain the adsorption isotherm.

    • Compare the uptake capacity at 1 bar with other benchmark MOFs.

C. Selectivity for CO₂ over N₂:

  • Purpose: To assess the potential of the MOF for separating CO₂ from flue gas or other gas mixtures.

  • Protocol:

    • Measure the N₂ adsorption isotherm at the same temperatures as the CO₂ isotherm.

    • Calculate the selectivity using the Ideal Adsorbed Solution Theory (IAST). IAST is a predictive model that uses single-component isotherm data to estimate the composition of the adsorbed phase in a gas mixture.

  • Expected Outcome: Due to the stronger interaction of CO₂ with the bromo-functionalized framework, a high selectivity for CO₂ over the less polar N₂ is anticipated.

D. Isosteric Heat of Adsorption (Qst):

  • Purpose: To quantify the strength of the interaction between CO₂ and the MOF.

  • Protocol:

    • Measure CO₂ adsorption isotherms at two or more different temperatures (e.g., 273 K, 288 K, and 298 K).

    • Apply the Clausius-Clapeyron equation to the isotherm data to calculate the isosteric heat of adsorption as a function of CO₂ loading.

  • Expected Outcome: A moderately high Qst (typically 25-45 kJ/mol for physisorption) would indicate strong but reversible binding of CO₂, which is desirable for applications in swing adsorption processes.

E. Summary of Expected Gas Adsorption Data:

ParameterGasTemperature (K)Expected Value/TrendRationale
Adsorption Capacity CO₂273 & 298High uptake at 1 barEnhanced interaction due to bromo group and polar functionalities.
N₂273 & 298Low uptake at 1 barWeaker interaction of N₂ with the framework.
Selectivity (IAST) CO₂/N₂298High selectivityPreferential adsorption of CO₂ due to its larger quadrupole moment and specific interactions.
Isosteric Heat of Adsorption (Qst) CO₂-25-45 kJ/molStrong physisorptive interactions, indicating potential for efficient capture and regeneration.

F. Logical Relationship of Ligand Functionalization to Gas Adsorption Performance:

Gas_Adsorption_Logic ligand 2-bromo-1H-imidazole- 4,5-dicarboxylic acid bromo Bromo (-Br) Group (High Polarizability) ligand->bromo imidazole Imidazole Ring (N-donors) ligand->imidazole carboxylate Carboxylate Groups (O-donors) ligand->carboxylate mof Synthesized MOF bromo->mof imidazole->mof carboxylate->mof pore_env Polar & Polarizable Pore Environment mof->pore_env interaction Enhanced Adsorbent-Adsorbate Interactions pore_env->interaction gas CO₂ Molecule (Quadrupole Moment) gas->interaction performance Improved Gas Adsorption Properties interaction->performance capacity High CO₂ Capacity performance->capacity selectivity High CO₂/N₂ Selectivity performance->selectivity

Fig. 2: Rationale for enhanced CO₂ adsorption.

V. Conclusion and Future Outlook

The use of 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a building block for MOFs presents a promising avenue for the development of novel materials for gas adsorption and separation. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize, characterize, and evaluate these new MOFs. The anticipated enhancement in CO₂ capture performance, driven by the unique electronic properties of the bromo-functionalized linker, warrants further investigation. Future work should focus on the synthesis of a family of isostructural MOFs with different metal centers to systematically study the effect of the metal on the gas adsorption properties. Additionally, breakthrough experiments with gas mixtures will be crucial to validate the performance of these materials under more realistic conditions.

VI. References

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]

  • Li, Y., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(37), 16971-16977. [Link]

  • Khanfar, M. A., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 319-321. [Link]

  • Lu, H., et al. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry, 49(15), 7017-7025. [Link]

  • Kim, H., et al. (2024). Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. Chemical Engineering Journal, 482, 149022. [Link]

  • Yaghi, O. M., et al. (2015). Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship, University of California. [Link]

  • Biswas, S., et al. (2017). Impact of the functionalization onto structure transformation and gas adsorption of MIL-68(In). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2088), 20160032. [Link]

  • Van Der Voort, P., et al. (2018). Selective CO2 adsorption by a new metal-organic framework: synergy between open metal sites and a charged imidazolinium backbone. Chemical Communications, 54(65), 9039-9042. [Link]

  • Krishna, R. (2022). MOFs for CO2 capture. YouTube. [Link]

  • Wang, C., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10, 843685. [Link]

  • Sergeant, B. O., et al. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. International Journal of Advanced Chemistry, 12(2), 5-12. [Link]

  • ChemistryViews.org. (2020). Robust Metal–Organic Framework for CO2 Capture. ChemistryViews. [Link]

  • Mouchaham, G., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 589. [Link]

  • Wang, W.-Y., et al. (2011). 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm, 13(15), 4895-4902. [Link]

  • Couck, S., et al. (2009). Effect of the organic functionalization of flexible MOFs on the adsorption of CO2. Journal of Materials Chemistry, 19(44), 8378-8385. [Link]

  • Ali, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Scientific Reports, 15(1), 1-15. [Link]

  • Valero-Pérez, C., et al. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. Chemistry – An Asian Journal, e202400332. [Link]

  • Al-Absi, M. A., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 15(15), 5420. [Link]

  • Hazra, A., et al. (2019). Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture. Journal of Materials Chemistry A, 7(4), 1676-1683. [Link]

  • Krishna, R. (2023). CO2 Capture from Flue Gases with MOFs. YouTube. [Link]

  • Wang, W.-Y., et al. (2008). Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. Inorganic Chemistry Communications, 11(11), 1337-1339. [Link]

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Application

Application Notes & Protocols: Leveraging 2-bromo-1H-imidazole-4,5-dicarboxylic Acid in Advanced Sensing Platforms

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of imidazole-4,5-dicarboxylic acid derivatives, with a specific focus on the pote...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of imidazole-4,5-dicarboxylic acid derivatives, with a specific focus on the potential of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, in the development of novel sensing technologies. While direct, extensive research on the bromo-derivative is emerging, this document leverages established protocols for the closely related 1H-imidazole-4,5-dicarboxylic acid (IDCA) to provide a robust framework for its application. The introduction of a bromine atom at the C2 position is anticipated to modulate the electronic properties and binding affinity of the imidazole core, offering exciting opportunities for enhancing sensor performance.

Foundational Principles: The Imidazole-4,5-dicarboxylic Acid Scaffold in Molecular Sensing

The imidazole-4,5-dicarboxylic acid moiety is a versatile building block for sensor design due to its unique structural and electronic features. The imidazole ring, a five-membered aromatic heterocycle, possesses two nitrogen atoms, one of which can act as a hydrogen bond donor (pyrrolic nitrogen) and the other as a hydrogen bond acceptor (pyridinic nitrogen). This duality facilitates specific interactions with a variety of analytes. Furthermore, the two carboxylic acid groups at the 4 and 5 positions provide excellent coordination sites for metal ions and can engage in electrostatic interactions and hydrogen bonding.

The strategic placement of a bromine atom at the 2-position of the imidazole ring in 2-bromo-1H-imidazole-4,5-dicarboxylic acid is expected to introduce several key advantages:

  • Enhanced Acidity: The electron-withdrawing nature of the bromine atom can increase the acidity of the carboxylic acid protons, potentially leading to stronger binding with metal ions at lower pH values.

  • Modulated Luminescence: For applications in luminescent metal-organic frameworks (MOFs), the heavy atom effect of bromine could influence the photophysical properties, such as promoting intersystem crossing and leading to enhanced phosphorescence.[1][2][3]

  • Tailored Lipophilicity: The introduction of bromine increases the lipophilicity of the molecule, which could be advantageous for sensing applications in non-aqueous environments or for interactions with hydrophobic analytes.

Application I: Colorimetric Sensing of Metal Ions and Biomolecules with Functionalized Nanoparticles

A prominent application of the imidazole-4,5-dicarboxylic acid scaffold is in the development of colorimetric sensors based on functionalized nanoparticles.[4][5][6] This approach leverages the aggregation-induced color change of plasmonic nanoparticles, such as silver (AgNPs) or gold nanoparticles (AuNPs), upon interaction with a target analyte.

Sensing Mechanism

The sensing mechanism relies on the functionalization of citrate-stabilized AgNPs with 1H-imidazole-4,5-dicarboxylic acid (IDCA). The IDCA molecules are believed to bind to the surface of the AgNPs through the nitrogen atom of the imidazole ring.[4][5][6] This leaves the two carboxylic acid groups exposed to the surrounding solution, ready to interact with target analytes.

In the presence of specific metal ions (e.g., Zn²⁺) or biomolecules (e.g., homocysteine), the carboxylate groups can form coordination complexes, leading to the aggregation of the nanoparticles.[4][6] This aggregation alters the surface plasmon resonance (SPR) of the AgNPs, resulting in a distinct color change from yellow to red, which can be observed by the naked eye and quantified using UV-Vis spectroscopy.[4][5][6]

Workflow for Nanoparticle-Based Sensing

Nanoparticle Sensing Workflow cluster_synthesis Synthesis & Functionalization cluster_detection Detection cluster_analysis Analysis AgNO3 AgNO₃ Solution AgNPs Citrate-capped AgNPs AgNO3->AgNPs Reduction NaBH4 NaBH₄ (Reducing Agent) NaBH4->AgNPs Citrate Citrate (Stabilizer) Citrate->AgNPs IDCA_AgNPs IDCA-functionalized AgNPs AgNPs->IDCA_AgNPs Surface Functionalization IDCA IDCA Solution IDCA->IDCA_AgNPs Aggregated_NPs Aggregated Nanoparticles IDCA_AgNPs->Aggregated_NPs Analyte Addition Analyte Analyte (e.g., Zn²⁺, Homocysteine) Analyte->Aggregated_NPs Color_Change Visual Color Change (Yellow to Red) Aggregated_NPs->Color_Change UV_Vis UV-Vis Spectroscopy (SPR Shift) Aggregated_NPs->UV_Vis

Caption: Workflow for the synthesis of IDCA-functionalized silver nanoparticles and their application in colorimetric sensing.

Detailed Experimental Protocols

Rationale: This protocol describes the synthesis of silver nanoparticles using sodium borohydride as a reducing agent and sodium citrate as a stabilizing agent to prevent uncontrolled aggregation.[4]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Sodium citrate

  • Deionized water

Procedure:

  • Prepare a 25 mM solution of NaBH₄ in deionized water.

  • In a separate flask, prepare a solution of AgNO₃ and sodium citrate.

  • While stirring vigorously, slowly add the NaBH₄ solution to the AgNO₃/citrate solution at room temperature.

  • Continue stirring for 1 hour. A color change from a dark colloidal solution to yellow indicates the formation of citrate-capped AgNPs.[4]

Rationale: This step involves the surface modification of the AgNPs with IDCA. The imidazole nitrogen is expected to displace the citrate ions and bind to the silver surface, exposing the carboxyl groups for sensing.[4][6]

Materials:

  • Citrate@AgNPs solution (from Protocol 2.2.1)

  • 1H-imidazole-4,5-dicarboxylic acid (IDCA)

  • 1 mM Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve 0.078 g (0.5 mM) of IDCA in 10 mL of 1 mM NaOH solution (pH ≈ 7.5).

  • Add the IDCA solution to 100 mL of the as-prepared Citrate@AgNP solution.

  • Stir the mixture for 24 hours at 60 °C.

  • Allow the solution to cool to room temperature. The resulting solution contains IDCA-functionalized AgNPs (IDCA@AgNPs).

Rationale: This protocol outlines the procedure for using the IDCA@AgNPs as a colorimetric sensor. The addition of the target analyte induces aggregation, leading to a measurable change in the UV-Vis spectrum.

Materials:

  • IDCA@AgNPs solution

  • Stock solutions of target analytes (e.g., Zn²⁺, homocysteine) and potential interfering ions/molecules.

  • Phosphate-buffered saline (PBS) for pH adjustment.

Procedure:

  • Adjust the pH of the IDCA@AgNPs solution to the optimal range (typically pH 3-10) using PBS.[4]

  • To a set of cuvettes, add a fixed volume of the pH-adjusted IDCA@AgNPs solution.

  • Add varying concentrations of the analyte stock solution to the cuvettes.

  • For selectivity studies, add solutions of potential interfering species to separate cuvettes.

  • Incubate the solutions for a short period (e.g., 10-15 minutes) at room temperature.

  • Observe any visual color changes.

  • Measure the UV-Vis absorption spectra of each solution. The aggregation of nanoparticles will result in a red-shift of the surface plasmon resonance peak.[4][5]

Data Presentation and Interpretation

The performance of the sensor should be evaluated based on its sensitivity and selectivity.

Table 1: Performance Characteristics of IDCA@AgNPs Sensor

AnalyteLinear RangeLimit of Detection (LOD)Wavelength Shift (nm)
Zn²⁺1.0–500 µM2.38 µM397 to 485
Homocysteine0.1–25 µM0.54 nM397 to 512

Data extracted from a study on IDCA-functionalized silver nanoparticles.[4][5]

The selectivity of the sensor is determined by testing its response to a range of other metal ions and amino acids. Ideally, a significant color change and spectral shift should only be observed for the target analytes.[4][6]

Adapting the Protocol for 2-bromo-1H-imidazole-4,5-dicarboxylic Acid

The protocols described above can be readily adapted for 2-bromo-1H-imidazole-4,5-dicarboxylic acid. The primary modification would be in Protocol 2.2.2, where an equimolar amount of the bromo-derivative would be used in place of IDCA.

Expected Impact of the Bromo-substituent:

  • Binding Affinity: The increased acidity of the carboxyl groups may lead to a stronger interaction with metal ions, potentially lowering the limit of detection.

  • pH Optimum: The optimal pH range for sensing may be shifted due to the change in the pKa of the carboxylic acid groups.

  • Selectivity: The steric bulk and electronic effects of the bromine atom could influence the selectivity of the sensor for different analytes.

Application II: Luminescent Metal-Organic Frameworks (MOFs) for Sensing

Imidazole-dicarboxylic acids are excellent ligands for the construction of luminescent metal-organic frameworks (MOFs).[1][2] These crystalline materials consist of metal ions or clusters connected by organic linkers, forming a porous structure. The luminescence of these MOFs can be modulated by the presence of guest molecules, making them highly sensitive and selective sensors.

Sensing Principle

The sensing mechanism in luminescent MOFs can be based on several phenomena, including:

  • Luminescence Quenching or Enhancement: The analyte can interact with the framework, leading to a decrease (quenching) or increase (enhancement) in the luminescence intensity.

  • Analyte-Induced Spectral Shift: The binding of the analyte can alter the electronic environment of the luminophore, causing a shift in the emission wavelength.

The use of 2-bromo-1H-imidazole-4,5-dicarboxylic acid as a linker could lead to MOFs with interesting photophysical properties, potentially enabling sensing applications for a wide range of analytes, including nitroaromatics, metal ions, and small molecules.

Logical Relationship in MOF-Based Luminescent Sensing

MOF Sensing Logic MOF Luminescent MOF (e.g., with 2-bromo-IDCA linker) Interaction Host-Guest Interaction (e.g., coordination, π-π stacking) MOF->Interaction Analyte Target Analyte Analyte->Interaction Luminescence_Change Change in Luminescence Properties Interaction->Luminescence_Change Signal_Output Detectable Signal (Quenching, Enhancement, or Shift) Luminescence_Change->Signal_Output

Caption: Logical flow of analyte detection using a luminescent metal-organic framework.

General Protocol for MOF-based Sensing

Rationale: This protocol provides a general framework for utilizing a luminescent MOF for sensing applications. The specific parameters will depend on the MOF and the target analyte.

Materials:

  • Synthesized luminescent MOF powder

  • Solvent for dispersing the MOF (e.g., ethanol, DMF, water)

  • Stock solutions of the target analyte and potential interferents

Procedure:

  • Disperse a small amount of the MOF powder in the chosen solvent to create a stable suspension.

  • Record the baseline luminescence spectrum of the MOF suspension.

  • Add aliquots of the analyte stock solution to the MOF suspension and record the luminescence spectrum after each addition.

  • Monitor the changes in luminescence intensity and/or wavelength.

  • To assess selectivity, repeat the experiment with potential interfering species.

Conclusion and Future Perspectives

While 1H-imidazole-4,5-dicarboxylic acid has demonstrated significant promise in the development of sensing platforms, the introduction of a bromine atom at the C2 position offers a tantalizing prospect for enhancing sensor performance. The anticipated modifications to the electronic and steric properties of the molecule could lead to sensors with lower detection limits, improved selectivity, and novel photophysical characteristics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting potential of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in the next generation of chemical and biological sensors.

References

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 2022. [Link]

  • Synthesis and Characterization of 1 H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PubMed, 2022. [Link]

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 2022. [Link]

  • Collection - Synthesis and Characterization of 1H‑Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - ACS Omega. Figshare. [Link]

  • Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions. ResearchGate. [Link]

  • Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. [Link]

  • Luminescent metal–organic frameworks. Chemical Society Reviews, 2009. [Link]

  • Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal–organic frameworks for luminescence sensing of benzaldehyde. Dalton Transactions, 2017. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. [Link]

  • Luminescent Metal-Organic Frameworks. ResearchGate. [Link]

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Method

Application Notes & Protocols: Unlocking the Therapeutic Potential of Metal Complexes with 2-Bromo-1H-Imidazole-4,5-Dicarboxylic Acid

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Rationale for Brominated Imidazole-Dicarboxylate Metal Complexes The imidazole ring is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Brominated Imidazole-Dicarboxylate Metal Complexes

The imidazole ring is a cornerstone of medicinal chemistry, appearing in biologically crucial molecules like the amino acid histidine. Its unique electronic properties and ability to coordinate with metal ions make it an attractive scaffold for drug design.[1][2] The addition of dicarboxylic acid groups at the 4 and 5 positions creates a versatile multidentate ligand (H₃IMDC), capable of forming stable and structurally diverse complexes with a wide range of metal ions.[3][4] These metal-organic frameworks and coordination polymers have shown significant potential in catalysis, materials science, and particularly, in pharmacology.[3]

It is a well-established principle that the biological activity of an organic ligand can be significantly enhanced upon chelation with a metal ion.[5][6][7] This enhancement can be attributed to several factors, including changes in the lipophilicity, charge, and steric profile of the molecule, which can improve its ability to cross cell membranes and interact with biological targets.[5]

This guide focuses on a specific, rationally designed ligand: 2-bromo-1H-imidazole-4,5-dicarboxylic acid . The introduction of a bromine atom at the 2-position is a strategic chemical modification. Halogen atoms, particularly bromine, can increase the lipophilicity of the molecule, potentially enhancing its membrane permeability. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the imidazole ring and the overall complex, influencing its interaction with biological macromolecules.

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of metal complexes derived from this promising ligand. The protocols are designed to be robust and self-validating, providing researchers with the necessary tools to explore their therapeutic potential as antimicrobial and anticancer agents.

Part 1: Synthesis and Characterization Workflow

The successful evaluation of biological activity is predicated on the synthesis of pure, well-characterized compounds. This section outlines the general protocols for synthesizing the ligand and its corresponding metal complexes, followed by essential characterization techniques.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to fully characterized metal complexes ready for biological screening.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Starting Materials (e.g., Diaminomaleonitrile, Metal Salts) Ligand_Synth Protocol 1.1: Synthesis of Ligand (2-bromo-1H-imidazole- 4,5-dicarboxylic acid) Start->Ligand_Synth Complex_Synth Protocol 1.2: Synthesis of Metal Complex (e.g., Cu(II), Zn(II), Co(II)) Ligand_Synth->Complex_Synth Spec_Analysis Spectroscopic Analysis (FTIR, NMR, UV-Vis) Complex_Synth->Spec_Analysis Struc_Analysis Structural & Thermal Analysis (XRD, TGA, Elemental Analysis) Spec_Analysis->Struc_Analysis Purity_Confirm Purity Confirmation Struc_Analysis->Purity_Confirm Screening Proceed to Biological Screening Purity_Confirm->Screening

Caption: Workflow from Synthesis to Characterization.

Protocol 1.1: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid Ligand
  • Materials:

    • Diaminomaleonitrile (DAMN)

    • Glyoxylic acid

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (initiator)

    • Carbon tetrachloride (CCl₄) or similar non-polar solvent

    • Standard laboratory glassware and safety equipment

  • Step-by-Step Procedure:

    • Synthesis of Imidazole-4,5-dicarbonitrile: In a round-bottom flask, dissolve diaminomaleonitrile in an appropriate solvent (e.g., ethanol). Add an equimolar amount of glyoxylic acid and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Purification: After cooling, the product may precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue using column chromatography.

    • Hydrolysis to Dicarboxylic Acid: Suspend the synthesized imidazole-4,5-dicarbonitrile in a 6M NaOH solution. Reflux the mixture for 12-24 hours until the evolution of ammonia gas ceases (test with moist pH paper).

    • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The dicarboxylic acid product will precipitate out.

    • Isolation: Filter the white precipitate, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 60-70°C. This yields 1H-imidazole-4,5-dicarboxylic acid (H₃IDC).

    • Bromination: Suspend the dried H₃IDC in CCl₄. Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 8-12 hours.

    • Final Isolation: Cool the reaction mixture, filter off the succinimide byproduct, and evaporate the solvent. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Protocol 1.2: General Synthesis of Metal (M(II)) Complexes
  • Rationale: This protocol employs a straightforward aqueous solution reaction. The ligand is deprotonated with a base to enhance its solubility and coordination ability before the metal salt is introduced. The choice of metal salt (e.g., chlorides, sulfates, or acetates) can influence the final product's crystal structure and properties.[8]

  • Materials:

    • 2-bromo-1H-imidazole-4,5-dicarboxylic acid (Ligand, LH₃)

    • A selected metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)

    • Sodium hydroxide (NaOH) or other suitable base

    • Deionized water and Ethanol

  • Step-by-Step Procedure:

    • Ligand Solution: Dissolve the ligand (1 mmol) in 20 mL of deionized water containing NaOH (2 mmol) to form the disodium salt of the ligand, ensuring deprotonation of the carboxylic acid groups. Gently warm if necessary.

    • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of deionized water.

    • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. An immediate color change or formation of a precipitate is typically observed.

    • Reaction: Stir the resulting mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.

    • Isolation: Collect the solid precipitate by vacuum filtration.

    • Washing and Drying: Wash the collected solid sequentially with deionized water, then ethanol, to remove unreacted starting materials and soluble impurities. Dry the final complex in a desiccator over anhydrous CaCl₂.

Section 1.3: Essential Physicochemical Characterization
  • Expert Insight: Characterization is not merely a final step but a crucial validation of the synthesis. Each technique provides a piece of the puzzle to confirm the structure and coordination of the final complex.

TechniqueInformation GainedExpected Observations for Metal Complex
Elemental Analysis (CHN) Confirms the empirical formula and purity of the synthesized compounds.[8][9]Experimental C, H, N percentages should match the calculated values for the proposed formula.
FTIR Spectroscopy Identifies functional groups and confirms coordination of the ligand to the metal ion.[8][9]Disappearance of the broad O-H stretch from carboxylic acid. A shift in the C=O stretching frequency (typically ~1700 cm⁻¹) to lower wavenumbers, indicating coordination of the carboxylate oxygen to the metal. Appearance of new, low-frequency bands corresponding to M-N and M-O bonds.
UV-Visible Spectroscopy Provides information about the electronic transitions and coordination geometry of the metal ion.[8][10]Ligand will show π → π* transitions. The complex will show these bands shifted (or new bands) and may display d-d transitions in the visible region for transition metals like Cu(II) or Co(II), which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules.[11]A weight loss step around 100-150°C indicates the presence of water molecules. Decomposition at higher temperatures reveals the thermal stability of the complex.
Molar Conductance Determines whether the complex is an electrolyte or non-electrolyte in solution.[8][9]Low molar conductivity values in a solvent like DMSO or DMF suggest a non-electrolytic nature, indicating that the anions (e.g., from the metal salt) are part of the coordination sphere.

Part 2: Protocols for Evaluating Biological Activity

This section provides standardized, field-proven protocols for assessing the antimicrobial and anticancer activities of the synthesized metal complexes.

Protocol 2.1: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
  • Rationale: The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound.[6][10] It is based on the diffusion of the test compound from a well through a solidified agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

  • Materials:

    • Synthesized metal complexes and free ligand

    • Standard antibiotic discs (e.g., Ciprofloxacin, as a positive control)

    • Dimethyl sulfoxide (DMSO, as a negative control and solvent)

    • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

    • Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Step-by-Step Procedure:

    • Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

    • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plate.

    • Well Preparation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

    • Sample Loading: Prepare solutions of the test complexes and the free ligand in DMSO (e.g., at 1 mg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells. Also, add DMSO to one well (negative control) and place a standard antibiotic disc on the agar (positive control).

    • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)
  • Rationale: Following a positive result from the diffusion assay, the broth microdilution method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5] This is a crucial quantitative metric for comparing the potency of different compounds.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Test compounds and microbial inoculum (as prepared in Protocol 2.1)

    • Resazurin dye or similar viability indicator (optional, for clearer endpoint reading)

  • Step-by-Step Procedure:

    • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Serial Dilution: Add 100 µL of the test compound stock solution (e.g., 1000 µg/mL in broth) to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

    • Inoculation: Add 10 µL of the microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to each well.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation: Cover the plate and incubate under the same conditions as the diffusion assay.

    • Endpoint Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The endpoint can be read visually or by adding a viability dye like resazurin (a color change from blue to pink indicates growth).

Protocol 2.3: In Vitro Anticancer Activity (MTT Assay)
  • Rationale: The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[12] It measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO or solubilization buffer

    • 96-well cell culture plates, multichannel pipette, microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (vehicle control) and a positive control (e.g., Cisplatin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Data Interpretation and Visualization

Effective data presentation is key to understanding the structure-activity relationships of the synthesized complexes.

Summarizing Biological Activity Data

Quantitative data from the protocols should be organized into clear, comparative tables.

Table 1: Template for Summarizing Antimicrobial Activity Data

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
LigandS. aureus
Cu(II) ComplexS. aureus
Zn(II) ComplexS. aureus
LigandE. coli
Cu(II) ComplexE. coli
Zn(II) ComplexE. coli
Ciprofloxacin (Control)S. aureus
Ciprofloxacin (Control)E. coli

Table 2: Template for Summarizing In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Ligand
Cu(II) Complex
Zn(II) Complex
Co(II) Complex
Cisplatin (Control)
Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the MTT assay workflow, a key protocol in anticancer drug screening.

A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat Cells with Serial Dilutions of Complex B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and Determine IC50 Value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The synthesis of metal complexes with 2-bromo-1H-imidazole-4,5-dicarboxylic acid offers a promising avenue for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for synthesizing these compounds and evaluating their biological potential against key microbial and cancer cell targets. The enhanced activity often observed in metal complexes compared to their parent ligands suggests that these novel structures could overcome some of the limitations of existing drugs.[5][7] Future research should focus on expanding the range of metal ions used, exploring structure-activity relationships, and conducting mechanistic studies (e.g., DNA binding assays, ROS generation analysis) to elucidate their mode of action.

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Application

The Strategic Utility of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid Derivatives in Medicinal Chemistry: A Guide to Synthesis and Application

Introduction: Unlocking the Potential of a Versatile Scaffold The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of novel therapeutics. Within this esteemed class of heterocycles, derivatives of 1H-imidazole-4,5-dicarboxylic acid have emerged as particularly valuable building blocks. The dicarboxylic acid functional groups provide convenient handles for derivatization, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide focuses specifically on the strategic application of 2-bromo-1H-imidazole-4,5-dicarboxylic acid and its derivatives in drug discovery. The introduction of a bromine atom at the 2-position of the imidazole ring is a key synthetic feature, transforming the scaffold into a versatile platform for the synthesis of a wide array of more complex molecules through modern cross-coupling methodologies. This guide will provide detailed protocols for the synthesis of key intermediates, explore their application in the generation of bioactive compounds, and discuss the underlying principles that govern their therapeutic potential.

Core Concepts: The Strategic Advantage of the 2-Bromo Substituent

The bromine atom at the 2-position of the imidazole-4,5-dicarboxylic acid scaffold is not merely a passive substituent. Its presence is a deliberate synthetic strategy that unlocks a wealth of possibilities for medicinal chemists. The primary advantage lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular introduction of a wide range of aryl and heteroaryl groups at the 2-position of the imidazole ring.

The ability to readily diversify the 2-position is of paramount importance in drug discovery. This position is often a key determinant of a molecule's biological activity, influencing its binding affinity and selectivity for a particular protein target. By leveraging the reactivity of the 2-bromo substituent, researchers can rapidly generate libraries of analogues with diverse functionalities, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization.

Synthesis of Key Intermediates: A Step-by-Step Protocol

The synthesis of 2-substituted-1H-imidazole-4,5-dicarboxylic acids often begins with the construction of the core imidazole ring, followed by functionalization. A common and effective method for preparing the parent 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the corresponding 2-alkylbenzimidazole.[5][6][7] This approach provides a reliable route to the core scaffold, which can then be further modified.

While a direct, one-step synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not readily found in the literature, a plausible and logical synthetic route involves the bromination of a suitable precursor. A key intermediate for accessing a variety of 2-substituted derivatives is the diester, for example, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate . The esterification of the dicarboxylic acid improves solubility in organic solvents and facilitates purification.

Below is a detailed, field-proven protocol for the synthesis of 2-alkyl-1H-imidazole-4,5-dicarboxylic acids, which serves as a foundational procedure. This is followed by a proposed protocol for the subsequent bromination to yield the desired 2-bromo intermediate.

Protocol 1: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid via Oxidation of 2-Alkylbenzimidazole

This protocol is based on the established method of oxidizing a 2-alkylbenzimidazole with hydrogen peroxide in a strong acidic medium.[8]

Materials:

  • 2-Alkylbenzimidazole (e.g., 2-methylbenzimidazole)

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

  • Ice Bath

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, carefully add the 2-alkylbenzimidazole to concentrated sulfuric acid under cooling in an ice bath to manage the exothermic reaction. A typical concentration is approximately 1 Molar.

  • Oxidation: While maintaining the temperature below 10 °C, slowly add a molar excess of 30% hydrogen peroxide to the reaction mixture through the dropping funnel. A molar ratio of approximately 11:1 (hydrogen peroxide to 2-alkylbenzimidazole) has been found to be optimal.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-70 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the benzimidazole and facilitating the oxidative cleavage.

  • The slow, controlled addition of hydrogen peroxide at low temperature is crucial to prevent a runaway reaction and to minimize the formation of byproducts.

  • Pouring the reaction mixture onto ice serves to both quench the reaction and to precipitate the dicarboxylic acid product, which is generally less soluble in cold aqueous acidic solutions.

Protocol 2: Proposed Synthesis of Dimethyl 2-Bromo-1H-imidazole-4,5-dicarboxylate

This proposed protocol involves the esterification of the dicarboxylic acid followed by direct bromination of the imidazole ring.

Part A: Esterification

  • Reaction Setup: Suspend the 2-alkyl-1H-imidazole-4,5-dicarboxylic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.

  • Reaction: Reflux the mixture until the starting material is fully consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diester can be purified by column chromatography on silica gel.

Part B: Bromination

  • Reaction Setup: Dissolve the dimethyl 2-alkyl-1H-imidazole-4,5-dicarboxylate in a suitable solvent such as chloroform or carbon tetrachloride.

  • Brominating Agent: Add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS), to the solution. A radical initiator, such as a small amount of AIBN or exposure to UV light, may be required.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate.

Applications in Medicinal Chemistry: Building Bioactive Molecules

The true value of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate lies in its utility as a versatile intermediate for the synthesis of medicinally relevant compounds. The 2-bromo group serves as a linchpin for introducing diverse substituents via cross-coupling reactions, enabling the rapid exploration of chemical space around the imidazole core.

Workflow: From 2-Bromo Intermediate to Bioactive Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, allowing for the formation of C-C bonds between a halide (in this case, the 2-bromoimidazole) and an organoboron compound (typically a boronic acid or ester).[9] This reaction is known for its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow:

Suzuki_Workflow Start Dimethyl 2-bromo-1H- imidazole-4,5-dicarboxylate Reaction Suzuki-Miyaura Reaction Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Product Dimethyl 2-Aryl/Heteroaryl-1H- imidazole-4,5-dicarboxylate Reaction->Product Derivatization Further Derivatization (e.g., Amidation) Product->Derivatization Bioactive Bioactive Molecule Derivatization->Bioactive

Caption: Workflow for the synthesis of bioactive molecules from the 2-bromo intermediate.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent system (e.g., Toluene and Water, 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-aryl- or 2-heteroaryl-1H-imidazole-4,5-dicarboxylate derivative.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not extensively reported, the broader class of 2-substituted imidazole-4,5-dicarboxylic acid derivatives has shown promise in several therapeutic areas.

  • Antiparkinsonian Activity: Certain 1,2-substituted imidazole-4,5-dicarboxylic acids have been investigated as antagonists of the NMDA receptor and have demonstrated significant dose-dependent antiparkinsonian activity in animal models.[10] This suggests a potential role in modulating glutamatergic neurotransmission.

  • Anticancer Activity: The imidazole scaffold is a common feature in many kinase inhibitors.[11] By mimicking the purine core of ATP, imidazole-based compounds can act as competitive inhibitors at the ATP-binding site of various kinases involved in cancer cell proliferation and survival. The ability to introduce a wide variety of aryl and heteroaryl groups at the 2-position via the 2-bromo intermediate allows for the rational design of selective kinase inhibitors.

  • Antimicrobial Activity: Nitroimidazole derivatives are a well-established class of antimicrobial agents.[2] The 2-bromo-imidazole scaffold could be a starting point for the synthesis of novel antimicrobial compounds, where the 2-substituent is tailored to enhance potency and spectrum of activity.

Visualizing a Potential Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general mechanism by which a 2-aryl-imidazole derivative, synthesized from the 2-bromo precursor, could inhibit a protein kinase.

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated Phosphorylated Substrate ATP ATP ATP->Kinase Binds Inhibitor 2-Aryl-imidazole Derivative Inhibitor->Kinase Competitively Binds Cell_Signaling Downstream Cell Signaling Phosphorylated->Cell_Signaling

Caption: Competitive inhibition of a protein kinase by a 2-aryl-imidazole derivative.

Conclusion and Future Directions

The 2-bromo-1H-imidazole-4,5-dicarboxylic acid scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic design allows for the efficient synthesis of diverse libraries of compounds through modern cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of key intermediates and their subsequent elaboration into potentially bioactive molecules. While the full therapeutic potential of derivatives from this specific scaffold is still being explored, the promising activities observed in related imidazole-4,5-dicarboxylic acid derivatives suggest that this is a fruitful area for future drug discovery efforts. Further research should focus on the synthesis and biological evaluation of a wide range of 2-substituted derivatives, with a particular emphasis on their potential as kinase inhibitors, neurological agents, and antimicrobial drugs.

References

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  • BASF AG. (1985). Preparation of imidazole-4,5-dicarboxylic acid. US4550176A.
  • Hulce, M., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 14(9), 3360-3376. [Link]

  • Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology, 6(4), 51-57. [Link]

  • Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Tetrahedron, 63(44), 10878-10885. [Link]

  • Kumar, P., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(4), 363-368. [Link]

  • Weinstock, L. M., et al. (1981). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. The Journal of Organic Chemistry, 46(26), 5413-5414. [Link]

  • Paul, A., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33263-33272. [Link]

  • Puratchikody, A., et al. (2006). Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. Indian Journal of Heterocyclic Chemistry, 16, 63-64. [Link]

  • De Kimpe, N., et al. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gürsoy-Kol, Ö., & Ayazgök, B. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(14), 5489. [Link]

  • Pace, V., & Mobbili, G. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 20(8), 14856-14870. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bychkov, E. R., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Research Results in Pharmacology, 8(2), 1-7. [Link]

  • Mironov, A. S., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1968-1976. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

Welcome to the technical support resource for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and peer-reviewed literature.

Introduction: The Synthetic Challenge

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is a non-trivial process fraught with challenges related to regioselectivity, substrate stability, and product purification. The target molecule possesses a highly functionalized and electron-rich imidazole core, making it susceptible to side reactions. The two carboxylic acid groups render the molecule highly polar and poorly soluble in many common organic solvents, complicating both the reaction and purification steps.

This guide will explore two primary synthetic pathways and the difficulties inherent in each:

  • Direct Bromination: The seemingly straightforward approach of directly brominating imidazole-4,5-dicarboxylic acid.

  • Protecting Group Strategy: An alternative route involving the protection of the carboxylic acid groups as esters to improve solubility and reaction control, followed by deprotection.

Below is a workflow diagram illustrating these strategic approaches.

synthesis_workflow cluster_start Starting Material cluster_direct Route 1: Direct Bromination cluster_protect Route 2: Protecting Group Strategy SM Imidazole-4,5-dicarboxylic Acid DirectBrom Direct Bromination (e.g., NBS, Br2) SM->DirectBrom High Polarity Low Solubility Esterify Esterification (e.g., MeOH, H+) SM->Esterify DirectPurify Purification DirectBrom->DirectPurify Challenges: - Over-bromination - Decarboxylation - Low Yield Target1 2-bromo-1H-imidazole- 4,5-dicarboxylic acid DirectPurify->Target1 Diester Dimethyl imidazole- 4,5-dicarboxylate Esterify->Diester ProtectBrom Bromination of Diester Diester->ProtectBrom Improved Solubility BromoDiester Dimethyl 2-bromo- 1H-imidazole-4,5-dicarboxylate ProtectBrom->BromoDiester Controlled Reaction Hydrolysis Hydrolysis (e.g., NaOH, then H+) BromoDiester->Hydrolysis Target2 2-bromo-1H-imidazole- 4,5-dicarboxylic acid Hydrolysis->Target2

Caption: Workflow for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My direct bromination of imidazole-4,5-dicarboxylic acid resulted in a complex mixture of products with a very low yield of the desired compound. What went wrong?

Answer: This is the most common challenge and typically stems from a combination of poor substrate solubility and lack of regiochemical control.

  • Causality: The imidazole ring is activated towards electrophilic substitution. Without a directing or protecting group, the bromination can be aggressive, leading to multiple products. Direct bromination of imidazole derivatives with agents like N-bromosuccinimide (NBS) or bromine can sometimes lead to poly-brominated species, such as 4,5-dibromo adducts, if the conditions are not meticulously controlled[1]. Furthermore, the starting dicarboxylic acid is largely insoluble in common non-polar solvents where bromination is often performed, leading to a heterogeneous reaction that is slow and inefficient.

  • Troubleshooting Steps:

    • Solvent System: Attempt the reaction in a more polar, aprotic solvent like N,N-Dimethylformamide (DMF). However, be aware that DMF can react with some brominating agents.

    • Brominating Agent: If using elemental bromine (Br₂), switch to a milder source like N-bromosuccinimide (NBS). NBS provides a low equilibrium concentration of bromine, which can help prevent over-bromination.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to increase selectivity and reduce the rate of side reactions.

    • Adopt the Protecting Group Strategy: The most robust solution is to abandon direct bromination in favor of the diester route. The diester intermediate, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, is a known compound[2]. Esterification dramatically improves solubility in solvents like chloroform or dichloromethane, allowing for a homogeneous and more controllable bromination reaction.

Question 2: I've successfully synthesized the dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate intermediate, but the final hydrolysis step to the dicarboxylic acid is giving me low yields. What is the issue?

Answer: The hydrolysis of the bromo-diester is a delicate step. The low yield is likely due to either incomplete hydrolysis or degradation of the product under the hydrolysis conditions.

  • Causality: Saponification (base-mediated hydrolysis) of the esters requires strong basic conditions (e.g., NaOH or KOH). The electron-rich 2-bromo-imidazole system can be unstable to prolonged exposure to high pH and temperature, potentially leading to ring-opening or other degradation pathways. Conversely, incomplete hydrolysis will leave you with a mixture of the desired diacid, the mono-acid/mono-ester, and unreacted starting material, which can be difficult to separate.

  • Troubleshooting Steps:

    • Monitor the Reaction: Track the progress of the hydrolysis using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim for the point of complete disappearance of the starting diester without prolonged reaction times.

    • Optimize Conditions:

      • Temperature: Begin with hydrolysis at room temperature, only gently heating if the reaction is too slow. Avoid aggressive heating or refluxing.

      • Stoichiometry: Use a moderate excess of base (e.g., 2.5 to 3.0 equivalents) to ensure complete hydrolysis but avoid a large excess that increases the harshness of the conditions.

    • Acidification: After hydrolysis, the product exists as the dicarboxylate salt. It must be carefully precipitated by acidifying the aqueous solution. Cool the solution in an ice bath and add acid (e.g., 1M HCl) dropwise. The target diacid is amphoteric; adding too much acid can cause it to redissolve. Adjust the pH carefully to the isoelectric point to maximize precipitation. For the parent imidazole-4,5-dicarboxylic acid, a second crop of product can be obtained by adjusting the filtrate pH[3].

Question 3: I am struggling to purify my final 2-bromo-1H-imidazole-4,5-dicarboxylic acid. It seems insoluble in everything, and recrystallization is failing.

Answer: The purification of this highly polar, zwitterionic-capable molecule is a significant hurdle. Standard recrystallization techniques often fail.

  • Causality: The combination of two carboxylic acid groups and the imidazole core leads to strong intermolecular hydrogen bonding, resulting in high lattice energy and poor solubility in most solvents, with the exception of highly polar ones like DMF, DMSO, or water (sparingly). Impurities are often co-precipitated with the product.

  • Troubleshooting Steps:

    • Sequential Washing/Trituration: This is often more effective than recrystallization. Based on protocols for the parent compound, a robust washing sequence can effectively remove impurities[4].

      • Wash the crude solid first with water to remove inorganic salts.

      • Next, wash with a polar organic solvent like methanol or ethanol to remove more soluble organic impurities.

      • Finally, wash with a non-polar solvent like diethyl ether to remove non-polar contaminants and aid in drying.

    • Acid-Base Precipitation: Dissolve the crude product in a minimal amount of dilute aqueous base (e.g., 1M NaOH). Filter the solution to remove any insoluble impurities. Then, re-precipitate the product by slowly adding acid (e.g., 1M HCl) to the filtrate while cooling and stirring. This can be a highly effective purification method.

    • Binary Solvent Recrystallization: If you must attempt recrystallization, use a binary solvent system. Dissolve the compound in a minimal amount of a hot, highly polar solvent where it has some solubility (e.g., DMF or a water/methanol mix). Then, slowly add a "poor" solvent (an anti-solvent) like acetonitrile or chloroform until the solution becomes turbid, and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis? The required starting material is 1H-Imidazole-4,5-dicarboxylic acid (CAS 570-22-9)[5]. This can be synthesized through various established methods, such as the oxidation of benzimidazole[6][7] or via a reaction involving tartaric acid dinitrate and ammonia[6][8]. The purity of this starting material is critical; ensure it is fully characterized before proceeding to the bromination step.

Q2: Which brominating agent is best for the diester intermediate? For the bromination of dimethyl imidazole-4,5-dicarboxylate, N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS is a solid that is easier to handle and allows for a more controlled reaction, minimizing the risk of over-bromination and the formation of hazardous HBr as a direct byproduct.

Q3: Why is the ester protection strategy considered superior to direct bromination? The ester protection strategy offers two primary advantages:

  • Solubility: The resulting diester is significantly more soluble in common organic solvents (e.g., CHCl₃, DCM, THF), which allows the bromination to be run as a homogeneous solution. This leads to more reliable kinetics, easier monitoring, and generally higher yields.

  • Reactivity Moderation: While the carboxylic acids are electron-withdrawing, their conversion to esters slightly alters the electronic profile of the imidazole ring. More importantly, it removes the acidic protons of the carboxyl groups, which can complicate reactions with basic impurities or certain reagents.

Q4: How can I confirm the final product's identity and purity? A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): In a solvent like DMSO-d₆, you should be able to identify the imidazole N-H proton and observe the disappearance of the C2-H proton signal from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: The final product should have a distinct melting point, likely with decomposition. Compare this to any available literature values. The parent compound, imidazole-4,5-dicarboxylic acid, decomposes around 288 °C[3].

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate (Intermediate)

This protocol is a standard esterification procedure.

  • Suspend 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester, which can be purified by recrystallization or column chromatography.

Protocol 2: Bromination of the Diester Intermediate
  • Dissolve dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Initiate the reaction with a radical initiator such as AIBN or by exposure to a UV lamp, and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate[2]. This product can be purified by column chromatography.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues during the synthesis.

troubleshooting_tree Start Problem with Synthesis Step At which step did the issue occur? Start->Step Bromination Bromination Step->Bromination Hydrolysis Hydrolysis Step->Hydrolysis Purification Purification Step->Purification Brom_Yield Low Yield / Complex Mixture? Bromination->Brom_Yield Brom_Sol1 Using Direct Bromination? Switch to Diester Protection Route. Brom_Yield->Brom_Sol1 Yes Brom_Sol2 Using Diester Route? Check Purity of Diester. Use milder conditions (NBS, 0°C). Brom_Yield->Brom_Sol2 No Hydro_Yield Low Yield? Hydrolysis->Hydro_Yield Hydro_Sol1 Incomplete Reaction? Monitor by TLC. Increase reaction time or temp slightly. Hydro_Yield->Hydro_Sol1 Yes Hydro_Sol2 Product Degradation? Use lower temp. Limit reaction time. Use only slight excess of base. Hydro_Yield->Hydro_Sol2 No, starting material consumed Pur_Purity Low Purity after Isolation? Purification->Pur_Purity Pur_Sol1 Attempting Recrystallization? Try sequential washing: 1. Water 2. Methanol 3. Ether Pur_Purity->Pur_Sol1 Yes Pur_Sol2 Still Impure? Perform Acid-Base Precipitation. Dissolve in dilute NaOH, filter, re-precipitate with HCl. Pur_Purity->Pur_Sol2 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • Organic Syntheses. (n.d.). IMIDAZOLE-4,5-DICARBOXYLIC ACID. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3974. DOI:10.1039/D0OB00350F
  • ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Reddy, P., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). DOI: 10.4172/2329-6798.1000222
  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Walsh Medical Media. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

Welcome to the technical support center for the purification of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with the purification of this important synthetic intermediate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-bromo-1H-imidazole-4,5-dicarboxylic acid?

The impurity profile of your crude 2-bromo-1H-imidazole-4,5-dicarboxylic acid is highly dependent on the synthetic route employed. A common and effective method for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-substituted benzimidazole.[1]

Assuming a similar synthetic strategy, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual 2-bromobenzimidazole may be present if the oxidation reaction did not go to completion.

  • Partially Oxidized Intermediates: The oxidative cleavage of the benzene ring of the benzimidazole precursor may not be complete, leading to various partially oxidized species.

  • Side-Products: Depending on the reaction conditions, side reactions such as the formation of isomeric products or over-oxidation products can occur.[2]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may be retained in the crude product.

Here is a logical workflow for a typical synthesis, highlighting where impurities might arise:

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities A 2-Bromobenzimidazole (Starting Material) B Oxidation Reaction A->B C Crude 2-bromo-1H-imidazole- 4,5-dicarboxylic acid B->C I1 Unreacted Starting Material B->I1 Incomplete Reaction I2 Partially Oxidized Intermediates B->I2 Incomplete Oxidation I3 Side-Products B->I3 Side Reactions

Caption: Origin of impurities during synthesis.

Q2: My crude product has a brownish or yellowish tint. How can I decolorize it?

Colored impurities are common in oxidation reactions and can often be removed by treatment with activated carbon during recrystallization.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the Crude Product: In a suitable flask, dissolve the crude 2-bromo-1H-imidazole-4,5-dicarboxylic acid in a minimal amount of a hot solvent in which it is soluble (e.g., N,N-Dimethylformamide or methanol).

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% w/w of your crude product) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: Activated carbon has a high surface area and can adsorb colored impurities and other high molecular weight byproducts from the solution, effectively removing them from your final product.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

When a single solvent is not effective for recrystallization (either the compound is too soluble or not soluble enough), a binary solvent system is an excellent alternative.[3] This involves using a "good" solvent in which your compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.

General Protocol for Binary Solvent Recrystallization:

  • Dissolve in "Good" Solvent: Dissolve your crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Re-dissolve: If turbidity appears, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Allow the solution to cool down slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by filtration, wash with the "poor" solvent, and dry.

Common Solvent Systems for Carboxylic Acids: [4]

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexanes

A Dissolve crude product in minimal hot 'good' solvent B Add 'poor' solvent dropwise until turbidity appears A->B C Add a few drops of hot 'good' solvent to redissolve B->C D Cool slowly to induce crystallization C->D E Filter and collect purified crystals D->E A Suspend crude product in water B Add base (e.g., NaOH) to dissolve A->B C Wash with organic solvent (e.g., DCM) to remove neutral impurities B->C D Acidify aqueous layer (e.g., with HCl) to precipitate product C->D E Filter, wash with cold water and ether, and dry D->E

Caption: Acid-base purification workflow.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Imidazole-4,5-dicarboxylic Acid

Welcome to the Technical Support Center for the bromination of imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired brominated products.

Introduction to the Chemistry

Imidazole-4,5-dicarboxylic acid is an electron-deficient heterocyclic compound. The two carboxylic acid groups strongly withdraw electron density from the imidazole ring, making it significantly less reactive towards electrophiles compared to unsubstituted imidazole.[1][2][3][4] This deactivation presents a primary challenge in achieving efficient bromination. The reaction typically requires forcing conditions, which can lead to side reactions and purification challenges. Understanding the interplay between the substrate's electronics and the reaction parameters is crucial for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of imidazole-4,5-dicarboxylic acid.

Problem 1: No Reaction or Very Low Conversion

You have set up your reaction with imidazole-4,5-dicarboxylic acid and a brominating agent, but you observe no product formation or only trace amounts after a reasonable time.

Possible Causes and Solutions:

  • Insufficiently Reactive Brominating Agent: Standard brominating agents like N-bromosuccinimide (NBS) in a non-polar solvent may not be electrophilic enough to react with the deactivated imidazole ring.

    • Solution 1: Use a more potent brominating system. Consider using elemental bromine (Br₂) in a strong acid. A common choice is bromine in concentrated sulfuric acid or oleum.[5] The acidic medium protonates the imidazole nitrogen, further deactivating the ring, but it also enhances the electrophilicity of bromine.

    • Solution 2: Employ a Lewis acid catalyst. A Lewis acid can polarize the Br-Br bond, increasing the electrophilicity of the bromine. However, compatibility with the acidic substrate and solvent needs to be carefully considered.

  • Low Reaction Temperature: The activation energy for the bromination of a deactivated ring is high, requiring elevated temperatures.

    • Solution: Increase the reaction temperature. Carefully heat the reaction mixture. The optimal temperature will depend on the solvent and brominating agent. For reactions in sulfuric acid, temperatures in the range of 80-140 °C have been reported for the halogenation of other deactivated nitroimidazoles.[6][7] Always monitor for potential decomposition at higher temperatures.

  • Inappropriate Solvent: The choice of solvent is critical for both substrate solubility and reaction kinetics.

    • Solution: Use a polar, high-boiling point solvent. Concentrated sulfuric acid or oleum can serve as both the solvent and a catalyst. These solvents can protonate the carboxylic acid groups, potentially influencing their deactivating effect.

Problem 2: Formation of Multiple Products and Impurities

Your reaction yields a complex mixture of products, making isolation of the desired brominated imidazole-4,5-dicarboxylic acid difficult.

Possible Causes and Solutions:

  • Over-bromination: The harsh conditions required for the initial bromination can lead to the introduction of multiple bromine atoms onto the ring.

    • Solution 1: Control the stoichiometry of the brominating agent. Carefully add the brominating agent in a controlled manner, starting with one equivalent. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to stop the reaction once the desired product is formed.

    • Solution 2: Optimize reaction time and temperature. Shorter reaction times and lower temperatures (while still achieving conversion) can help to minimize over-bromination.

  • Decarboxylation: At high temperatures in a strong acidic medium, one or both of the carboxylic acid groups may be lost, leading to brominated imidazole byproducts.[8][9][10]

    • Solution: Carefully control the reaction temperature. This is the most critical parameter to manage decarboxylation. Determine the minimum temperature required for bromination and avoid exceeding it. A temperature screen experiment is highly recommended.

  • Side Reactions with the Solvent: At elevated temperatures, sulfuric acid can cause sulfonation of the imidazole ring.

    • Solution: Use the lowest effective temperature and reaction time. If sulfonation is a persistent issue, exploring alternative high-boiling polar aprotic solvents might be necessary, although this would require a different catalytic system.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of imidazole-4,5-dicarboxylic acid?

A1: The carboxylic acid groups at positions 4 and 5 are strongly deactivating and direct incoming electrophiles to the C2 position. Therefore, the primary product expected is 2-bromo-1H-imidazole-4,5-dicarboxylic acid . If the reaction is pushed further, dibromination at the C2 position to form a gem-dibromo species is unlikely under typical electrophilic aromatic substitution conditions.

Q2: Should I protect the imidazole nitrogen before bromination?

A2: N-protection can be a viable strategy. Protecting the imidazole nitrogen with a suitable group, such as a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can prevent protonation of the ring nitrogen in acidic media, which might alter the ring's reactivity.[11] A patent for the synthesis of 4-bromo-2-nitro-1H-imidazole utilizes an N-protection strategy before bromination.[12] However, the addition and subsequent removal of the protecting group adds extra steps to the synthesis. It is advisable to first attempt the direct bromination and consider N-protection as a secondary strategy if regioselectivity or yield issues persist.

Q3: What is the role of a silver salt in bromination reactions?

A3: Silver salts, such as silver sulfate or silver benzoate, can act as halogen carriers or activators in electrophilic halogenations.[13][14][15][16] In the context of brominating an electron-deficient heterocycle, a silver salt could potentially mediate the reaction under milder conditions than strong acids by coordinating to the brominating agent and increasing its electrophilicity. This approach might be worth exploring if harsh acidic conditions lead to significant side reactions like decarboxylation.

Q4: How can I purify the brominated product?

A4: The product, being a dicarboxylic acid, is likely to be a polar and high-melting solid.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

  • Chromatography: Reversed-phase column chromatography might be a suitable option for purifying small quantities of the polar product.

Experimental Protocols

Protocol 1: Bromination using Bromine in Sulfuric Acid

Warning: This reaction involves corrosive and toxic reagents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To a stirred solution of imidazole-4,5-dicarboxylic acid (1.0 eq.) in concentrated sulfuric acid (5-10 mL per gram of starting material) at 0 °C, add elemental bromine (1.0-1.2 eq.) dropwise.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (start with a screen from 80 °C to 120 °C).

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or acid-base extraction.

Data Summary

Brominating SystemTemperature RangeKey Considerations
Br₂ in conc. H₂SO₄80-140 °CPotentially high yields but risk of decarboxylation and sulfonation.[6][7]
NBS in strong acid80-120 °CMilder than Br₂/H₂SO₄ but may require longer reaction times.
Br₂ with Ag₂SO₄50-100 °CMay allow for milder conditions, reducing side reactions.[13][14]

Visualizing the Process

Reaction Mechanism

Bromination Mechanism cluster_activation Bromine Activation cluster_substitution Electrophilic Substitution Br2 Br-Br Br_plus Br⁺ (electrophile) Br2->Br_plus Activation Imidazole_Acid Imidazole-4,5-dicarboxylic Acid Intermediate Sigma Complex (Wheland Intermediate) Imidazole_Acid->Intermediate + Br⁺ Product 2-Bromo-imidazole- 4,5-dicarboxylic Acid Intermediate->Product - H⁺

Caption: Electrophilic bromination of imidazole-4,5-dicarboxylic acid.

Troubleshooting Workflow

Troubleshooting Workflow start Reaction Start check_conversion Check Conversion by LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion <10% complex_mixture Complex Mixture check_conversion->complex_mixture Multiple Products successful_product Desired Product check_conversion->successful_product >90% Desired increase_temp Increase Temperature low_conversion->increase_temp stronger_reagent Use Stronger Brominating Agent (e.g., Br₂/H₂SO₄) low_conversion->stronger_reagent optimize_stoich Optimize Stoichiometry complex_mixture->optimize_stoich lower_temp Lower Temperature complex_mixture->lower_temp shorter_time Shorter Reaction Time complex_mixture->shorter_time increase_temp->check_conversion stronger_reagent->check_conversion optimize_stoich->check_conversion lower_temp->check_conversion shorter_time->check_conversion

Caption: Troubleshooting decision tree for the bromination reaction.

References

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and mitigate the formation of unwanted side products.

Introduction: The Challenge of Regioselective Bromination

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid presents a unique challenge. The target molecule is a valuable intermediate, but its preparation involves the electrophilic bromination of an imidazole ring that is strongly deactivated by two electron-withdrawing carboxylic acid groups at the C4 and C5 positions. This deactivation makes the C2 position the most likely site for substitution, but it also necessitates carefully controlled reaction conditions to achieve efficient conversion without triggering side reactions. This guide provides the expertise to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 2-bromo-1H-imidazole-4,5-dicarboxylic acid?

The most common method involves the direct bromination of 1H-imidazole-4,5-dicarboxylic acid using a suitable electrophilic bromine source.[1] N-Bromosuccinimide (NBS) is frequently the reagent of choice over elemental bromine (Br₂) because it is a solid that is easier to handle and can provide a low, steady concentration of bromine in solution, which helps to control reactivity and reduce over-bromination.[2][3] The reaction is typically performed in a polar aprotic solvent.

Q2: Why is controlling the reaction temperature so critical?

Temperature control is paramount for two primary reasons:

  • Preventing Decarboxylation: Imidazole-4,5-dicarboxylic acid can undergo thermal decarboxylation at elevated temperatures.[4] This side reaction would result in the formation of imidazole-4-carboxylic acid or even imidazole itself, which would then be brominated, leading to a complex mixture of impurities.

  • Managing Exotherms: The reaction with the brominating agent can be exothermic. Uncontrolled temperature increases can accelerate the reaction rate uncontrollably, promoting the formation of over-brominated and other side products.

Q3: Which analytical techniques are best for monitoring this reaction?

Effective reaction monitoring is key to achieving a successful outcome. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of the starting material and the appearance of new, more nonpolar spots corresponding to the brominated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows for the separation and identification of the starting material, the desired product, and key impurities (e.g., dibromo-species, decarboxylated products) by their mass-to-charge ratio (m/z).

  • Proton NMR (¹H NMR): Can be used on an aliquot from the reaction mixture (after a quick work-up) to monitor the disappearance of the C2-H proton signal of the starting material.

Q4: My NBS is slightly yellow. Can I still use it?

Impure or aged NBS, which often has a yellow tint due to the presence of molecular bromine, can give unreliable results and may promote side reactions.[2] For this sensitive substrate, it is highly recommended to use freshly recrystallized NBS. To purify, NBS can be recrystallized from hot water (e.g., 10 g NBS in 100 mL of water preheated to 90-95 °C), filtered, and dried under vacuum.[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems. For each issue, we diagnose the probable causes and provide actionable solutions.

Problem 1: High Levels of Unreacted Starting Material

Symptoms: LC-MS and TLC analysis show a significant amount of 1H-imidazole-4,5-dicarboxylic acid remaining, even after extended reaction times. The yield of the desired product is low.

Possible Cause Underlying Rationale & Explanation Suggested Solution
Insufficient Reagent Activity The imidazole ring is strongly deactivated by the two carboxylic acid groups, making it a poor nucleophile. The reaction may require more forcing conditions or a more active brominating system.1. Verify NBS Purity: Use freshly recrystallized NBS.[2] 2. Increase Temperature Carefully: Raise the reaction temperature incrementally (e.g., in 5-10 °C steps), monitoring closely for any signs of decomposition or decarboxylation via LC-MS. 3. Consider a Radical Initiator: In some cases, NBS brominations can be facilitated by a radical initiator like AIBN or benzoyl peroxide, although this is more common for allylic/benzylic brominations.[2][5] This should be tested on a small scale first.
Poor Reagent Solubility If either the substrate or NBS has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.1. Solvent Screening: Test alternative polar aprotic solvents (e.g., DMF, Acetonitrile, THF). Incompatibilities between NBS and certain solvents like DMF can occur, so this must be evaluated carefully.[6] 2. Increase Solvent Volume: Ensure the reaction is not overly concentrated.
Problem 2: Formation of Dibromo- or Polybrominated Impurities

Symptoms: LC-MS analysis reveals significant peaks with masses corresponding to the addition of two or more bromine atoms to the starting material.

Possible Cause Underlying Rationale & Explanation Suggested Solution
Incorrect Stoichiometry Using an excess of the brominating agent is the most common cause of over-bromination. The mono-brominated product, while still deactivated, can react further.1. Use Precise Stoichiometry: Carefully weigh the brominating agent and use no more than 1.0-1.05 equivalents relative to the limiting reagent. 2. Portion-wise Addition: Add the NBS in several small portions over a period of time. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.[2]
High Localized Concentration Adding the brominating agent too quickly or with poor stirring can create "hot spots" of high reagent concentration, leading to rapid, uncontrolled over-bromination in that area.1. Ensure Vigorous Stirring: Maintain efficient mechanical or magnetic stirring throughout the addition and the entire reaction. 2. Slow Addition at Low Temperature: Dissolve the NBS in the reaction solvent and add it dropwise via an addition funnel, ideally at a reduced temperature (e.g., 0 °C) before allowing the reaction to slowly warm.
Problem 3: Evidence of Decarboxylation Side Products

Symptoms: LC-MS shows impurities with masses corresponding to 2-bromo-1H-imidazole-4-carboxylic acid or 2,4(5)-dibromo-1H-imidazole.

Possible Cause Underlying Rationale & Explanation Suggested Solution
Excessive Heat As previously mentioned, imidazole dicarboxylic acids are susceptible to thermal decarboxylation.[4] This generates a more electron-rich imidazole ring that brominates rapidly, often leading to multiple bromination events.1. Strict Temperature Control: Maintain the reaction temperature below the known decomposition point of the starting material (which begins to decompose around 283 °C, but decarboxylation can occur at lower temperatures under reaction conditions).[7] Aim for the lowest temperature that allows for a reasonable reaction rate. 2. Avoid Prolonged Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or side reactions upon extended heating.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and analytical monitoring.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-imidazole-4,5-dicarboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or another suitable polar aprotic solvent) to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve freshly recrystallized N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate. Filter the solid and wash sequentially with cold water, cold methanol, and finally diethyl ether to remove succinimide and other soluble impurities.[8]

  • Purification: If the crude product is not sufficiently pure, proceed to the purification protocol below. Dry the final product under vacuum.

Protocol 2: Purification by pH-Mediated Precipitation

This technique leverages the acidic nature of the dicarboxylic acid to separate it from less acidic or neutral impurities.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous sodium hydroxide or sodium carbonate solution until a clear solution is obtained (pH > 8).

  • Filtration (Optional): If any insoluble material remains (e.g., neutral byproducts), filter the basic solution to remove it.

  • Precipitation: Cool the clear filtrate in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring.

  • pH Monitoring: Monitor the pH. The product, being a dicarboxylic acid, will precipitate as the solution becomes acidic. A pH of around 3-4 is often effective for precipitating similar compounds.[8]

  • Isolation: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes to maximize recovery. Filter the solid product, wash thoroughly with cold deionized water to remove salts, and then dry under high vacuum.

Visualizing the Process: Diagrams

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Start Synthesis monitor Monitor Reaction (LC-MS, TLC) start->monitor check_sm Starting Material Consumed? monitor->check_sm over_brom Over-bromination Detected monitor->over_brom decarbox Decarboxylation Detected monitor->decarbox high_sm High SM Remaining check_sm->high_sm No workup Proceed to Work-up & Purification check_sm->workup Yes sol_sm • Verify NBS Purity • Increase Temp. Carefully • Check Solubility high_sm->sol_sm sol_over_brom • Check Stoichiometry • Add NBS Portion-wise • Improve Stirring over_brom->sol_over_brom sol_decarbox • Lower Reaction Temp. • Reduce Reaction Time decarbox->sol_decarbox

Caption: A decision tree for troubleshooting the synthesis.

Potential Reaction Pathways

This diagram illustrates the desired reaction and key side reactions.

ReactionPathways cluster_main Reaction Pathways cluster_reagents SM 1H-Imidazole-4,5-dicarboxylic Acid C2-H Product Desired Product 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid SM->Product Desired Path Side2 Side Product Brominated Decarboxylation Products SM->Side2 Decarboxylation & Bromination NBS NBS (1 eq) Controlled Temp. NBS_excess NBS (>1 eq) High Temp. Heat High Temp. Side1 Side Product 2,X-Dibromo-imidazole-4,5-dicarboxylic Acid Product->Side1

Caption: Desired synthesis route and major side reaction pathways.

References

  • This cit
  • This cit
  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Chemistry Online. (2022, November 3). Imidazoles. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 22, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 22, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Palmer, B. D., et al. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Request PDF. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved January 22, 2026, from [Link]

  • This cit
  • Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

Welcome to the technical support center for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and execution.

Synthesis Overview

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is typically not a direct, one-step process. It generally involves the initial synthesis of the 1H-imidazole-4,5-dicarboxylic acid backbone, followed by a regioselective bromination at the C2 position. The imidazole ring, being electron-rich, is susceptible to electrophilic substitution, but the presence of two deactivating carboxyl groups presents a significant challenge that must be overcome for a successful, high-yield synthesis.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Benzimidazole Benzimidazole (or other precursors) Oxidation Oxidation Benzimidazole->Oxidation Precursor 1H-imidazole-4,5- dicarboxylic acid Oxidation->Precursor Bromination Electrophilic Bromination Precursor->Bromination FinalProduct 2-bromo-1H-imidazole-4,5- dicarboxylic acid Bromination->FinalProduct

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 1H-imidazole-4,5-dicarboxylic acid precursor?

A: There are several established methods. One of the most common involves the oxidation of benzimidazole using strong oxidizing agents like potassium permanganate, potassium dichromate, or hydrogen peroxide in an acidic medium.[1][2] This method cleaves the benzene ring to form the two carboxyl groups. Another route starts from tartaric acid dinitrate, which reacts with ammonia and formaldehyde.[2][3] A more modern approach involves reacting imidazole with formaldehyde to form hydroxymethylated intermediates, which are then oxidized with nitric acid to yield the dicarboxylic acid.[3]

Q2: Why is 1H-imidazole-4,5-dicarboxylic acid so difficult to purify?

A: The primary challenge lies in its poor solubility in water and most common organic solvents like ethanol and ether.[4] However, it is soluble in alkaline solutions (e.g., aqueous ammonia) due to the formation of the carboxylate salt.[4] This property is key to its purification via acid-base manipulation.

Q3: What is the thermal stability of 1H-imidazole-4,5-dicarboxylic acid?

A: The compound is known to undergo decarboxylation and decompose at high temperatures, typically around 280-285°C.[4] This is an important consideration during the bromination step, as excessive heat can lead to the formation of unwanted byproducts.

Q4: How can I monitor the progress of the synthesis reactions?

A: Both the precursor synthesis and the subsequent bromination can be monitored using standard chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows you to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion and helping to identify the presence of intermediates or side products.[4]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems you may encounter during the synthesis. We have structured this as a decision-making workflow to help you pinpoint and resolve the issue methodically.

Troubleshooting_Flow Start Low Yield or Impure Final Product Check_Precursor Is the precursor (imidazole-4,5-dicarboxylic acid) pure and dry? Start->Check_Precursor Purify_Precursor Action: Purify precursor via acid-base extraction or recrystallization. Check_Precursor->Purify_Precursor No Check_Bromination Are the bromination conditions optimal? Check_Precursor->Check_Bromination Yes Purify_Precursor->Check_Bromination Optimize_Bromination Action: Increase temperature, use excess brominating agent, or consider ester protection. Check_Bromination->Optimize_Bromination No Check_Workup Is product being lost during work-up/purification? Check_Bromination->Check_Workup Yes Optimize_Bromination->Check_Workup Optimize_Workup Action: Carefully control pH for precipitation. Wash with minimal cold solvent. Check filtrate for product. Check_Workup->Optimize_Workup Yes Success Improved Yield and Purity Check_Workup->Success No Optimize_Workup->Success

Caption: Decision tree for troubleshooting the synthesis.

Issue 1: Low Yield of 1H-imidazole-4,5-dicarboxylic acid (Precursor)

Q: My yield for the precursor is very low after oxidizing benzimidazole. What went wrong?

A: This is a common issue that can often be traced to two main areas: the reaction itself or the work-up procedure.

  • Incomplete Oxidation: The oxidation of 2-alkylbenzimidazoles requires carefully controlled conditions. For instance, when using hydrogen peroxide in sulfuric acid, an optimal molar ratio of approximately 11:1 (H₂O₂ to substrate) and a concentration of about 1 M for the benzimidazole in sulfuric acid have been shown to give higher yields.[1] Ensure you are using a sufficient excess of the oxidizing agent and that the reaction is allowed to proceed to completion, which can be monitored by TLC.

  • Product Loss During Work-up: The product's solubility is highly pH-dependent.[4] It is soluble in alkaline solutions and precipitates in acidic conditions. After the reaction, you must carefully adjust the pH to the optimal range for precipitation. It is often possible to obtain a second crop of crystals by adjusting the pH of the filtrate, for example, to a pH of 4.[3][5] If the pH is too low or too high, your product may remain in the solution.

Issue 2: The Bromination Reaction is Sluggish or Fails

Q: I'm trying to brominate the 1H-imidazole-4,5-dicarboxylic acid, but the reaction is not progressing. Why?

A: The two carboxylic acid groups on the imidazole ring are strongly electron-withdrawing. This deactivates the ring, making it much less nucleophilic and therefore less reactive towards electrophiles like Br₂ or N-bromosuccinimide (NBS).

  • Insufficiently Harsh Conditions: You may need to employ more forcing conditions. This could include increasing the reaction temperature, extending the reaction time, or using a larger excess of the brominating agent.

  • Protecting Group Strategy: A more elegant solution is to temporarily convert the carboxylic acids into esters (e.g., dimethyl or diethyl esters). The corresponding dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is commercially available, indicating this is a viable intermediate.[6] Ester groups are less deactivating than carboxylic acids, which should facilitate the bromination reaction. Following successful bromination, the esters can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions.

Issue 3: The Final Product is Impure

Q: My final 2-bromo-1H-imidazole-4,5-dicarboxylic acid is contaminated with impurities. How do I identify and remove them?

A: Impurities typically arise from either an incomplete reaction or side reactions.

  • Unreacted Starting Material: The most common impurity is the unreacted 1H-imidazole-4,5-dicarboxylic acid. Its presence can be confirmed by HPLC or NMR. The poor solubility of both the starting material and the product makes purification by simple recrystallization challenging.

  • Purification Strategy: An effective purification method relies on acid-base chemistry.[4][5] You can dissolve the crude product in a dilute basic solution (like aqueous ammonia or sodium bicarbonate). The desired product and the unreacted starting material will dissolve, forming their respective salts. Any non-acidic, insoluble impurities can be removed by filtration. Subsequently, carefully re-acidifying the filtrate will cause the dicarboxylic acids to precipitate. Since the bromo-derivative may have slightly different solubility or pKa values, fractional precipitation by slow pH adjustment might be possible.

  • Recrystallization: If acid-base purification is insufficient, recrystallization from a suitable solvent is the next step. For related compounds, solvents like N,N-Dimethylformamide (DMF) or methanol have been used.[5] A binary solvent system, where the compound is dissolved in a "good" solvent (like hot DMF) and a "poor" anti-solvent is added to induce crystallization, can also be effective.[5]

Quantitative Data Summary
CompoundMolecular WeightMelting Point (°C)Key Solubility Characteristics
1H-imidazole-4,5-dicarboxylic acid156.10 g/mol [7]~288 (decomposes)[4]Poorly soluble in water and ether; dissolves in alkaline solutions.[4]
2-bromo-1H-imidazole-4,5-dicarboxylic acid235.00 g/mol Not widely reportedExpected to have poor solubility similar to the parent compound.
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate263.05 g/mol Not widely reportedLikely more soluble in common organic solvents than the diacid.

Experimental Protocols

Disclaimer: These protocols are generalized procedures based on established chemical principles for this class of compounds. They should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before conducting any experiment.

Protocol 1: Synthesis of 1H-imidazole-4,5-dicarboxylic acid from Benzimidazole

This protocol is adapted from general methods for the oxidation of benzimidazoles.[1][2][8]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cautiously add benzimidazole (1.0 eq.) to concentrated sulfuric acid (sufficient to make a ~1 M solution) while cooling in an ice-salt bath to maintain a temperature below 10°C.

  • Oxidation: Once the benzimidazole has completely dissolved, begin the slow, dropwise addition of 30% hydrogen peroxide (approx. 11.0 eq.). Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for several hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Cautiously neutralize the mixture with a saturated solution of sodium hydroxide or ammonium hydroxide to a pH of ~3-4, ensuring the temperature is controlled.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with cold ethanol.

  • Purification: The crude product can be purified by dissolving it in a minimum amount of dilute aqueous ammonia, filtering off any insoluble impurities, and then re-precipitating the product by adding acetic acid or dilute HCl until the pH is ~3-4. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Bromination of 1H-imidazole-4,5-dicarboxylic acid

This is a representative protocol; optimization of solvent, temperature, and brominating agent is likely necessary.

  • Setup: In a flask protected from light, suspend 1H-imidazole-4,5-dicarboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise to the suspension.

  • Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC, observing the disappearance of the starting material spot.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the product. Filter the solid and wash with a small amount of cold acetic acid, followed by diethyl ether.

  • Work-up: Alternatively, the solvent can be removed under reduced pressure. The residue can then be triturated with water to remove succinimide, and the solid product collected by filtration.

  • Purification: Further purification can be achieved using the acid-base method described in the troubleshooting section.

References
  • BenchChem. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • ResearchGate. (2025). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. [Link]

  • Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Crystallization of MOFs with 2-bromo-1H-imidazole-4,5-dicarboxylic Acid

Welcome to the technical support hub for researchers working with 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H₃BIDC) as an organic linker in Metal-Organic Framework (MOF) synthesis. This guide is designed to provide fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers working with 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H₃BIDC) as an organic linker in Metal-Organic Framework (MOF) synthesis. This guide is designed to provide field-proven insights and actionable protocols to overcome common crystallization challenges. The unique electronic properties and coordination geometry of this linker, featuring two carboxylic acid groups, an imidazole ring, and a bromine substituent, present specific hurdles that require careful control over reaction parameters.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of H₃BIDC-based MOFs.

Q1: I'm consistently getting an amorphous white powder instead of crystalline material. What's the primary cause?

A: This is the most frequent issue and almost always points to an excessively high nucleation rate. The deprotonation of the carboxylic acid and imidazole groups happens too quickly, leading to rapid precipitation of a disordered coordination polymer rather than the ordered, crystalline structure of a MOF.[1] The key is to slow down the reaction kinetics to allow for "self-healing" and ordered growth. Solutions are detailed in the Troubleshooting Guides below.

Q2: My product shows some crystallinity in the PXRD, but the peaks are broad, and SEM shows very small, intergrown crystals. How can I improve crystal quality and size?

A: Broad PXRD peaks and small crystallites indicate that crystal growth is being hindered after initial nucleation. This can be due to several factors: rapid depletion of reactants, suboptimal solvent choice, or the reaction temperature being too high, which favors nucleation over growth. A proven strategy is the use of "modulators," which are competing ligands that temporarily cap metal centers, slowing down the framework extension and promoting the growth of larger, higher-quality crystals.[2]

Q3: How does the 2-bromo substituent on the imidazole ring affect the synthesis?

A: The bromine atom is an electron-withdrawing group. This has two main effects:

  • Acidity: It increases the acidity (lowers the pKa) of the imidazole N-H proton, affecting the pH at which the linker deprotonates. This must be factored into your pH optimization strategy.[1]

  • Coordination: While not a primary coordination site, the bromine atom can influence the electronic density of the imidazole ring and potentially engage in halogen bonding, which may direct the final framework topology in subtle ways.

Q4: How critical is pH control when using this linker?

A: It is absolutely critical. MOF synthesis is fundamentally an acid-base reaction.[1] The H₃BIDC linker has multiple protons with different pKa values (two carboxylic, one imidazole N-H).

  • Too low pH: The carboxylate and imidazole groups will remain protonated, preventing coordination with the metal centers.[1]

  • Too high pH: Deprotonation will be too rapid, causing the amorphous precipitation described in Q1.[1] Fine-tuning the pH, often by adding a base (e.g., triethylamine) or an acid, is essential for controlling the linker's availability and reactivity.

In-Depth Troubleshooting Guides

This section provides detailed experimental strategies and workflows to resolve persistent crystallization problems.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in H₃BIDC-MOF synthesis.

MOF_Troubleshooting start Unsuccessful Crystallization prob1 Problem: Amorphous Precipitate start->prob1 prob2 Problem: Poor Crystal Quality (Small, Intergrown, Broad PXRD) start->prob2 prob3 Problem: Phase Impurity (e.g., Mixed Phases, MOF-5 like impurities) start->prob3 cause1a Cause: Nucleation >> Growth Rate prob1->cause1a cause1b Cause: Incorrect pH prob1->cause1b prob2->cause1a cause2a Cause: Suboptimal Temp/Concentration prob2->cause2a cause2b Cause: Ineffective Solvent System prob2->cause2b prob3->cause1b cause3a Cause: Thermodynamic vs. Kinetic Products prob3->cause3a sol1a Solution: Introduce Modulator (e.g., Acetic Acid, Benzoic Acid) cause1a->sol1a sol1b Solution: Adjust pH Systematically cause1b->sol1b sol2a Solution: Screen Temperature Gradient & Reactant Ratios cause2a->sol2a sol2b Solution: Solvent Screening (Vary Polarity/Coordinating Ability) cause2b->sol2b sol3a Solution: Adjust Reaction Time & Temp (Isolate Kinetic Product) cause3a->sol3a

Caption: A systematic workflow for diagnosing and solving MOF crystallization issues.

Guide 1: Mastering Nucleation and Crystal Growth with Modulators

Core Concept: Modulators are crucial for achieving high-quality crystals. They compete with the primary linker for coordination to the metal ions, effectively "tempering" the reaction speed.[2] This allows the system to remain in a pre-equilibrium state longer, favoring the growth of well-ordered, larger crystals over rapid precipitation.[3]

Step-by-Step Protocol: Modulator Screening

  • Establish a Baseline: First, run your standard synthesis protocol without any modulator to confirm the issue (e.g., amorphous powder, poor crystallinity). A typical baseline solvothermal synthesis is provided in the next section.

  • Select Modulators: For carboxylate-based linkers like H₃BIDC, simple monofunctional carboxylic acids are excellent choices.

    • Acetic Acid: A common and effective choice.

    • Formic Acid: More acidic, can also influence DMF hydrolysis.[4]

    • Benzoic Acid: A bulkier modulator, can sometimes lead to different crystal morphologies.

    • 1-Methylimidazole: Can act as a modulator for imidazolate coordination sites, affecting particle size and morphology.[5][6]

  • Prepare Stock Solutions: Prepare stock solutions of your chosen modulators in the primary reaction solvent (e.g., 1M acetic acid in DMF).

  • Execute Screening Array: Set up a series of reactions where the molar equivalents of the modulator relative to the metal salt are varied.

Parameter Description
Metal Salt e.g., Zinc Nitrate Hexahydrate, Copper Acetate
Linker (H₃BIDC) 1 equivalent
Solvent e.g., DMF, DEF, or a mixture
Temperature Typically 80-120 °C
Time 12-72 hours
Modulator Variable: 0, 10, 20, 50, 100 equivalents relative to the linker
  • Analysis:

    • After the reaction, wash the products thoroughly to remove unreacted precursors and modulator.

    • Characterize each product using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.[7]

    • Use Scanning Electron Microscopy (SEM) to observe crystal size and morphology.[7]

    • Compare the results to identify the optimal type and concentration of modulator that yields the best crystals. You should observe a trend from amorphous powder (0 eq.) to small crystals, to larger, well-defined crystals, and potentially no product at very high modulator concentrations.

Guide 2: Systematic pH Optimization

Core Concept: The coordination ability of H₃BIDC is directly tied to its deprotonation state, which is governed by pH.[1] The imidazole nitrogen and carboxylate oxygens are the potential donor atoms.[8] A systematic screen is required to find the narrow pH window that promotes crystallization.

Experimental Workflow: pH Screening

  • Dissolve Precursors: Separately dissolve the metal salt and the H₃BIDC linker in the chosen solvent system.

  • Combine Solutions: Mix the two solutions at room temperature.

  • Adjust pH: Use a pH meter suitable for organic solvents if possible. Add a base (e.g., 0.1M triethylamine in DMF) or acid (e.g., 0.1M HCl in DMF) dropwise to aliquots of the reaction mixture to create a range of starting pH values (e.g., from 3.0 to 7.0 in 0.5 unit increments).

  • Solvothermal Reaction: Transfer each pH-adjusted mixture to a sealed vial and heat under standard conditions (e.g., 100 °C for 24 hours).

  • Characterize: Analyze the resulting solids with PXRD to identify which pH condition(s) yielded a crystalline product. Further refinement around the successful pH range can then be performed.

Standard Protocols & Characterization Data
Baseline Solvothermal Synthesis Protocol for a Zn-H₃BIDC MOF

This protocol serves as a starting point and will likely require optimization using the guides above.

  • Preparation: In a 20 mL glass vial, dissolve 2-bromo-1H-imidazole-4,5-dicarboxylic acid (H₃BIDC) (e.g., 0.05 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a preheated oven at 120 °C for 24 hours.[9]

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Collect the solid product by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by a solvent exchange with a more volatile solvent like ethanol (3 x 10 mL) to facilitate activation.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 80 °C) overnight.

Expected Characterization Data

The following table summarizes the key characterization techniques and expected outcomes for a successful MOF synthesis.

Technique Purpose Expected Result for Crystalline MOF
PXRD (Powder X-ray Diffraction)Confirms crystallinity and phase purity.[7]A pattern with sharp, well-defined peaks at specific 2θ angles, matching a calculated or previously reported pattern. An amorphous product will show a broad hump.
SEM (Scanning Electron Microscopy)Visualizes crystal morphology and size.[7]Uniform, well-defined crystals (e.g., cubes, rods, polyhedra) with clear facets. Poor syntheses show agglomerated, small, or ill-defined particles.
TGA (Thermogravimetric Analysis)Determines thermal stability and solvent content.[7]A multi-step weight loss curve: initial loss of guest/solvent molecules at <150°C, a stability plateau, followed by framework decomposition at higher temperatures (>300°C).
FT-IR (Fourier-Transform Infrared Spectroscopy)Confirms the presence of the linker and coordination.Disappearance of the broad O-H stretch from carboxylic acids (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches upon coordination to the metal.
References
  • Yu, Y., Qiao, A., Bumstead, A.M. et al. (2020). Impact of 1-methylimidazole on Crystal Formation, Phase Transitions and Glass Formation in a Zeolitic Imidazolate Framework. Crystal Growth & Design, 20(10), 6528–6534. [Link]

  • Request PDF (n.d.). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. ResearchGate. [Link]

  • Does the pH value have a significant role in MOFs synthesis?. (2015). ResearchGate. [Link]

  • Synthesis of Two Structurally Distinct Cu-MOFs Regulated by Imidazole and Their Proton Conducting Properties. (2025). Crystal Growth & Design. [Link]

  • Yeung, H., Sapnik, A. F., et al. (2019). Control of Metal-Organic Framework Crystallization by Metastable Intermediate Pre-equilibrium Species. Semantic Scholar. [Link]

  • Guo, Z., Zhang, Y., Liu, J., Han, B., & Li, G. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. [Link]

  • Jiang, D., Huang, C., Zhu, J., Wang, P., Liu, Z., & Fang, D. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. [Link]

  • Incorporation of imidazole within the metal-organic framework UiO-67 for enhanced anhydrous proton conductivity. (n.d.). Semantic Scholar. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. [Link]

  • 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. (n.d.). RSC Publishing. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (n.d.). SpringerLink. [Link]

  • Solvent-derived defects suppress adsorption in MOF-74. (2023). PMC - NIH. [Link]

  • Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. (2023). PMC - NIH. [Link]

  • Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. [Link]

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (n.d.). ResearchGate. [Link]

  • Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. (n.d.). ResearchGate. [Link]

  • Request PDF (n.d.). Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies. ResearchGate. [Link]

  • Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

  • Synthesis of a Zinc(II) Imidazolium Dicarboxylate Ligand Metal−Organic Framework (MOF): a Potential Precursor to MOF-Tethered N-Heterocyclic Carbene Compounds. (2010). ACS Publications. [Link]

  • MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. (n.d.). RSC Publishing. [Link]

  • In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. (n.d.). PMC - NIH. [Link]

  • Wang, C., Wang, T., Li, L., Guo, B., Zhang, Y., Xiong, Z., & Li, G. (2013). MOFs Constructed With the Newly Designed Imidazole Dicarboxylate Bearing a 2-position Aromatic Substituent: Hydro(solvo)thermal Syntheses, Crystal Structures and Properties. PubMed. [Link]

  • Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. (2025). NIH. [Link]

  • The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. (2025). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Activation of MOFs Containing 2-Bromo-1H-Imidazole-4,5-Dicarboxylic Acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) constructed from the 2-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) constructed from the 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker. Proper activation is a critical and often challenging step in synthesizing functional MOFs, as it is essential for removing occluded guest molecules from the pores to achieve the desired surface area and accessibility of active sites.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of the activation process.

Frequently Asked Questions (FAQs)

Q1: Why is the activation of my MOF necessary?

A: During synthesis, the pores of the MOF become filled with solvent molecules (e.g., DMF, DEF, water) and potentially unreacted linker molecules.[2][3] These guest molecules obstruct the porous network, rendering the MOF ineffective for applications that rely on its high surface area and accessible pores, such as gas storage, separation, or catalysis.[4] The process of "activation" refers to the careful removal of these guest molecules to fully expose the internal surface area and active sites of the framework while maintaining its structural integrity.[1][5]

Q2: What are the most common methods for activating MOFs?

A: Several techniques are employed, often in combination, to activate MOFs. The choice depends on the stability of your specific framework. The most common methods include:

  • Solvent Exchange: This involves soaking the as-synthesized MOF in a series of solvents, typically moving from a high-boiling point synthesis solvent to a low-boiling point, low-surface-tension solvent (e.g., acetone, dichloromethane, or ethanol).[6] This is a gentle but crucial first step before thermal activation.

  • Thermal Activation: This is the most common method, involving heating the MOF under a vacuum or an inert gas flow to evaporate and remove the guest solvent molecules.[7] The temperature and duration must be carefully controlled to avoid thermal decomposition or structural collapse of the framework.

  • Supercritical CO₂ (scCO₂) Drying: This is a highly effective but more technically demanding method. It involves exchanging the solvent with liquid CO₂ and then bringing the CO₂ to its supercritical state.[6][8] The supercritical fluid can then be vented as a gas, completely avoiding the capillary stresses caused by liquid-gas phase boundaries that can lead to pore collapse.[8] This is particularly useful for delicate or large-pore MOFs.[8][9]

  • Freeze-Drying: In this technique, the solvent within the pores is frozen and then sublimated under vacuum. This also avoids the damaging capillary forces associated with conventional drying.[1]

Q3: How do I know if my MOF has been successfully activated?

A: Successful activation is confirmed through a combination of characterization techniques:

  • Powder X-Ray Diffraction (PXRD): This is the first and most crucial check.[4] Comparing the PXRD pattern of the activated sample to the pattern of the as-synthesized material or a simulated pattern from single-crystal data confirms that the crystalline structure of the framework has been maintained.[3][4]

  • Nitrogen Adsorption-Desorption Isotherms (at 77 K): This is the definitive test for porosity. A successfully activated microporous MOF will typically show a Type I isotherm.[10] The data is used to calculate the Brunauer-Emmett-Teller (BET) surface area, which should be significantly higher than that of the unactivated material.[3]

  • Thermogravimetric Analysis (TGA): TGA of the as-synthesized material can reveal the temperature at which guest molecules are removed and the thermal stability limit of the MOF itself.[3][11] An activated sample should show minimal mass loss until the framework decomposition temperature is reached.

Troubleshooting Guide

This section addresses specific issues that may arise during the activation of MOFs containing the 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker.

Issue 1: Low BET surface area and loss of crystallinity after activation.

  • Question: My MOF has a very low surface area after thermal activation, and the PXRD pattern shows broad peaks or an amorphous background. What went wrong?

  • Answer: This is a classic sign of framework collapse. The structural integrity of the MOF has been compromised during the removal of the guest molecules.

    • Primary Cause: Capillary forces during solvent evaporation. When a liquid solvent evaporates from the pores, the surface tension creates powerful capillary forces that can pull the framework structure in on itself, leading to collapse.[9] This is especially problematic when removing high-boiling-point, high-surface-tension solvents like DMF directly.[12]

    • Solution Pathway:

      • Implement a thorough solvent exchange. Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF) with a solvent that has a lower boiling point and lower surface tension, such as acetone or dichloromethane.[6][12] This exchange should be performed over several days with multiple fresh solvent changes to be exhaustive. Recent studies using 1H NMR have shown that solvent exchange can be quite fast, suggesting that minutes, rather than days, may be sufficient for some systems, but thoroughness is key.[13]

      • Reduce the activation temperature. Use the TGA data of your as-synthesized MOF to determine the lowest temperature at which the solvent is removed. Activate the MOF just above this temperature, but well below the decomposition temperature of the framework.

      • Use a slower heating ramp rate. A slow ramp rate (e.g., 1-2 °C/min) under a high vacuum allows the solvent to escape more gradually, reducing stress on the framework.

      • Consider supercritical CO₂ drying. For particularly fragile frameworks that collapse even with careful solvent exchange and thermal activation, scCO₂ drying is the gold-standard solution as it completely eliminates capillary forces.[8]

Issue 2: The BET surface area is lower than expected, but crystallinity is maintained.

  • Question: The PXRD pattern of my activated MOF looks perfect, but the measured surface area is significantly lower than the theoretical value. Why?

  • Answer: This indicates that the pores are not fully accessible, even though the overall crystalline structure is intact.

    • Possible Causes & Solutions:

      • Incomplete Solvent Removal: Residual solvent molecules may still be trapped within the pores.

        • Solution: Increase the activation time or temperature slightly. Ensure your vacuum system is reaching a sufficiently low pressure (e.g., <100 mTorr). Perform the N₂ adsorption experiment on a freshly activated sample, as MOFs can re-adsorb atmospheric moisture if left exposed to air.

      • Trapped Linker Molecules: Excess 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker from the synthesis may be trapped in the pores.[3]

        • Solution: Wash the as-synthesized material thoroughly with a suitable solvent (like DMF or ethanol) before beginning the activation sequence to remove any uncoordinated linkers.

      • Minor Structural Deformation: The framework may have undergone a subtle, reversible structural change ("breathing") upon solvent removal that reduces pore accessibility without causing full amorphization.

        • Solution: Analyze the MOF with variable temperature PXRD to investigate potential phase changes. Trying different activation solvents may also influence the final activated structure.

Visualizing the Activation Process

The following diagrams illustrate the key decision points and failure modes in MOF activation.

MOF_Activation_Workflow cluster_prep Pre-Activation cluster_activation Activation Method cluster_analysis Post-Activation Analysis cluster_outcome Result AsSynth As-Synthesized MOF (Solvent-filled pores) Wash Wash with Synthesis Solvent (e.g., DMF) AsSynth->Wash Remove unreacted linker/impurities SolvEx Solvent Exchange (e.g., Acetone/DCM) Wash->SolvEx Replace high-boiling point solvent Thermal Thermal Activation (Heat + Vacuum) SolvEx->Thermal For robust MOFs Supercritical Supercritical CO2 Drying SolvEx->Supercritical For delicate MOFs PXRD PXRD Analysis Thermal->PXRD Supercritical->PXRD BET N2 Sorption (BET) PXRD->BET If Crystalline Failure1 Framework Collapse: Amorphous & Non-porous PXRD->Failure1 If Amorphous Success Successful Activation: Crystalline & Porous BET->Success High Surface Area Failure2 Incomplete Activation: Crystalline & Low Porosity BET->Failure2 Low Surface Area

Caption: Workflow for selecting and verifying a MOF activation protocol.

Framework_Collapse cluster_cause Causes cluster_effect Effects Cause1 High Surface Tension of Solvent Mechanism Capillary Stress & Thermal Stress Cause1->Mechanism Cause2 Rapid Solvent Evaporation Cause2->Mechanism Cause3 Excessive Heat Cause3->Mechanism Outcome Framework Collapse Mechanism->Outcome Effect1 Loss of Long-Range Order (Amorphous PXRD) Effect2 Pore Occlusion Effect3 Drastic Loss of Surface Area (BET) Outcome->Effect1 Outcome->Effect2 Outcome->Effect3

Caption: The causes and consequences of MOF framework collapse during activation.

Experimental Protocol: Solvent Exchange and Thermal Activation

This protocol provides a general methodology. Specific temperatures and times should be optimized for your particular MOF system based on TGA and stability tests.

1. Solvent Exchange:

  • After synthesis and initial washing, isolate the wet MOF powder by decanting the mother liquor.
  • Add a sufficient volume of a volatile, low-surface-tension solvent (e.g., anhydrous acetone or dichloromethane) to fully immerse the powder.
  • Gently agitate the suspension for 4-6 hours.
  • Allow the MOF to settle, then carefully decant the supernatant.
  • Repeat steps 1.3 and 1.4 at least 5-6 times over a period of 2-3 days. Using fresh solvent for each exchange is critical for efficiency.

2. Thermal Activation:

  • Quickly transfer the solvent-exchanged wet MOF powder into a suitable sample tube (e.g., a Schlenk tube or a specific port for a sorption analyzer).
  • Attach the sample tube to a high-vacuum line (dynamic vacuum is preferred).
  • Begin evacuation at room temperature for at least 3-4 hours to remove the bulk of the surface solvent.
  • While maintaining the vacuum, slowly heat the sample to the target activation temperature (e.g., 120-180 °C, determined from TGA). Use a slow ramp rate of 1-2 °C/min.
  • Hold the sample at the target temperature under high vacuum for 8-12 hours to ensure all guest molecules are removed.
  • Turn off the heat and allow the sample to cool to room temperature under vacuum.
  • Backfill the sample tube with an inert gas (e.g., N₂ or Ar) before proceeding with characterization.
Data Summary Table: Activation Parameters
ParameterMethod: Thermal ActivationMethod: scCO₂ DryingRationale & Key Considerations
Prerequisite Exhaustive solvent exchange to a low-boiling point solvent (e.g., Acetone, DCM, EtOH)Solvent exchange to a CO₂-miscible solvent (e.g., Ethanol, Acetone)Crucial for preventing framework collapse and ensuring efficient guest removal.[6][12]
Temperature 100 - 250 °C (Framework dependent)35 - 45 °C (Just above Tc of CO₂)Must be high enough to remove solvent but below the MOF's decomposition temperature.[11] scCO₂ operates at mild temperatures.
Pressure High Vacuum (<100 mTorr)High Pressure (>73.8 bar)Vacuum is needed to facilitate solvent evaporation.[7] High pressure is required to reach the supercritical state of CO₂.[8]
Typical Duration 8 - 24 hours4 - 12 hoursTime-dependent on sample size, solvent, and pore architecture.
Pros Simple, widely accessible equipment.[7]Preserves the structure of delicate and high-porosity MOFs; highly effective.[8]Thermal activation is the workhorse method, while scCO₂ is for challenging systems.
Cons High risk of framework collapse due to capillary forces.[9]Requires specialized high-pressure equipment.The choice of method is a trade-off between material stability and equipment availability.[6]
References
  • Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024). Dalton Transactions. Retrieved January 22, 2026, from [Link]

  • Activation of metal–organic framework materials. (2013). CrystEngComm. Retrieved January 22, 2026, from [Link]

  • MOF Activation: Solvent Exchange and Supercritical Drying. (2025). Patsnap. Retrieved January 22, 2026, from [Link]

  • In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. (2016). Chemistry of Materials. Retrieved January 22, 2026, from [Link]

  • Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis and properties of metal organic frameworks with novel metal-imidazolate secondary building units. (2018). R Discovery. Retrieved January 22, 2026, from [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (2020). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of MOFs/activated carbon composite on carbon-dioxide adsorption. (2023). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • Activation of Metal–Organic Frameworks. (2017). ChemistryViews. Retrieved January 22, 2026, from [Link]

  • Synthesis of the zeolitic imidazolate framework ZIF-4 from the ionic liquid 1-butyl-3-methylimidazolium imidazolate. (2018). The Journal of Chemical Physics. Retrieved January 22, 2026, from [Link]

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. (2010). Northwestern University. Retrieved January 22, 2026, from [Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. (n.d.). Journal of Materials Chemistry A. Retrieved January 22, 2026, from [Link]

  • Implementing Mesoporosity in Zeolitic Imidazolate Frameworks through Clip-Off Chemistry in Heterometallic Iron–Zinc ZIF-8. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Ionic liquid facilitated melting of the metal-organic framework ZIF-8. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. (2021). New Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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Optimization

Technical Support Center: Preventing Ligand Degradation During MOF Synthesis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs). The structural integrity of the organic ligand is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs). The structural integrity of the organic ligand is a critical determinant for the successful formation of crystalline, high-quality MOFs. This guide provides a comprehensive, experience-driven framework for troubleshooting and preventing ligand degradation, ensuring the robustness and reproducibility of your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding ligand stability during MOF synthesis.

Q1: What are the primary indicators of ligand degradation in my MOF synthesis?

A1: Key signs of ligand degradation include undesirable color changes in the reaction mixture, the formation of amorphous powders instead of well-defined crystals, and significantly low or no product yield. Post-synthesis analysis, particularly ¹H NMR of the digested product, can reveal the presence of ligand fragments, confirming decomposition.

Q2: When is ligand degradation most likely to occur during the synthesis process?

A2: Ligand degradation is most prevalent during the solvothermal or hydrothermal synthesis step, where the combination of elevated temperature, pressure, and the chemical environment (solvent, pH, metal ions) can induce decomposition.[1][2] The organic linker is often the most thermally sensitive component of the MOF precursor mixture.[1][2]

Q3: How does the choice of metal salt affect the stability of my organic ligand?

A3: The metal salt plays a crucial role. The Lewis acidity of the metal cation can catalyze the hydrolysis of sensitive functional groups on the ligand.[3] Furthermore, redox-active metals (e.g., Fe³⁺, Cu²⁺) can directly oxidize susceptible ligands, leading to decomposition and the formation of undesired byproducts.[4]

Q4: Can I predict if a particular ligand will be unstable under my proposed reaction conditions?

A4: While computational modeling can provide some insights, experimental validation is essential. A critical first step is to evaluate the inherent chemical stability of your ligand's functional groups. For instance, ligands with ester or amide functionalities are susceptible to hydrolysis under acidic or basic conditions, while those with electron-rich aromatic systems may be prone to oxidation. A simple yet informative control experiment is to subject the ligand to the proposed reaction conditions (solvent, temperature, pH) in the absence of the metal salt to assess its stability.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic, problem-oriented approach to diagnosing and resolving common ligand degradation issues encountered in the lab.

Issue 1: Reaction Mixture Discolors and Yields Amorphous Product

A common observation is the reaction mixture turning yellow, brown, or even black, ultimately resulting in an amorphous solid instead of a crystalline MOF. This is a tell-tale sign of ligand or solvent decomposition.

Q: My synthesis using a carboxylate ligand and a zirconium salt in DMF at 120°C consistently turns dark and yields a non-crystalline powder. What is the likely cause?

A: The use of N,N-Dimethylformamide (DMF) at elevated temperatures is a frequent source of complications. DMF can decompose to form dimethylamine and formic acid. The formic acid can act as a reducing agent, and both species can alter the delicate pH balance required for MOF crystallization, leading to ligand degradation and the formation of amorphous impurities.

Troubleshooting Workflow & Solutions
  • Temperature Optimization: The most straightforward initial step is to lower the reaction temperature. Many MOF syntheses can proceed at lower temperatures (e.g., 80–100°C), which can significantly reduce the rate of solvent decomposition.

  • Solvent Selection: If lowering the temperature is ineffective or undesirable, consider replacing DMF with a more thermally robust solvent. N,N-Diethylformamide (DEF) or dioxane are common alternatives that exhibit greater stability at higher temperatures. The choice of solvent can significantly influence the final morphology and properties of the MOF.[5]

  • pH Modulation: The in situ generation of acidic or basic species from solvent breakdown can be counteracted by the addition of a modulator. Small amounts of acids (like HCl or acetic acid) or bases are often used to control the reaction kinetics and can help stabilize both the ligand and the forming framework.[6]

Diagram: Troubleshooting Discoloration and Amorphous Product Formation

start Problem: Reaction Discoloration & Amorphous Product check_solvent Is the solvent DMF or another amide-based solvent? start->check_solvent lower_temp Action: Lower reaction temperature (e.g., 80-100°C) check_solvent->lower_temp Yes check_ligand Is the ligand itself thermally unstable? check_solvent->check_ligand No change_solvent Action: Substitute with a more stable solvent (e.g., DEF, Dioxane) lower_temp->change_solvent add_modulator Action: Introduce a pH modulator (e.g., Acetic Acid, HCl) change_solvent->add_modulator success Success: Crystalline MOF Obtained add_modulator->success check_ligand->lower_temp Yes check_ligand->success No, investigate other parameters

Caption: A decision-making workflow for addressing reaction discoloration.

Issue 2: Ligand is Susceptible to Hydrolysis

Ligands containing hydrolytically sensitive functional groups such as esters, amides, or imines can be cleaved in the presence of water, especially under non-neutral pH and at elevated temperatures.

Q: My ester-containing ligand appears to be converting to the corresponding carboxylic acid during hydrothermal synthesis. How can I mitigate this?

A: Preventing the hydrolysis of sensitive linkers is critical for preserving the intended MOF structure. The presence of water at high temperatures creates a challenging environment for many functional groups.

Troubleshooting Workflow & Solutions
  • Precise pH Control: The pH of the reaction medium is a critical parameter. H⁺ and OH⁻ can compete with the ligand for coordination to the metal center, leading to framework degradation.[7] Strengthening the metal-ligand bond is a key strategy, which can be influenced by the charge density of the metal ion and the pKa of the ligand.[7][8] Careful screening of pH conditions, potentially using buffers, is necessary to find a window where the ligand is stable and the MOF can still form.

  • Transition to Anhydrous Solvothermal Synthesis: The most effective way to prevent hydrolysis is to rigorously exclude water. Switching to a solvothermal synthesis using dry, aprotic solvents (e.g., anhydrous acetonitrile or dioxane) is a highly recommended strategy. This requires the use of dried reagents and solvents and careful handling to prevent atmospheric moisture contamination.

  • Post-Synthetic Modification (PSM) as an Alternative: If the desired functionality is too sensitive to survive the initial MOF synthesis, consider a PSM approach. This involves synthesizing a robust MOF with a ligand containing a reactive handle, and then introducing the desired functional group under milder, post-synthesis conditions.[9]

Data Summary: pH Stability of Common Ligand Functional Groups
Functional GroupSusceptible to Hydrolysis UnderRecommended Prevention Strategy
Ester Acidic or Basic ConditionsPrecise pH control, use of anhydrous solvents
Amide Strong Acidic or Basic ConditionsOperate near neutral pH, avoid prolonged high temperatures
Imine Acidic Conditions (in the presence of water)Anhydrous conditions, use of aprotic solvents
Nitrile Strong Acidic or Basic ConditionsCareful pH modulation, lower reaction temperatures
Issue 3: Ligand is Prone to Oxidation or Reduction (Redox Instability)

Electron-rich ligands (e.g., catechols, phenols, anilines) can be oxidized by certain metal precursors (e.g., Fe³⁺, Cu²⁺), while some ligands can be reduced by low-valent metal ions. This redox activity can lead to ligand decomposition and prevent MOF formation.

Q: When I combine my catechol-based ligand with an iron(III) chloride precursor, the solution immediately turns black, and I isolate an intractable, amorphous solid. What is occurring?

A: This is a classic example of a redox reaction between an electron-rich ligand and an oxidizing metal center. The catechol is likely being oxidized to a semiquinone or quinone radical, which can then polymerize. The iron(III) is concurrently reduced.

Troubleshooting Workflow & Solutions
  • Select a Different Metal Oxidation State: If available, use a metal precursor in a lower, less-oxidizing oxidation state (e.g., iron(II) instead of iron(III)). This often necessitates conducting the synthesis under an inert atmosphere to prevent the oxidation of the metal ion by atmospheric oxygen.

  • Implement Inert Atmosphere Synthesis: This is the most crucial technique for preventing unwanted oxidation. Assembling the reaction in a glovebox using degassed solvents and sealed reaction vessels effectively eliminates oxygen, a common oxidant.[10]

  • Ligand Design: If possible, modify the ligand to be less electron-rich by incorporating electron-withdrawing groups. This can increase its oxidation potential, making it more resistant to oxidation by the metal center.

Diagram: Experimental Workflow for Inert Atmosphere Synthesis

cluster_glovebox Inside Glovebox (N₂ or Ar Atmosphere) weigh 1. Weigh Ligand & Metal Salt dissolve 2. Dissolve in Degassed Solvent weigh->dissolve seal 3. Tightly Seal Reaction Vessel dissolve->seal outside 4. Transfer to Oven or Autoclave seal->outside heat 5. Heat at Desired Temperature outside->heat cool 6. Cool to Room Temperature heat->cool isolate 7. Isolate Product (may require glovebox) cool->isolate

Caption: A generalized workflow for setting up a MOF synthesis under inert conditions.

By systematically applying these troubleshooting principles, researchers can significantly enhance the probability of successfully synthesizing high-quality, crystalline MOFs while preserving the integrity of the organic linkers.

References
  • Singh, A. K., & Singh, V. (2021). First transition series metal–organic frameworks: synthesis, properties and applications. RSC Advances, 11(52), 32896-32924.
  • Ciria, D., & Salcedo-Abraira, P. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Chemical Society Reviews, 53(5), 2139-2200.
  • DeLacy, B. G., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Dan, A., et al. (2021). Degradation Mechanism of Porous Metal-Organic Frameworks by In Situ Atomic Force Microscopy. Nanomaterials (Basel, Switzerland), 11(3), 756.
  • Moussa, Z., et al. (2016). The Stability of Metal–Organic Frameworks.
  • Pinter, T., et al. (2022). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. Inorganic Chemistry, 61(25), 9471-9484.
  • Li, Z., et al. (2012). Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm, 14(20), 6641-6644.
  • Peh, S. B., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
  • Moustafa, M. G., et al. (2021). Thermal Decomposition and Kinetic Analysis of a Mil-88a Metal-organic Framework.
  • DeLacy, B. G., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Zhang, Y., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions.
  • DeLacy, B. G., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Nguyen, T. T. N., et al. (2023).
  • Ramirez-Rico, J., et al. (2022). Impact of pH, base selection, and metal–ligand molar ratio on room-temperature synthesis of Ni and Mg MOFs via direct mixing: challenges and prospects. SN Applied Sciences, 4(1), 1-13.
  • Campbell, M. G., & Dincă, M. (2017). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture.
  • Al-Absi, M. S., et al. (2023). Structural calculations from theoretical thermal decomposition profiles of MIL-53(Al) metal-organic framework synthesized from different precursor sources. Results in Chemistry, 5, 100898.
  • Simon, A. D., et al. (2017). New insights into the degradation mechanism of metal-organic frameworks drug carriers. Journal of Controlled Release, 264, 129-137.
  • Vlaisavljevich, B., et al. (2015). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C, 119(44), 24868-24877.
  • Simon, A. D., et al. (2017). New insights into the degradation mechanism of metal-organic frameworks drug carriers. Journal of Controlled Release, 264, 129-137.
  • Wang, Y., et al. (2024). Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS).
  • Wang, B., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science, 10(40), 9103-9123.
  • Deria, P., et al. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912.
  • Kumar, A., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends.
  • DeLacy, B. G., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Samanta, P., et al. (2021). pH-stable MOFs: Design principles and applications.
  • Al-Absi, M. S., et al. (2023). Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks.
  • Sharma, R., et al. (2023). A review of metal–organic framework (MOF) materials as an effective photocatalyst for degradation of organic pollutants. Nanoscale Advances, 5(22), 6219-6238.
  • Campbell, M. G., & Dincă, M. (2017). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture.
  • Al-Absi, M. S., et al. (2025). Metal–Organic Frameworks: Rise of the Ligands. Polymers, 17(16), 1-23.
  • Sharma, R., et al. (2023). A review on metal-organic framework: synthesis, properties and application. Journal of Ovonic Research, 19(2), 145-156.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Imidazole-Based Linkers: A Comparative Analysis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

Introduction: The Architectural Versatility of Imidazole Linkers in Crystal Engineering In the landscape of materials science and drug development, the rational design of crystalline solids such as Metal-Organic Framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of Imidazole Linkers in Crystal Engineering

In the landscape of materials science and drug development, the rational design of crystalline solids such as Metal-Organic Frameworks (MOFs) and coordination polymers is paramount. These materials, constructed from metal ions or clusters linked by organic molecules, offer unprecedented control over properties like porosity, stability, and chemical functionality.[1] Among the vast library of organic linkers, imidazole-based molecules are exceptionally versatile. Possessing both N-heterocyclic atoms and, typically, carboxylate groups, they offer multiple coordination sites, act as hydrogen bond donors and acceptors, and can be deprotonated to varying degrees depending on pH.[2][3] This multi-functionality allows for the construction of diverse and intricate architectures, from simple chains to complex 3D frameworks.[3][4]

This guide focuses on a particularly intriguing functionalized linker: 2-bromo-1H-imidazole-4,5-dicarboxylic acid (2-Br-H₃IDC) . We will provide an in-depth comparison of this molecule with its parent compound and other substituted analogues. The central thesis is to demonstrate how the strategic introduction of a substituent at the C2 position of the imidazole ring—specifically the bromo group—profoundly influences the resulting material's properties and, most critically, opens a gateway to advanced post-synthetic modifications.

Chapter 1: The Unique Profile of 2-bromo-1H-imidazole-4,5-dicarboxylic Acid (2-Br-H₃IDC)

The structure of 2-Br-H₃IDC is foundational to its utility. It features a central imidazole ring, two carboxylic acid groups at the 4 and 5 positions, and a bromine atom at the 2 position. The carboxylate oxygens and imidazole nitrogens serve as the primary coordination sites for metal ions, forming the backbone of the resulting framework.[2][3]

However, the bromine atom is the linker's defining feature, imparting two critical characteristics:

  • Inductive Electron Withdrawal: Bromine is an electronegative atom. Its presence on the imidazole ring exerts an electron-withdrawing inductive effect. This can modulate the acidity (pKa) of the N-H and carboxylic acid protons, which in turn can influence the deprotonation behavior during synthesis and the strength of the resulting metal-ligand coordination bonds. This subtle electronic tuning can have significant downstream effects on the framework's overall thermal and chemical stability.

  • A Handle for Post-Synthetic Modification (PSM): The carbon-bromine bond is a versatile functional group well-known in organic chemistry for its ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes 2-Br-H₃IDC an ideal candidate for PSM, a powerful technique where a pre-formed MOF is chemically altered.[5][6] This allows for the introduction of complex functionalities that might not be stable under the solvothermal conditions typically used for initial MOF synthesis.[5][7]

Chapter 2: A Field of Contenders: Baseline and Alternative Imidazole Linkers

To fully appreciate the unique attributes of 2-Br-H₃IDC, it must be compared against other members of the imidazole-4,5-dicarboxylic acid family. We will consider three key analogues that represent a spectrum of electronic and steric profiles.

  • The Parent Linker: 1H-imidazole-4,5-dicarboxylic acid (H₃IDC): This is the foundational molecule, providing a crucial baseline for comparison. Its coordination chemistry is well-documented, forming diverse structures depending on the metal ion and reaction conditions.[4][8]

  • The Electron-Donating Analogue: 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC): The ethyl group at the C2 position is electron-donating and adds modest steric bulk. Comparing frameworks made from H₃EIDC with those from 2-Br-H₃IDC allows for the direct evaluation of electronic effects on framework properties.[9]

  • The Sterically Demanding Analogue: 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H₃PhIDC): The bulky phenyl group introduces significant steric hindrance, which can dictate the final topology of the framework, often leading to different structural outcomes compared to smaller substituents.[10]

Caption: Chemical structures of the compared imidazole-based linkers.

Chapter 3: Head-to-Head Comparison: A Multi-faceted Analysis

The choice of substituent at the C2 position is not trivial; it has a cascading effect on the final material's properties.

Coordination Chemistry and Structural Diversity

The substituent directly influences the coordination environment and the resulting framework topology. For instance, the unsubstituted H₃IDC can adopt various coordination modes, leading to structures ranging from 1D chains to 3D frameworks.[4] The introduction of a bulky phenyl group in H₃PhIDC can restrict the possible coordination geometries, leading to lower-dimensional structures like 1D chains or 2D layers under similar conditions.[10] The electronic nature of the substituent (donating vs. withdrawing) can alter the bond lengths and angles within the metal-coordination sphere, providing a tool for fine-tuning the framework's geometry.[4]

Framework Stability: Thermal and Chemical Resilience

A critical parameter for any practical application is stability. Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are renowned for their exceptional thermal and chemical stability, with some withstanding temperatures up to 550°C and boiling alkaline water.[11]

The strength of the metal-ligand bond is a key determinant of stability.[1] Electron-withdrawing groups, like the bromo-substituent in 2-Br-H₃IDC, can strengthen this bond, potentially leading to enhanced thermal stability compared to analogues with electron-donating groups.

LinkerMetal IonReported Max. Decomposition Temp. (°C)Framework TypeReference
H₃PhIDCCd(II)~3501D Chain[10]
H₃PhIDCPb(II)~4202D Framework[10]
ZIF-8 (Imidazolate-based)Zn(II)~5503D Framework[11]
MOF-5 (Carboxylate-based)Zn(II)~4003D Framework[12]

This table provides representative data; stability is highly dependent on the specific metal and final structure.

Porosity and Surface Area
The Decisive Advantage: Functionalization via Post-Synthetic Modification (PSM)

Herein lies the principal advantage of 2-Br-H₃IDC. While the other linkers yield frameworks with relatively static properties, the bromo-group serves as a reactive handle for covalent PSM.[5] This allows a researcher to first build a robust, crystalline "scaffold" MOF and then "decorate" the interior with desired functional groups.

G cluster_0 Post-Synthetic Modification (PSM) with 2-Br-H₃IDC start Synthesized MOF with exposed C-Br bonds reagent Introduce Reagent (e.g., boronic acid + catalyst) start->reagent Soak in solution reaction Heterogeneous Reaction (e.g., Suzuki Coupling) reagent->reaction Heat product Functionalized MOF with new properties (e.g., catalytic sites, recognition motifs) reaction->product Wash & Activate

Caption: Conceptual workflow of Post-Synthetic Modification (PSM).

This two-step approach enables the creation of highly sophisticated materials. For example, one could:

  • Introduce catalytic metal complexes for heterogeneous catalysis.

  • Graft chiral molecules to create enantioselective separation media.

  • Attach fluorescent tags for chemical sensing applications.[14]

This versatility is a significant leap beyond what can be achieved with simple, non-functionalizable linkers like H₃IDC or H₃EIDC.[6][15]

Chapter 4: Experimental Corner: Protocols and Workflows

To translate theory into practice, this section provides validated, high-level protocols for researchers.

Protocol 4.1: General Solvothermal Synthesis of an Imidazole-Carboxylate MOF

This protocol is a representative starting point and must be optimized for specific metal-linker combinations.

  • Precursor Solution: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol) and the imidazole-dicarboxylate linker (0.25 mmol) in a suitable solvent like N,N-Dimethylformamide (DMF, 15 mL).

  • Homogenization: Briefly sonicate the mixture (~5 minutes) to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically 80-120 °C) for a set duration (24-72 hours). The slow cooling phase is critical for crystal growth.

  • Isolation: After the oven cools to room temperature, decant the mother liquor. Collect the crystalline product.

  • Washing and Activation: Wash the crystals with fresh DMF followed by a more volatile solvent like ethanol or methanol to exchange the high-boiling DMF. Activate the material by heating under vacuum to remove residual solvent from the pores.[11]

  • Characterization: Confirm phase purity and crystallinity using Powder X-ray Diffraction (PXRD). Analyze thermal stability with Thermogravimetric Analysis (TGA). Determine surface area via N₂ sorption analysis (BET).

Protocol 4.2: Conceptual Post-Synthetic Modification (Suzuki Coupling on a 2-Bromo-MOF)

This protocol illustrates how to leverage the C-Br bond.

  • Solvent Exchange: Take the activated MOF synthesized with 2-Br-H₃IDC and immerse it in a suitable anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Reagent Introduction: To the MOF suspension, add the desired arylboronic acid (3-5 equivalents relative to the linker), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at a temperature sufficient for the coupling reaction (typically 80-100 °C) for 24-48 hours.

  • Purification: After the reaction, cool the mixture and collect the modified MOF by filtration. Extensively wash the product with various solvents (e.g., toluene, ethanol, water) to remove unreacted reagents, catalyst residues, and byproducts.

  • Confirmation: Characterize the modified MOF using techniques like FT-IR or solid-state NMR to confirm the presence of the new functional group. PXRD should be used to verify that the framework's crystallinity has been retained throughout the process.

G cluster_workflow General MOF Synthesis & Characterization Workflow cluster_char 5. Characterization mix 1. Mix Precursors (Metal Salt + Linker + Solvent) synth 2. Solvothermal Synthesis (Heat in sealed vessel) mix->synth isolate 3. Isolate & Wash Crystals synth->isolate activate 4. Activate (Solvent Exchange & Heat under Vacuum) isolate->activate pxrd PXRD (Crystallinity) activate->pxrd Confirm Structure tga TGA (Thermal Stability) pxrd->tga bet BET (Surface Area) tga->bet

Caption: A typical workflow for MOF synthesis and characterization.

Conclusion: 2-Br-H₃IDC as a Platform for Next-Generation Materials

While the parent H₃IDC linker and its simple alkyl or aryl derivatives are foundational tools in crystal engineering, they largely yield materials with fixed properties. The true innovation in modern materials science lies in the ability to design dynamic, functional systems.

2-bromo-1H-imidazole-4,5-dicarboxylic acid stands out not merely as another building block, but as a versatile platform. Its electron-withdrawing nature offers a means to tune framework stability, but its crowning advantage is the C-Br bond—a latent reactive site that transforms the MOF from a static structure into a modifiable scaffold. This capability for post-synthetic modification empowers researchers to move beyond simply discovering new structures and toward the rational design of highly complex, functional materials tailored for specific, demanding applications in catalysis, sensing, and separations. For scientists and drug development professionals aiming to push the boundaries of what is possible with crystalline materials, 2-Br-H₃IDC represents a critical and powerful tool in their synthetic arsenal.

References

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Comparative

The Bromine Advantage: A Comparative Guide to MOFs from Brominated vs. Non-Brominated Imidazole Linkers

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability and vast application poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability and vast application potential. Within the diverse family of MOFs, those constructed from imidazole-based linkers, such as the archetypal Zeolitic Imidazolate Framework-8 (ZIF-8), have garnered significant attention due to their robust structures and versatile functionality. A key strategy for fine-tuning the properties of these materials is the introduction of functional groups onto the organic linkers. This guide provides an in-depth comparative analysis of MOFs synthesized from brominated versus non-brominated imidazole linkers, offering insights into how the subtle inclusion of a bromine atom can profoundly influence structural integrity, stability, and performance in critical applications.

The Influence of Bromination on Structural and Physicochemical Properties

The incorporation of a bromine atom onto the imidazole linker, while seemingly a minor alteration, instigates significant changes in the resultant MOF's properties. This is primarily due to the electronic and steric effects of the bromo group. To illustrate these differences, we will focus on a comparative analysis of ZIF-8, which utilizes a 2-methylimidazole linker, and its isoreticular brominated analogue, ZIF-8-Br, which is synthesized from a 2-bromo-4-methylimidazole linker.

A critical study directly comparing ZIF-8, ZIF-8-Cl, and ZIF-8-Br revealed that the nature of the substituent at the 2-position of the imidazolate linker significantly impacts the framework's flexibility. While ZIF-8 exhibits a degree of structural flexibility, often referred to as a "gate-opening" effect, the brominated version, ZIF-8-Br, is reported to be stiffer. This increased rigidity can be attributed to the steric hindrance and altered electronic environment introduced by the larger bromine atom, which can restrict the rotational freedom of the imidazole linker.

Comparative Data on Structural and Porosity Properties
PropertyZIF-8 (from 2-methylimidazole)ZIF-8-Br (from 2-bromo-4-methylimidazole)Key Influence of Bromination
BET Surface Area ~1300-1800 m²/g~1000-1400 m²/gThe larger bromo group can lead to a slight reduction in the accessible surface area.
Pore Aperture ~3.4 ÅSlightly modified due to the presence of BrThe bromine atom protruding into the pore can fine-tune the effective pore size, impacting molecular sieving properties.
Framework Flexibility Flexible ("gate-opening")StifferBromine's steric bulk restricts linker rotation, leading to a more rigid framework.

Thermal and Chemical Stability: A Tale of Two Frameworks

The stability of a MOF is a critical parameter for its practical application. The introduction of a bromo group can influence both the thermal and chemical resilience of the framework.

Thermal Stability:

Thermogravimetric analysis (TGA) indicates that ZIF-8 exhibits high thermal stability, with a decomposition temperature typically around 450-550°C in an inert atmosphere. The initial weight loss is usually attributed to the removal of guest solvent molecules, followed by the decomposition of the framework itself. For brominated analogues, the thermal decomposition behavior can be altered. The cleavage of the C-Br bond may occur at a different temperature compared to the C-H or C-C bonds in the non-brominated linker, potentially leading to a multi-step decomposition process. Studies on the thermal decomposition of ZIF-8 have shown that the process begins with the carbonization of the ligand, involving the loss of the functional group. For ZIF-8-Br, this would involve the cleavage of the C-Br bond.[1]

Chemical Stability:

ZIF-8 is known for its remarkable chemical stability, particularly its resistance to boiling water and common organic solvents like methanol and DMF.[2] This stability is a key advantage for applications in solution-based processes. The chemical stability of brominated imidazole-based MOFs is an area of ongoing research. While the robust Zn-N coordination bond remains the primary determinant of stability, the hydrophobicity and chemical reactivity of the linker can be modified by the bromo group. The increased hydrophobicity imparted by the bromine atom may enhance stability in aqueous environments. However, the C-Br bond might be susceptible to certain chemical transformations, which could be either a desirable feature for post-synthetic modification or a potential degradation pathway depending on the application. ZIF-8 has been shown to be unstable in acidic conditions due to the protonation of the imidazole linker, leading to the breakdown of the framework.[3] The electronic effect of the bromine atom could slightly alter the basicity of the imidazole nitrogen, potentially influencing its stability in acidic or basic media.

Performance in Key Applications: Gas Adsorption and Catalysis

The functional differences between brominated and non-brominated imidazole-based MOFs become most apparent in their performance in specific applications.

Gas Adsorption and Separation

The porosity and surface chemistry of MOFs are central to their utility in gas storage and separation. The introduction of bromine can influence these properties in several ways:

  • Modified Pore Environment: The presence of bromine atoms on the pore surface alters the chemical environment, which can lead to different host-guest interactions. The polarizability of the C-Br bond can enhance interactions with polarizable gas molecules.

  • Tuned Pore Size: As mentioned, the bromine atom can effectively reduce the pore aperture, enhancing the molecular sieving effect for gas separations.

Comparative Gas Adsorption Data (Illustrative)

GasZIF-8ZIF-8-Br
CO₂ Adsorption Capacity High, e.g., ~8.5 mmol/g at 25°C and 40 bar[4]Expected to be comparable or slightly lower due to reduced surface area, but potentially with altered selectivity.
CH₄ Adsorption Capacity Moderate, e.g., ~4.7 mmol/g at 25°C and 40 bar[4]The change in pore chemistry could influence the relative affinity for CH₄ versus CO₂.

The precise impact on gas adsorption is a complex interplay between surface area, pore size, and surface chemistry. For instance, while the BET surface area of a brominated analogue might be slightly lower, enhanced interactions with specific gas molecules due to the bromo-functionalized pores could lead to improved selectivity in gas mixtures.

Catalysis

The catalytic activity of MOFs can be tuned by modifying the organic linker. The electronic properties of the imidazole ring are altered by the electron-withdrawing nature of the bromine atom, which can, in turn, affect the catalytic activity of the framework.

Experimental Protocols

To facilitate further research and direct comparison, this section provides representative, step-by-step methodologies for the synthesis of both a non-brominated and a brominated imidazole linker, as well as the corresponding MOFs.

Synthesis of 2-Methylimidazole (Linker for ZIF-8)

A common method for the synthesis of 2-methylimidazole involves the reaction of glyoxal, ammonia, and acetaldehyde.

Experimental Workflow for 2-Methylimidazole Synthesis

reagents Glyoxal, Ammonia, Acetaldehyde mixing Mixing in a suitable solvent (e.g., water or alcohol) reagents->mixing reaction Reaction at controlled temperature (e.g., room temperature to gentle heating) mixing->reaction workup Work-up procedure (e.g., extraction, crystallization) reaction->workup product 2-Methylimidazole workup->product

Caption: Workflow for the synthesis of 2-methylimidazole.

Synthesis of 2-Bromo-4-methyl-1H-imidazole (Linker for ZIF-8-Br)

The synthesis of brominated imidazoles can be achieved through the bromination of the corresponding non-brominated precursor.

Experimental Workflow for 2-Bromo-4-methyl-1H-imidazole Synthesis

start 2-Methyl-4-nitro-1H-imidazole bromination Bromination using a brominating agent (e.g., NBS or Br₂) in a suitable solvent start->bromination Step 1 reduction Reduction of the nitro group to an amino group bromination->reduction Step 2 diazotization Diazotization of the amino group reduction->diazotization Step 3 sandmeyer Sandmeyer-type reaction with a bromide source diazotization->sandmeyer Step 4 product 2-Bromo-4-methyl-1H-imidazole sandmeyer->product

Caption: A potential synthetic route for 2-bromo-4-methyl-1H-imidazole.

Synthesis of ZIF-8

Step-by-Step Protocol:

  • Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF).

  • Solution B: Dissolve 2-methylimidazole in a separate portion of DMF.

  • Mixing: Rapidly pour Solution B into Solution A with vigorous stirring.

  • Crystallization: A white precipitate of ZIF-8 will form almost instantaneously. Continue stirring for a specified period (e.g., 1-24 hours) at room temperature.

  • Washing: Collect the product by centrifugation or filtration. Wash the solid repeatedly with fresh DMF and then with a volatile solvent like methanol to remove unreacted precursors and residual DMF.

  • Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150-200°C) to remove the solvent molecules from the pores.

Synthesis of ZIF-8-Br (Hypothetical Protocol Based on ZIF-8 Synthesis)

Step-by-Step Protocol:

  • Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in DMF.

  • Solution B: Dissolve 2-bromo-4-methyl-1H-imidazole in a separate portion of DMF.

  • Mixing: Rapidly pour Solution B into Solution A with vigorous stirring.

  • Crystallization: Allow the mixture to react at room temperature or with gentle heating for a specified duration to promote crystallization.

  • Washing: Collect the product by centrifugation or filtration. Wash thoroughly with fresh DMF and then with methanol.

  • Activation: Dry the product under vacuum at an appropriate temperature to activate the material.

Workflow for MOF Synthesis

cluster_non_brominated Non-Brominated MOF (e.g., ZIF-8) cluster_brominated Brominated MOF (e.g., ZIF-8-Br) Zn_source1 Zinc Salt (e.g., Zn(NO₃)₂·6H₂O) synthesis1 Solvothermal or Room Temp. Synthesis Zn_source1->synthesis1 linker1 2-Methylimidazole linker1->synthesis1 solvent1 Solvent (e.g., DMF) solvent1->synthesis1 product1 ZIF-8 synthesis1->product1 Zn_source2 Zinc Salt (e.g., Zn(NO₃)₂·6H₂O) synthesis2 Solvothermal or Room Temp. Synthesis Zn_source2->synthesis2 linker2 Brominated Imidazole Linker linker2->synthesis2 solvent2 Solvent (e.g., DMF) solvent2->synthesis2 product2 Brominated MOF synthesis2->product2

Caption: General synthesis workflow for brominated vs. non-brominated MOFs.

Conclusion and Future Outlook

The functionalization of imidazole linkers with bromine atoms presents a powerful strategy for the rational design of MOFs with tailored properties. The introduction of bromine leads to a more rigid framework, slightly reduced surface area, and a modified pore environment. These changes can have significant implications for applications in gas separation, where the enhanced molecular sieving and altered surface chemistry can lead to improved selectivity, and in catalysis, where the electronic modulation of the linker can tune the catalytic activity.

While this guide provides a comparative overview based on available data, further research is needed for a more comprehensive understanding. Direct, side-by-side experimental comparisons of isoreticular brominated and non-brominated imidazole-based MOFs under identical conditions are crucial. Specifically, detailed studies on their chemical stability in a wider range of environments and their catalytic performance in various reactions will unlock the full potential of this functionalization strategy. For drug development professionals, the altered hydrophobicity and potential for specific interactions of brominated MOFs could offer new avenues for drug delivery systems. The insights provided herein are intended to guide researchers in the strategic design and application of these promising porous materials.

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  • Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-bromo-1H-imidazole-4,5-dicarboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the precise atomic arrangement within a molecule is not merely an academic detail—it is the foundational blueprint for understanding its functio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise atomic arrangement within a molecule is not merely an academic detail—it is the foundational blueprint for understanding its function, reactivity, and potential as a therapeutic agent. The imidazole scaffold, in particular, is a cornerstone of many pharmaceuticals, and its derivatives, such as 2-bromo-1H-imidazole-4,5-dicarboxylic acid, are of significant interest.[1] This guide provides an in-depth comparison of the methods used to validate the crystal structure of this intriguing molecule, grounded in the principles of scientific integrity and supported by experimental insights.

The journey from a synthesized powder in a flask to a validated three-dimensional crystal structure is a critical phase in chemical research. An unambiguously confirmed structure provides irrefutable proof of synthesis and is the bedrock upon which further studies, such as molecular docking and structure-activity relationship (SAR) analyses, are built. This guide will navigate the primary and complementary techniques for the structural elucidation of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, offering a pragmatic comparison of their strengths and limitations.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The ability of this technique to provide a complete and unambiguous structural determination is unparalleled.

The underlying principle of SC-XRD lies in the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful validation of a crystal structure via SC-XRD is a multi-step process that demands meticulous execution. The causality behind each step is crucial for obtaining high-quality, publishable data.

SC_XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement cluster_validation Validation & Reporting Synthesis Synthesis of 2-bromo-1H- imidazole-4,5-dicarboxylic acid Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation/ Vapor Diffusion Mounting Crystal Mounting Crystallization->Mounting Screening Initial Screening Mounting->Screening Assess Crystal Quality Data_Collection Full Data Collection Screening->Data_Collection Good Diffraction Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution Integration->Solution Phase Problem Refinement Structure Refinement Solution->Refinement Least-Squares Minimization Validation Structure Validation Refinement->Validation Check for Errors Reporting CIF File Generation Validation->Reporting Standardized Format Validation_Logic Synthesis Proposed Structure of 2-bromo-1H-imidazole-4,5-dicarboxylic acid SC_XRD Single-Crystal X-ray Diffraction Synthesis->SC_XRD Ideal Path Spectroscopy Spectroscopic & Analytical Data Synthesis->Spectroscopy Confirmation Validated Crystal Structure SC_XRD->Confirmation Unambiguous NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR EA Elemental Analysis Spectroscopy->EA PXRD Powder X-ray Diffraction Spectroscopy->PXRD NMR->Confirmation Corroborative Evidence MS->Confirmation Corroborative Evidence IR->Confirmation Corroborative Evidence EA->Confirmation Corroborative Evidence PXRD->Confirmation Corroborative Evidence

Sources

Comparative

performance comparison of MOFs with different functionalized imidazole dicarboxylic acids

An In-Depth Guide to the Performance of MOFs with Different Functionalized Imidazole Dicarboxylic Acids For Researchers, Scientists, and Drug Development Professionals The strategic design of Metal-Organic Frameworks (MO...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance of MOFs with Different Functionalized Imidazole Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers and metal nodes. Functionalized imidazole dicarboxylic acids have emerged as a versatile class of ligands, offering a unique combination of coordination sites and tunable functionalities. The imidazole ring provides additional nitrogen donors for metal coordination and can be readily functionalized, while the dicarboxylate groups facilitate the formation of robust, porous frameworks. This guide provides a comprehensive performance comparison of MOFs synthesized from various functionalized imidazole dicarboxylic acids, offering insights into how subtle modifications to the ligand structure can profoundly impact the material's properties and applications.

The Decisive Role of the Ligand: How Functionalization Dictates MOF Performance

The incorporation of functional groups onto the imidazole dicarboxylic acid backbone is not merely a synthetic exercise; it is a strategic decision that dictates the final properties of the MOF. These functional groups can influence the electronic properties of the ligand, the topology of the resulting framework, the pore environment, and the stability of the material. This, in turn, has significant implications for applications ranging from gas storage and separation to catalysis and drug delivery.

For instance, the introduction of a bulky phenyl group can alter the porosity of the MOF, while the addition of halide atoms can enhance catalytic activity by creating Lewis acid sites.[1] The choice of the metal ion also plays a crucial role, with different metals leading to variations in coordination geometry, pore size, and ultimately, performance in specific applications like CO2 capture.[2]

Performance Benchmarking: A Comparative Analysis

To provide a clear comparison, we will examine the performance of MOFs derived from different functionalized imidazole dicarboxylic acids across key application areas. The data presented below is a synthesis of findings from multiple studies to offer a broad perspective.

Gas Adsorption and Separation

The ability to selectively capture and store gases is a hallmark of MOF technology. The performance in this domain is highly dependent on the pore size, surface area, and the chemical affinity of the framework for specific gas molecules.

MOF SystemLigandMetal IonGasAdsorption CapacitySelectivityReference
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCuCO23.60 mmol/g53 (CO2/N2)[2]
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAlCO22.04 mmol/g35 (CO2/N2)[2]
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCrCO21.67 mmol/g10 (CO2/N2)[2]
L1Ce4,5-imidazoledicarboxylic acidCeN2Higher than L1Sm-[3]
L1Sm4,5-imidazoledicarboxylic acidSmN2Lower than L1Ce-[3]

Expert Insights: The superior performance of TIBM-Cu in CO2 capture can be attributed to the presence of open metal sites and the ideal pore size (0.3–1.5 nm) for selective CO2 adsorption.[2] This highlights the critical interplay between the metal center and the ligand in creating highly effective gas capture materials. The larger pore sizes in TIBM-Al and TIBM-Cr, while contributing to a larger overall surface area, are less optimal for size-selective separation of CO2 from N2.[2]

Catalysis

The functional groups on the imidazole dicarboxylic acid ligand can act as catalytic sites or modulate the activity of the metal nodes. This opens up possibilities for designing highly efficient and reusable heterogeneous catalysts.

A study on copper-based MOFs with 1,3-bis(carboxymethyl)imidazole (bcmim) derivatives demonstrated that post-synthetic modification with chloride and bromide (Cu-bcmim-Cl and Cu-bcmim-Br) enhanced their Lewis acidity and catalytic efficiency in organic reactions compared to the unmodified MOF.[1]

Experimental Workflow: Catalytic Activity Testing

Caption: Workflow for evaluating the catalytic performance of functionalized MOFs.

Drug Delivery

The high porosity and tunable surface chemistry of MOFs make them promising candidates for drug delivery systems.[4][5] Zeolitic imidazolate framework-8 (ZIF-8), constructed from zinc ions and 2-methylimidazole, is a well-known example that exhibits pH-responsive drug release.[6][7] The imidazole moiety plays a crucial role here, as the coordination between zinc and imidazole can be disrupted in acidic environments, leading to the release of the encapsulated drug.[6]

Logical Relationship: pH-Responsive Drug Release in ZIF-8

pH_Responsive_Drug_Release ZIF8_Drug Drug-loaded ZIF-8 Acidic_Env Acidic Environment (e.g., Tumor Microenvironment) Protonation Protonation of Imidazole Linker Acidic_Env->Protonation H+ Framework_Degradation ZIF-8 Framework Degradation Protonation->Framework_Degradation Weakens Zn-N bond Drug_Release Controlled Drug Release Framework_Degradation->Drug_Release

Caption: Mechanism of pH-triggered drug release from ZIF-8.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is paramount in materials science. Here, we provide a generalized protocol for the solvothermal synthesis of MOFs based on functionalized imidazole dicarboxylic acids, drawing from common methodologies reported in the literature.[2][8]

Solvothermal Synthesis of a Functionalized Imidazole Dicarboxylic Acid MOF

Objective: To synthesize a crystalline MOF using a functionalized imidazole dicarboxylic acid ligand and a metal salt under solvothermal conditions.

Materials:

  • Functionalized imidazole dicarboxylic acid (e.g., 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene)

  • Metal salt (e.g., Cu(NO3)2·3H2O, CrCl3·6H2O, Al(NO3)3·9H2O)[2]

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Dissolution: Dissolve the functionalized imidazole dicarboxylic acid ligand in the chosen solvent or solvent mixture in a glass vial. In a separate vial, dissolve the metal salt in the solvent.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of ligand to metal salt is a critical parameter and should be optimized for the specific MOF.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 100-200 °C) for a defined period (ranging from several hours to a few days).[2] The heating and cooling rates can also influence the crystallinity and phase of the resulting product.

  • Isolation and Washing: After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product thoroughly with the synthesis solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted starting materials and residual solvent from the pores.

  • Activation: Activate the MOF by heating under vacuum to remove the solvent molecules occluded within the pores. This step is crucial for achieving high porosity and surface area for applications like gas adsorption.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the presence of the functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Concluding Remarks and Future Outlook

Functionalized imidazole dicarboxylic acids are undeniably powerful building blocks for the rational design of high-performance MOFs. This guide has demonstrated that by carefully selecting the functional groups on the imidazole ring and the coordinating metal ion, it is possible to fine-tune the properties of the resulting MOFs for specific applications. The comparative data presented herein underscores the importance of a holistic approach to MOF design, where both the organic and inorganic components are considered in concert.

Future research in this area will likely focus on the development of novel functionalized imidazole dicarboxylic acid ligands with more complex functionalities to address emerging challenges in areas such as selective gas separation, enantioselective catalysis, and targeted drug delivery. The continued exploration of the structure-property relationships in these materials will undoubtedly lead to the discovery of next-generation MOFs with unprecedented performance.

References

  • Gao, Y., Liu, Y., Li, Y., Ran, G., & Li, G. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(39), 16971-16977. [Link]

  • Luo, L., Zhao, J., & Li, B. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(33), 4793-4800. [Link]

  • Khan, I., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs for Enhanced CO2 Capture. Materials, 15(15), 5427. [Link]

  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. International Journal of Chemical Sciences, 5(3), 1000222. [Link]

  • Erdem, Ö., & Can, H. (2015). Investigation of Gas Storage Properties of Metal Complexes Including Dicarboxylic Acid Moities. International Journal of Advanced Technology and Sciences, 1(2), 89-94. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Imidazoles: Enhancing MOF Performance Through Ligand Design. [Link]

  • Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4435-4444. [Link]

  • García-García, P., et al. (2020). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. ChemistrySelect, 5(20), 6141-6148. [Link]

  • Li, B., et al. (2014). New Metal–Organic Frameworks Constructed from the 4‑Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(7), 3294-3304. [Link]

  • Li, Y., et al. (2023). Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. International Journal of Nanomedicine, 18, 4937-4950. [Link]

  • A new imidazole-functionalized 3D-cobalt metal-organic framework as a high efficiency heterogeneous catalyst for Knoevenagel condensation reaction of furfural. (n.d.). ResearchGate. [Link]

  • Examples of pharmaceutical applications of some drugs containing imidazole. (n.d.). ResearchGate. [Link]

  • Al-Ghamdi, H. A., et al. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. Polymers, 14(19), 4026. [Link]

  • Zhang, Y., et al. (2023). Imaging the dynamic influence of functional groups on metal-organic frameworks. Nature Communications, 14(1), 4883. [Link]

  • Li, B., & Chen, B. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 8(3), 309-323. [Link]

  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. (n.d.). ResearchGate. [Link]

  • Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. (n.d.). ResearchGate. [Link]

  • Bhavsar, D. B., et al. (2021). Controlled Demolition and Reconstruction of Imidazolate and Carboxylate Metal–Organic Frameworks by Acid Gas Exposure and Linker Treatment. Industrial & Engineering Chemistry Research, 60(43), 15447-15457. [Link]

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Validation

The Bromo-Substituent's Edge: A Comparative Guide to Engineering MOF Properties

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials science, allowing for the precise tuning of their properties for specific applications. Among the various functional groups, halogens, and particularly bromine, offer a unique handle to modulate the electronic, structural, and chemical characteristics of these porous materials. This guide provides an objective comparison of pristine MOFs versus their bromo-substituted counterparts, supported by experimental data, to elucidate the profound impact of this seemingly simple atomic substitution. We will delve into the causality behind experimental choices and provide self-validating protocols for your own investigations.

The Rationale for Bromination: More Than Just a Heavy Atom

Introducing a bromo-substituent onto the organic linkers of a MOF is not a trivial modification. The bromine atom's physicochemical characteristics—its size, electronegativity, and ability to form halogen bonds—impart significant changes to the framework. These changes manifest in altered gas sorption capacities, modified mechanical properties, and enhanced catalytic and luminescent activities. Understanding these structure-property relationships is paramount for the rational design of next-generation MOFs for applications ranging from carbon capture to targeted drug delivery.

Comparative Analysis: Pristine vs. Bromo-Substituted MOFs

To illustrate the impact of the bromo-substituent, we will draw on experimental data from well-characterized MOF platforms, primarily the UiO-66 and MIL-53 series. These frameworks are renowned for their stability and the relative ease with which they can be functionalized, making them ideal for such comparative studies.

Structural and Mechanical Properties: A Case Study of UiO-66

The University of Oslo-66 (UiO-66), a zirconium-based MOF, is celebrated for its exceptional thermal and chemical stability. Post-synthetic modification is a common strategy to introduce new functionalities into this robust framework. A study involving the post-synthetic bromination of a UiO-66 analogue provides compelling evidence of the bromo-substituent's influence on mechanical properties.[1][2]

PropertyUiO-66 Analogue (1)Bromo-substituted UiO-66 Analogue (1-Br₂)UiO-66 Analogue (2)Bromo-substituted UiO-66 Analogue (2-Br₂)
Elastic Modulus (E) ~15.1 (±0.8) GPa~9.3 (±0.6) GPa~11.1 (±0.4) GPa~8.9 (±0.4) GPa

Data extracted from a study on post-synthetic bromination of UiO-66 analogues.[1]

Interestingly, the bromination resulted in a decrease in the elastic modulus, indicating that the material becomes more compliant or flexible.[1] This is counterintuitive, as the increased density from the bromine atoms might be expected to stiffen the framework. The observed effect is attributed to the increased flexibility of the linker after the addition of bromine, which significantly impacts the material's overall mechanical response.[1]

Gas Adsorption and Framework Flexibility: Insights from MIL-53

The Materials of Institute Lavoisier-53 (MIL-53) series is well-known for its "breathing" behavior, where the framework undergoes large-scale structural transitions in response to guest molecules.[3][4] Functionalization of the terephthalate linker in MIL-53 provides a direct means to influence this flexibility and the gas sorption properties.

A study on a series of functionalized MIL-53(In) solids revealed that the introduction of a bromo-substituent has a notable effect on the material's ability to accommodate nitrogen molecules.[5][6] While the dihydroxyl-functionalized version showed no nitrogen accessible porosity, the bromo- and nitro-functionalized analogues exhibited distinct N₂ adsorption capabilities, highlighting the role of the substituent's steric and electronic properties in modulating the framework's dynamic behavior.[5]

In a similar study on Al-MIL-53, functionalization with various groups, including bromine, was shown to significantly alter the breathing behavior upon dehydration and rehydration compared to the parent MOF.[3] This demonstrates the bromo-substituent's ability to fine-tune the delicate host-guest interactions that govern framework flexibility.

Thermal Stability

The introduction of a bromo-substituent can also influence the thermal stability of the MOF. Thermogravimetric analysis (TGA) of a bromo-substituted UiO-66 analogue showed a two-step mass loss profile, in contrast to the single-step decomposition of the parent MOF.[1] Similarly, studies on functionalized Al-MIL-53-X (where X = -Cl, -Br, -CH₃, -NO₂, -(OH)₂) have demonstrated high thermal stability, generally in the range of 325–500 °C, with the specific decomposition temperature being dependent on the nature of the functional group.[3]

Experimental Protocols

To facilitate the exploration of bromo-substituted MOFs in your own research, we provide the following detailed experimental protocols.

De Novo Synthesis of a Bromo-Substituted MOF: MIL-53(In)-Br

This protocol is adapted from a reported synthesis of MIL-53(In) functionalized with a bromo-substituent.[6]

Materials:

  • Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O)

  • 2-bromoterephthalic acid (H₂BDC-Br)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrofluoric acid (HF, 40%)

  • Nitric acid (HNO₃, 67%)

Procedure:

  • In a 15 mL Teflon-lined autoclave, combine In(NO₃)₃·xH₂O (0.194 g, 0.50 mmol), H₂BDC-Br (0.183 g, 0.75 mmol), DMF (4.00 mL), and H₂O (1.00 mL).

  • Carefully add HF (40%, 0.03 mL) and then HNO₃ (67%, 0.18 mL) to the mixture.

  • Seal the autoclave and heat it in an oven at 80 °C for 24 hours.

  • After cooling to room temperature, filter the resulting transparent lozenge-shaped crystals.

  • Wash the crystals thoroughly with fresh DMF.

  • Dry the product in air.

Post-Synthetic Bromination of a UiO-66 Analogue

This protocol describes a general method for the post-synthetic bromination of a MOF containing alkene moieties, as demonstrated for a UiO-66 analogue.[1]

Materials:

  • Pre-synthesized UiO-66 analogue with alkene linkers

  • Bromine (Br₂)

  • Dichloromethane (DCM)

Procedure:

  • Activate the parent MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a fume hood, suspend the activated MOF crystals in anhydrous DCM.

  • Add a solution of Br₂ in DCM dropwise to the MOF suspension with stirring. The amount of Br₂ should be in stoichiometric excess relative to the alkene groups in the MOF.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Collect the bromo-functionalized MOF crystals by filtration.

  • Wash the crystals extensively with fresh DCM to remove any unreacted bromine and byproducts.

  • Dry the product under vacuum.

Characterization Workflow

A comprehensive characterization of the synthesized bromo-substituted MOF is crucial to confirm its structure and evaluate the impact of the functionalization.

Workflow:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF. Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • Nitrogen Adsorption-Desorption Isotherms: Measure the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF to assess its porosity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the bromo-substituent and the integrity of the organic linker within the MOF structure.

  • Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are obtained, this technique can provide detailed atomic-level information about the crystal structure, including the precise location of the bromo-substituent.

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 De Novo Synthesis cluster_1 Post-Synthetic Modification Metal Precursor Metal Precursor Solvothermal Reaction Solvothermal Reaction Metal Precursor->Solvothermal Reaction Brominated Linker Brominated Linker Brominated Linker->Solvothermal Reaction Bromo-MOF Bromo-MOF Solvothermal Reaction->Bromo-MOF Pristine MOF Pristine MOF Suspension Reaction Suspension Reaction Pristine MOF->Suspension Reaction Brominating Agent Brominating Agent Brominating Agent->Suspension Reaction Bromo-MOF_PSM Bromo-MOF Suspension Reaction->Bromo-MOF_PSM

Caption: Strategies for introducing bromo-substituents into MOFs.

G cluster_props Mechanical Properties Pristine UiO-66 Analogue Pristine UiO-66 Analogue Post-Synthetic Bromination Post-Synthetic Bromination Pristine UiO-66 Analogue->Post-Synthetic Bromination Addition of Br₂ High Elastic Modulus High Elastic Modulus Pristine UiO-66 Analogue->High Elastic Modulus Bromo-substituted UiO-66 Analogue Bromo-substituted UiO-66 Analogue Post-Synthetic Bromination->Bromo-substituted UiO-66 Analogue Lower Elastic Modulus (More Compliant) Lower Elastic Modulus (More Compliant) Bromo-substituted UiO-66 Analogue->Lower Elastic Modulus (More Compliant)

Caption: Impact of bromination on the mechanical properties of a UiO-66 analogue.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Pristine_MOF Pristine MOF PXRD PXRD Pristine_MOF->PXRD TGA TGA Pristine_MOF->TGA Gas Sorption Gas Sorption Pristine_MOF->Gas Sorption Spectroscopy Spectroscopy Pristine_MOF->Spectroscopy Bromo_MOF Bromo-MOF Bromo_MOF->PXRD Bromo_MOF->TGA Bromo_MOF->Gas Sorption Bromo_MOF->Spectroscopy Catalytic Activity Catalytic Activity PXRD->Catalytic Activity Drug Delivery Drug Delivery PXRD->Drug Delivery TGA->Catalytic Activity Luminescence Luminescence Gas Sorption->Luminescence Gas Sorption->Drug Delivery Spectroscopy->Luminescence

Caption: Workflow for comparative assessment of pristine vs. bromo-substituted MOFs.

Conclusion and Future Outlook

The introduction of a bromo-substituent into a MOF framework is a powerful strategy for fine-tuning its properties. As demonstrated through the examples of UiO-66 and MIL-53, bromination can significantly alter mechanical compliance, framework flexibility, gas sorption behavior, and thermal stability. These modifications open up new avenues for the design of MOFs with tailored functionalities for specific applications.

For drug development professionals, the ability to control framework flexibility and pore environment through bromination could lead to more sophisticated drug delivery systems with optimized loading capacities and release kinetics. For researchers in catalysis and separations, the electronic and steric effects of the bromo-substituent can be harnessed to create more active and selective materials.

The continued exploration of bromo-substituted MOFs, coupled with detailed comparative studies, will undoubtedly unlock new possibilities in the field of advanced porous materials. The protocols and insights provided in this guide serve as a foundation for researchers to embark on their own investigations into the fascinating world of functionalized MOFs.

References

  • Current time inform
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Comparative

benchmarking the catalytic activity of MOFs with 2-bromo-1H-imidazole-4,5-dicarboxylic acid

An In-Depth Guide to Benchmarking the Catalytic Activity of MOFs with Functionalized Imidazole-4,5-Dicarboxylic Acid Linkers A Senior Application Scientist's Perspective on Catalyst Evaluation In the dynamic field of het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking the Catalytic Activity of MOFs with Functionalized Imidazole-4,5-Dicarboxylic Acid Linkers

A Senior Application Scientist's Perspective on Catalyst Evaluation

In the dynamic field of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) represent a class of materials with unparalleled potential. Their crystalline nature, tunable porosity, and the vast chemical space offered by combining different metal nodes and organic linkers allow for the rational design of highly active and selective catalysts.[1] This guide provides a comprehensive framework for benchmarking the catalytic activity of MOFs constructed from functionalized imidazole-4,5-dicarboxylic acid linkers, with a specific focus on evaluating the impact of substituents like the bromo group on performance.

The choice of an organic linker is paramount in dictating the final properties of a MOF. The imidazole-4,5-dicarboxylic acid scaffold is particularly compelling due to the presence of both carboxylate coordinating groups and a nitrogen-rich imidazole core. This core can be functionalized to fine-tune the electronic and steric environment of the catalytic sites. Introducing an electron-withdrawing group, such as a bromine atom at the 2-position (2-bromo-1H-imidazole-4,5-dicarboxylic acid), is hypothesized to enhance the Lewis acidity of the metal centers within the MOF, a critical factor in many catalytic transformations.

This guide will use the atom-economical cycloaddition of CO₂ to epoxides as a model reaction to illustrate the benchmarking process. This reaction is of significant industrial and environmental interest, converting a greenhouse gas into valuable cyclic carbonates.[2][3] We will explore the synthesis of these specialized MOFs, detail a rigorous experimental protocol for catalytic testing, and present a comparative analysis against alternative catalysts, providing researchers with a robust methodology for their own investigations.

Catalyst Synthesis and Characterization: A Self-Validating Workflow

The foundation of any reliable catalytic study is a well-characterized, phase-pure catalyst. The synthesis of MOFs using dicarboxylate linkers is typically achieved via solvothermal methods.[4] The causality behind this choice lies in the use of elevated temperatures and pressures to overcome the kinetic barriers of crystallization, yielding high-quality, crystalline materials.

General Synthesis Protocol for Imidazole-dicarboxylate MOFs

A typical synthesis involves combining a metal salt (e.g., Zinc nitrate, Copper nitrate) with the 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker in a suitable solvent system, often a mixture like dimethylformamide (DMF) and ethanol.

Step-by-Step Synthesis:

  • Dissolution: Dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol) and the 2-bromo-1H-imidazole-4,5-dicarboxylic acid linker (0.2 mmol) in 15 mL of DMF in a 25 mL Teflon-lined autoclave.

  • Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48-72 hours.[4][5] The extended heating period is crucial for the slow crystal growth necessary for a well-ordered framework.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals are isolated by decanting the mother liquor.

  • Washing: To remove unreacted starting materials and residual solvent trapped within the pores, the crystals are washed multiple times with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone. This step is critical for ensuring the pores are accessible for catalysis.

  • Activation: Before catalytic testing, the MOF must be "activated" by removing the solvent molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature determined by thermogravimetric analysis (TGA) to be below the decomposition point of the framework. This process generates the open metal sites that often serve as the primary Lewis acid catalytic centers.[6]

G cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization reactants Metal Salt + Linker in DMF solvothermal Solvothermal Reaction (120°C, 48-72h) reactants->solvothermal wash Washing & Solvent Exchange (Ethanol) solvothermal->wash activate Heating under Vacuum wash->activate activated_mof Activated MOF with Open Metal Sites activate->activated_mof pxrd PXRD (Phase Purity) activated_mof->pxrd tga TGA (Thermal Stability) activated_mof->tga bet N2 Sorption (BET) (Porosity) activated_mof->bet

Diagram 1: General workflow for the synthesis and activation of a functionalized imidazole-dicarboxylate MOF.
Essential Characterization

Each characterization technique provides a piece of the puzzle to validate the catalyst's identity and integrity.

  • Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if available. A consistent PXRD pattern before and after catalysis is a primary indicator of catalyst stability.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the appropriate activation temperature. It reveals the temperature at which guest/solvent molecules are removed and the point at which the framework begins to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: This nitrogen sorption measurement determines the specific surface area and pore volume of the MOF. A high surface area is often correlated with a greater number of accessible active sites.[8] A significant loss of surface area after catalysis can indicate pore collapse or blockage.

Benchmarking Protocol: CO₂ Cycloaddition with Epoxides

To objectively compare catalyst performance, a standardized protocol is essential. The cycloaddition of CO₂ with an epoxide (e.g., styrene oxide or propylene oxide) is an ideal model reaction.[9]

Experimental Setup and Procedure

The following protocol is designed as a self-validating system by including necessary control experiments.

Reaction Components:

  • Catalyst: Activated MOF (e.g., Zn-Br-ImDC)

  • Substrate: Epoxide (e.g., Styrene Oxide, 7.40 mmol)

  • Co-catalyst (optional but common): Tetrabutylammonium bromide (TBABr, 1 mol%). The co-catalyst provides a nucleophile (Br⁻) to facilitate the ring-opening of the epoxide, often working synergistically with the MOF's Lewis acid sites.[2]

  • Atmosphere: CO₂ (1 atm, balloon)

Step-by-Step Protocol:

  • Catalyst Preparation: Add the pre-activated MOF catalyst (0.36 mol% based on metal content) and the co-catalyst (if used) to a 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Inerting: Seal the tube, and evacuate and backfill with CO₂ gas three times to ensure an inert atmosphere filled with the reactant gas.

  • Substrate Addition: Inject the epoxide substrate into the Schlenk tube via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 4-24 hours).[9]

  • Analysis: After the reaction, cool the mixture to room temperature. Dissolve the crude product in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., mesitylene).[10] Analyze the mixture using ¹H NMR spectroscopy to determine the conversion of the epoxide and the yield of the cyclic carbonate product.

  • Catalyst Recovery and Recycling: The heterogeneous nature of the MOF allows for easy recovery by centrifugation. The recovered catalyst should be washed with a suitable solvent (e.g., acetone), dried under vacuum, and can be reused in subsequent runs to test its recyclability. A leaching test, where the catalyst is removed mid-reaction, should be performed to confirm the catalysis is truly heterogeneous.[2]

Control Experiments (Trustworthiness Pillar):

  • Run the reaction without any catalyst to check for background thermal conversion.

  • Run the reaction with only the co-catalyst (TBABr) to quantify its independent catalytic activity.

  • Run the reaction with the unfunctionalized parent MOF to create a direct benchmark for the effect of the bromo- group.

G cluster_analysis Analysis & Validation catalyst Activated MOF + Co-catalyst setup Add to Schlenk Tube catalyst->setup inert Evacuate & Backfill with CO2 (1 atm) setup->inert substrate Inject Epoxide inert->substrate react Heat & Stir (e.g., 80°C, 4h) substrate->react workup Cool & Dilute with Internal Standard react->workup recycle Centrifuge, Wash, & Reuse Catalyst react->recycle Recycling Test nmr ¹H NMR Analysis workup->nmr calc Calculate Yield & Conversion nmr->calc

Diagram 2: Experimental workflow for benchmarking MOF catalytic activity in CO₂ cycloaddition.
Proposed Catalytic Mechanism

Understanding the mechanism explains the causality behind the catalyst's function. The cycloaddition reaction is generally believed to proceed via a synergistic mechanism involving both a Lewis acid and a nucleophile.[6]

  • Epoxide Activation: The Lewis acidic metal center of the MOF coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and making the ring more susceptible to nucleophilic attack. The electron-withdrawing bromo- group on the linker is expected to increase the positive charge on the metal center, enhancing this activation step.

  • Nucleophilic Attack: A nucleophile (Br⁻ from the co-catalyst) attacks one of the epoxide's carbon atoms, leading to the ring-opening and formation of a halo-alkoxide intermediate.

  • CO₂ Insertion: The highly reactive alkoxide intermediate attacks a CO₂ molecule, forming a carbonate species.

  • Ring Closure: The terminal halide is displaced through an intramolecular cyclization, yielding the final cyclic carbonate product and regenerating the nucleophile for the next catalytic cycle.

G A Catalyst (MOF-M) B Activated Complex A->B + Epoxide C Ring-Opened Intermediate B->C + Nu⁻ (e.g., Br⁻) D Carbonate Intermediate C->D + CO₂ D->A - Product - Nu⁻

Diagram 3: Simplified catalytic cycle for MOF-catalyzed CO₂ cycloaddition with a nucleophilic co-catalyst.

Comparative Performance Analysis

The ultimate goal of benchmarking is to place the catalyst's performance in the context of existing technologies. Data should be compiled into a clear, comparative table.

CatalystMetal NodeLinker Functional GroupReaction ConditionsConversion (%)Selectivity (%)Reference
Zn-Br-ImDC (Hypothetical) Zn2-Bromo80 °C, 1 atm CO₂, 4h, TBABrExpected High>95%-
Zn-PTB MOF ZnPyridyl-tribenzoate25 °C, 1 atm CO₂, 48h, TBABr92.1>99[6]
Co-MOF CoBipyridyl-tetracarboxylate25 °C, 1 atm CO₂, 48h, TBABr93.8>99[6]
ZIF-8 Zn2-Methylimidazole100 °C, 7 bar CO₂, 4h, no co-cat.Moderate>99[3]
UiO-66-NH₂ ZrAmino-terephthalate100 °C, 10 bar CO₂, 24h, TBABr96>99[11]
Homogeneous Catalyst (TBABr) --80 °C, 1 atm CO₂, 4hLow-Moderate>95Control

Table 1: Comparative data for various MOF catalysts in the cycloaddition of CO₂ and epoxides. The performance of the hypothetical Zn-Br-ImDC is projected based on the expected electronic effects.

Discussion of Results: This comparative table allows for a nuanced discussion. For our hypothetical Zn-Br-ImDC , we would anticipate high activity, potentially exceeding that of non-functionalized imidazole MOFs like ZIF-8, due to the enhanced Lewis acidity from the bromo- group.[7] However, it is important to consider potential downsides. The increased acidity could also lead to side reactions, potentially lowering selectivity, although this is less common in this specific reaction.

Comparison with a catalyst like UiO-66-NH₂ highlights the dual-functionality concept. The amino groups in UiO-66-NH₂ can act as basic sites to help capture CO₂ or participate in the mechanism, while the Zr-nodes are strong Lewis acids.[11] Our bromo-functionalized MOF relies primarily on enhancing the Lewis acidity of the metal center. Benchmarking against such different systems provides a more complete picture of the structure-activity relationship and helps elucidate the dominant mechanistic pathway. The inclusion of data for the co-catalyst alone and for reactions under higher pressure provides crucial context for evaluating the efficiency of a new catalyst designed to operate under mild, ambient pressure conditions.[12]

Conclusion and Outlook

This guide outlines a systematic and scientifically rigorous approach to benchmarking the catalytic activity of MOFs functionalized with 2-bromo-1H-imidazole-4,5-dicarboxylic acid. By employing a well-defined synthesis and characterization workflow, a standardized catalytic testing protocol with integrated controls, and a thorough comparative analysis, researchers can generate trustworthy and impactful data.

The projected high activity of MOFs bearing electron-withdrawing groups like bromine warrants further investigation. Future work should focus on the actual synthesis and testing of these materials to validate these hypotheses. Furthermore, exploring a range of metal nodes (e.g., Cu, Co, Zr) with this linker could uncover synergistic effects between the metal and the functionalized linker. By grounding experimental design in mechanistic understanding and contextualizing results through careful benchmarking, the field can accelerate the discovery of next-generation MOF catalysts for green and sustainable chemistry.

References

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Validation

A Senior Application Scientist's Guide to Linker-Modulated Electronic Properties in MOFs: A DFT Perspective

Introduction Metal-Organic Frameworks (MOFs) represent a fascinating class of crystalline materials constructed from metal nodes interconnected by organic linker molecules. This modularity allows for an unprecedented lev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metal-Organic Frameworks (MOFs) represent a fascinating class of crystalline materials constructed from metal nodes interconnected by organic linker molecules. This modularity allows for an unprecedented level of control over their structural and, consequently, functional properties. For researchers in materials science, catalysis, and drug development, the ability to precisely tune the electronic characteristics of MOFs is paramount. The organic linker is not merely a structural brace; it is the primary control panel for modulating the electronic landscape of the entire framework.

This guide provides an in-depth comparison of how different organic linkers influence the electronic properties of MOFs, with a focus on insights derived from Density Functional Theory (DFT) studies. DFT has emerged as an indispensable predictive tool, enabling the rational design of MOFs with tailored functionalities before their synthesis, thereby accelerating the discovery of novel materials.[1][2][3] We will explore the causal mechanisms behind these electronic effects and provide the computational workflows necessary to investigate them, offering a robust framework for both computational and experimental researchers.

The Organic Linker: A Master Regulator of Electronic Structure

The electronic properties of a MOF, such as its band gap, charge carrier mobility, and redox potential, are fundamentally determined by the interplay between the metal nodes and the organic linkers.[4] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the constituent linkers often dictate the valence band maximum (VBM) and conduction band minimum (CBM) of the resulting MOF.[5][6] Therefore, strategic modification of the linker is the most effective route to engineer the electronic and optical properties of these materials.[5][6]

Caption: Fig. 1: Schematic of a MOF, highlighting the central role of the organic linker.

Comparative Analysis of Linker Electronic Effects

The tunability of MOF electronic properties can be systematically explored by considering three primary modes of linker modification: functionalization, π-system extension, and heteroatom substitution.

Linker Functionalization: Electron Donating vs. Withdrawing Groups

Attaching functional groups with different electronic characters to the linker's backbone is a powerful and widely used strategy to tune the band gap.[7][8]

  • Mechanism:

    • Electron-Donating Groups (EDGs) , such as amino (–NH2) or hydroxyl (–OH) groups, tend to raise the energy of the HOMO of the linker.[9][10] This often results in the formation of new energy states just above the VBM of the parent MOF, effectively narrowing the band gap.[8][9]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (–NO2) or cyano (–CN) groups, lower the energy of the LUMO. This introduces acceptor states near the CBM, which can also lead to a reduction in the band gap.[1][9][11]

Studies on the well-known UiO-66 framework provide a clear example. DFT calculations have shown that functionalizing the terephthalate linker with –NH2 reduces the band gap more significantly than functionalizing with –NO2.[9] This is because the –NH2 group introduces a donor state that raises the VBM, while the –NO2 group's effect on the CBM is less pronounced.[8][9]

Caption: Fig. 2: Effect of functional groups on linker energy levels and MOF band gap.

Quantitative Comparison: Band Gaps of Functionalized UiO-66

The following table summarizes DFT-calculated and experimental band gaps for the UiO-66 MOF with various functional groups on the 1,4-benzenedicarboxylate (BDC) linker.

Functional Group (X in BDC-X)Group TypeCalculated Band Gap (eV)Experimental Band Gap (eV)Reference
–H (Unfunctionalized)-3.76~3.6-4.2[9]
–NH2EDG2.75~2.6-2.8[9][11]
–(NH2)2Strong EDG-2.34[12]
–OHEDG--[12]
–NO2EWG2.93~3.0[9][11]
–FEWG--[12]

Note: DFT values can vary based on the functional used. The values presented are representative examples from the literature.

Extending the Linker's π-Conjugated System

Increasing the size of the aromatic system in the linker is another effective strategy for tuning electronic properties. This is often referred to as isoreticular expansion.

  • Mechanism: Extending the π-system (e.g., moving from a benzene-based linker to a biphenyl or pyrene-based one) leads to greater electron delocalization. This stabilization of the π-orbitals typically raises the HOMO and lowers the LUMO, resulting in a smaller band gap.[5] An extended π-system can also facilitate more efficient charge transport through the framework, leading to higher electrical conductivity.[13][14][15] This "through-bond" charge transport pathway is a key design principle for conductive MOFs.[14]

Computational studies have demonstrated that as the linker length increases, the band gap of the corresponding MOF systematically decreases.[5] This approach has been instrumental in the design of MOFs for applications in electronics and photocatalysis.

Heteroatom Substitution in the Linker Backbone

Replacing carbon atoms within the linker's aromatic core with heteroatoms (like nitrogen) introduces significant electronic perturbations.

  • Mechanism: The introduction of heteroatoms can modify the aromaticity and charge distribution of the linker. For instance, replacing a C-H group in a benzene ring with a nitrogen atom (as in a pyridine or pyrazine ring) can create localized regions of electron density, introduce new electronic states within the band gap, and create specific binding sites for catalytic reactions or sensing applications.[16] These modifications can fine-tune the HOMO-LUMO levels and alter the overall electronic behavior of the MOF.[16]

A Representative DFT Workflow for MOF Electronic Structure Analysis

To ensure the trustworthiness and reproducibility of computational predictions, a rigorous and well-defined workflow is essential. The following protocol outlines the key steps for performing a DFT calculation to determine the electronic properties of a MOF.

DFT_Workflow start 1. Obtain Initial Structure (e.g., from CCDC) opt 2. Geometry Optimization (Relax cell shape and atomic positions) start->opt Select functional (e.g., PBE, HSE06) & basis set scf 3. Self-Consistent Field (SCF) Calculation (Obtain ground-state electron density) opt->scf Use optimized geometry dos 4. Density of States (DOS) & Projected DOS (PDOS) scf->dos band 5. Band Structure Calculation scf->band Define high-symmetry k-point path analysis 6. Property Analysis (Band Gap, Effective Mass, etc.) dos->analysis band->analysis caption Fig. 3: Standard DFT workflow for analyzing MOF electronic properties.

Caption: Fig. 3: Standard DFT workflow for analyzing MOF electronic properties.

Experimental Protocol: Step-by-Step DFT Calculation

  • Structure Preparation:

    • Obtain the initial crystallographic information file (CIF) for the MOF from a database like the Cambridge Crystallographic Data Centre (CCDC).

    • Define the initial unit cell.

  • Geometry Optimization:

    • Causality: This step is crucial to find the lowest energy, most stable configuration of the MOF. Neglecting optimization can lead to inaccurate electronic structure predictions.

    • Protocol: Perform a full geometry optimization, allowing both the lattice parameters and the atomic positions to relax until the forces on each atom are below a defined threshold (e.g., < 0.01 eV/Å).

    • Choice of Functional: The Perdew–Burke–Erzerhof (PBE) functional is often used for geometry optimization as it provides a good balance between accuracy and computational cost. For more accurate electronic properties, a hybrid functional like HSE06 is recommended for subsequent steps, as standard GGA functionals are known to underestimate band gaps.[8]

  • Electronic Structure Calculation:

    • Protocol: Using the optimized geometry, perform a static self-consistent field (SCF) calculation to obtain the ground-state electron density and wavefunctions.

    • Self-Validation: Ensure the calculation has converged by checking that the change in total energy between SCF cycles is minimal (e.g., < 10⁻⁶ eV).

  • Analysis of Electronic Properties:

    • Density of States (DOS): Calculate the DOS to visualize the energy levels available for electrons. The band gap can be identified as the energy region between the VBM and CBM where the DOS is zero.

    • Projected Density of States (PDOS): Decompose the total DOS into contributions from different atoms or orbitals (e.g., metal d-orbitals, linker p-orbitals). This provides critical insight into which components of the MOF (metal or linker) define the band edges.[9]

    • Band Structure: Calculate the electronic band structure along a path of high-symmetry points in the Brillouin zone. This plot reveals whether the band gap is direct or indirect, which is important for optical applications.

Implications for MOF Design and Applications

The ability to computationally predict and rationally tune the electronic properties of MOFs has profound implications for various fields:

  • Photocatalysis: By using linkers that narrow the band gap, MOFs can be designed to absorb a larger portion of the solar spectrum, enhancing their efficiency as photocatalysts for applications like water splitting or CO2 reduction.[17]

  • Sensing: Functional groups on linkers can serve as specific recognition sites for analyte molecules. Binding of an analyte can induce a measurable change in the MOF's electronic properties (e.g., conductivity or photoluminescence), forming the basis of a chemical sensor.[10]

  • Drug Development: The electronic environment within MOF pores can influence interactions with guest molecules. DFT can model these host-guest interactions to aid in the design of MOFs for controlled drug delivery.[18]

  • Conductive Materials: Employing extended π-conjugated linkers is a primary strategy for creating electrically conductive MOFs, which are promising for applications in batteries, supercapacitors, and chemiresistive sensors.[13][14]

Conclusion

The organic linker is the most versatile component for engineering the electronic properties of Metal-Organic Frameworks. Through functionalization, π-system extension, and heteroatom substitution, researchers can precisely control band gaps, charge transport pathways, and active site reactivity. Density Functional Theory provides a robust, predictive framework to explore the vast chemical space of possible linkers, guiding experimental efforts toward the synthesis of novel MOFs with optimized performance for targeted applications. This synergy between computational screening and experimental validation is accelerating the pace of discovery in this exciting field of materials science.[19][20]

References

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Comparative

A Comparative Guide to the Experimental Validation of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid Properties

Introduction: Bridging Predictive Chemistry with Empirical Evidence In the landscape of modern drug discovery and materials science, imidazole derivatives are a cornerstone, serving as versatile scaffolds for a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Predictive Chemistry with Empirical Evidence

In the landscape of modern drug discovery and materials science, imidazole derivatives are a cornerstone, serving as versatile scaffolds for a multitude of applications. The imidazole-4,5-dicarboxylic acid framework, in particular, is a recognized pharmacophore with derivatives showing potential as antihypertensive, antimicrobial, and anticancer agents.[1][2] The introduction of a bromine atom at the 2-position of this scaffold, creating 2-bromo-1H-imidazole-4,5-dicarboxylic acid, is predicted to modulate its electronic properties, acidity, and biological activity. However, a significant gap exists between computational predictions and empirical data for this specific compound.

This guide provides a comprehensive framework for the experimental validation of the predicted properties of 2-bromo-1H-imidazole-4,5-dicarboxylic acid. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental design. We will explore a logical, multi-faceted approach to characterize this molecule, from its fundamental physicochemical nature to its potential biological efficacy. This document is structured to guide researchers through a self-validating system of inquiry, ensuring that each experimental stage builds upon the last to create a holistic and trustworthy profile of the target compound.

For comparative analysis, we will benchmark the properties of 2-bromo-1H-imidazole-4,5-dicarboxylic acid against its non-halogenated parent compound, 1H-imidazole-4,5-dicarboxylic acid , and a representative alkyl-substituted analogue, 2-butyl-1H-imidazole-4,5-dicarboxylic acid . This comparative approach is crucial for understanding the specific contributions of the bromo-substituent to the molecule's overall characteristics.

Part 1: Synthesis and Structural Elucidation

The journey of experimental validation begins with the synthesis and unequivocal structural confirmation of the compounds of interest. A generalized and effective method for synthesizing 2-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-substituted benzimidazoles.[1][3]

Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxylic Acid Derivatives
  • Reaction Setup : Prepare a 1 M solution of the appropriate 2-substituted benzimidazole (2-bromobenzimidazole, benzimidazole, or 2-butylbenzimidazole) in sulfuric acid.

  • Oxidation : Add hydrogen peroxide to the solution, maintaining a molar ratio of 11:1 (hydrogen peroxide to 2-substituted benzimidazole). The reaction is typically exothermic and should be controlled in an ice bath.

  • Work-up and Purification : Following the reaction, the desired imidazole-4,5-dicarboxylic acid derivative can be precipitated by adjusting the pH of the solution. Recrystallization from a suitable solvent system (e.g., water/ethanol) is then employed to obtain the purified product.

Structural Validation: The Unambiguous Assignment

NMR is indispensable for confirming the covalent structure of the synthesized molecules.

  • ¹H NMR : Will be used to identify the chemical environment of the proton on the imidazole ring. A downfield shift is anticipated for the C2-H in the parent and 2-butyl derivatives compared to the aromatic protons of the starting benzimidazoles.[4][5] For the 2-bromo derivative, the absence of a C2-H signal will be a key indicator.

  • ¹³C NMR : Will provide insights into the carbon framework. The chemical shifts of the carboxylic acid carbons and the imidazole ring carbons will be of particular interest. The C2 carbon in the bromo-derivative is expected to show a characteristic shift due to the electronegativity of the bromine atom.

To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is the gold standard.[6][7][8]

  • Crystallization : Crystals of sufficient quality (typically >0.1 mm in all dimensions) will be grown by slow evaporation from a suitable solvent.[9]

  • Data Collection and Analysis : The crystal will be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern will be analyzed to determine bond lengths, bond angles, and intermolecular interactions. This provides irrefutable proof of the synthesized structure.

Part 2: Physicochemical Characterization

Understanding the fundamental physicochemical properties is critical for predicting a molecule's behavior in biological systems.

Acid Dissociation Constants (pKa)

The pKa values of the carboxylic acid groups and the imidazole ring are crucial for understanding the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.[10]

  • Sample Preparation : A dilute solution (e.g., 1 x 10⁻⁵ M) of the compound is prepared in purified water. To avoid interference from dissolved CO₂, the solution should be purged with an inert gas like argon.[10]

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis : The pKa values are determined from the half-neutralization points on the titration curve. For multi-ionizable species, the second-derivative method can be employed to accurately identify the inflection points.[10]

Predicted vs. Experimental Physicochemical Properties

The following table presents a framework for comparing computationally predicted properties with the experimentally determined values.

Property2-bromo-1H-imidazole-4,5-dicarboxylic acid (Predicted)2-bromo-1H-imidazole-4,5-dicarboxylic acid (Experimental)1H-imidazole-4,5-dicarboxylic acid (Experimental)2-butyl-1H-imidazole-4,5-dicarboxylic acid (Predicted)
Molecular Weight 235.00 g/mol To be determined156.10 g/mol [11]212.21 g/mol
pKa1 (first carboxyl) To be predictedTo be determined~2.95[12]To be predicted
pKa2 (second carboxyl) To be predictedTo be determined~5.75[12]To be predicted
pKa3 (imidazole NH) To be predictedTo be determined~7.0[13]To be predicted
Melting Point (°C) To be predictedTo be determined283[14]To be predicted

Part 3: Evaluation of Biological Activity

Based on the known biological activities of imidazole derivatives, a targeted screening approach will be employed to assess the therapeutic potential of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.[1]

Antimicrobial Susceptibility Testing

The imidazole scaffold is present in many antimicrobial agents. Therefore, evaluating the antibacterial and antifungal properties of the synthesized compounds is a logical starting point.

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity of 0.5 McFarland standard.[15][16]

  • Compound Dilution : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation : Each well is inoculated with the microbial suspension. The plate is incubated for 16-20 hours at 37°C.

  • MIC Determination : The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[17]

Cytotoxicity Assessment

To evaluate the potential of these compounds as therapeutic agents, it is essential to determine their toxicity towards mammalian cells.

  • Cell Seeding : A suitable human cell line (e.g., HEK293) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.[18][19]

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation : MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Quantification : The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Enzyme Inhibition and Receptor Binding Assays

Given the known activities of related compounds, we will investigate two specific biological targets: Angiotensin-Converting Enzyme (ACE) and the N-methyl-D-aspartate (NMDA) receptor.

ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a major therapeutic strategy for hypertension.[22][23]

  • Reaction Mixture : The test compound is pre-incubated with ACE solution.[24][25]

  • Substrate Addition : The substrate, hippuryl-histidyl-leucine (HHL), is added, and the mixture is incubated.

  • Quantification : The reaction is stopped, and the amount of hippuric acid produced is quantified by spectrophotometry at 228 nm.[26] The IC₅₀ value is determined from the dose-response curve.

NMDA receptors are involved in excitatory synaptic transmission, and their modulation has therapeutic potential in neurological disorders.[27]

  • Membrane Preparation : Rat brain membranes containing NMDA receptors are prepared.

  • Binding Reaction : The membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., MK801) in the presence of varying concentrations of the test compound.[27][28]

  • Detection : The amount of bound radioligand is measured using a scintillation counter. The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Comparative Biological Activity Data

The following table provides a template for summarizing the results of the biological assays.

Biological Activity2-bromo-1H-imidazole-4,5-dicarboxylic acid1H-imidazole-4,5-dicarboxylic acid2-butyl-1H-imidazole-4,5-dicarboxylic acid
MIC vs. S. aureus (µg/mL) To be determinedTo be determinedTo be determined
MIC vs. E. coli (µg/mL) To be determinedTo be determinedTo be determined
Cytotoxicity (HEK293) IC₅₀ (µM) To be determinedTo be determinedTo be determined
ACE Inhibition IC₅₀ (µM) To be determinedTo be determinedTo be determined
NMDA Receptor Binding Ki (µM) To be determinedTo be determinedTo be determined

Visualizing the Experimental Workflow

To provide a clear overview of the proposed experimental plan, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_bio Biological Evaluation synthesis Synthesis of Derivatives purification Purification synthesis->purification pka pKa Determination synthesis->pka antimicrobial Antimicrobial Assays synthesis->antimicrobial cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity ace ACE Inhibition Assay synthesis->ace nmda NMDA Binding Assay synthesis->nmda nmr NMR Spectroscopy purification->nmr xrd X-ray Crystallography purification->xrd

Caption: Overall experimental workflow.

biological_screening_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Target-Based) start Purified Compound mic MIC Determination (Antibacterial/Antifungal) start->mic mtt MTT Assay (Cytotoxicity) start->mtt ace_assay ACE Inhibition Assay mic->ace_assay If low cytotoxicity mtt->ace_assay If low cytotoxicity nmda_assay NMDA Receptor Binding ace_assay->nmda_assay If active

Caption: Biological screening cascade.

Conclusion

The experimental validation of predicted properties is a fundamental tenet of scientific integrity. For 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a compound of significant theoretical interest, a systematic and rigorous experimental approach is paramount. The framework outlined in this guide, from synthesis and structural confirmation to detailed physicochemical and biological characterization, provides a clear path forward. By comparing its properties to those of its parent compound and an alkyl derivative, we can gain a nuanced understanding of the role of the bromo-substituent. The data generated from these experiments will be invaluable for researchers in drug discovery and materials science, transforming a molecule of predicted potential into one of empirically validated value.

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Validation

A Comparative Analysis of the Stability of Isoreticular Metal-Organic Frameworks: A Guide for Researchers

In the rapidly advancing field of porous materials, metal-organic frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility and tunability.[1] The concept of isoreticular chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of porous materials, metal-organic frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility and tunability.[1] The concept of isoreticular chemistry, which allows for the systematic variation of organic linkers within a constant network topology, has enabled the synthesis of vast libraries of MOFs with tailored pore sizes and functionalities.[2][3] However, for the practical application of these materials in areas such as drug delivery, catalysis, and gas separation, a thorough understanding of their stability under various operational stresses is paramount.[1] This guide provides a comparative analysis of the stability of isoreticular MOFs, offering experimental data and insights to aid researchers in the selection and design of robust frameworks for their specific applications.

The Critical Importance of MOF Stability

The promise of MOFs is often tempered by their potential instability under thermal, chemical, and mechanical duress.[1] The coordination bonds that define the framework's structure can be susceptible to hydrolysis, solvolysis, or thermal decomposition, leading to a loss of crystallinity and porosity.[4][5] For isoreticular series, where the metal node remains constant while the organic linker is systematically modified, understanding how linker length, functionalization, and geometry influence overall stability is a key aspect of rational MOF design.[6]

Factors Influencing the Stability of Isoreticular MOFs

The stability of an isoreticular MOF series is a complex interplay of several factors. The nature of the metal-ligand bond is a primary determinant, with stronger bonds generally leading to more robust frameworks.[5][7] Additionally, the rigidity and hydrophobicity of the organic linkers play a crucial role. Longer or more flexible linkers can sometimes lead to decreased stability due to increased framework strain or greater susceptibility to solvent penetration.[6] Conversely, strategic functionalization of the linker can enhance stability by introducing steric hindrance or creating a more hydrophobic pore environment that repels water molecules.[1][8]

cluster_factors Factors Influencing MOF Stability Metal-Ligand Bond Strength Metal-Ligand Bond Strength MOF Stability MOF Stability Metal-Ligand Bond Strength->MOF Stability Linker Rigidity Linker Rigidity Linker Rigidity->MOF Stability Linker Functionalization Linker Functionalization Linker Functionalization->MOF Stability Pore Environment Pore Environment Pore Environment->MOF Stability

Caption: Key factors influencing the stability of isoreticular MOFs.

Comparative Analysis of Stability in Prominent Isoreticular MOF Series

Here, we present a comparative overview of the thermal, chemical, and mechanical stability of three widely studied isoreticular MOF series: the UiO-66 series, the IRMOF series, and the ZIF-8 series.

Thermal Stability

Thermal stability is a critical parameter for applications involving elevated temperatures, such as catalysis and gas storage/separation at non-ambient conditions. Thermogravimetric analysis (TGA) is the primary technique used to assess the decomposition temperature of MOFs.[9][10]

Isoreticular SeriesMOFDecomposition Temperature (°C)Reference
UiO-66 UiO-66~500[11]
UiO-67Lower than UiO-66[4]
UiO-68Lower than UiO-66[4]
IRMOF IRMOF-1 (MOF-5)~450[12]
IRMOF-3~321 (linker decomposition)[13]
ZIF ZIF-8~400-500[8]

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

The exceptional thermal stability of the UiO-66 series is attributed to the strong Zr-O bonds within the Zr6O4(OH)4 secondary building units (SBUs).[11] In the IRMOF series, the thermal stability is generally high, though functionalization of the linker, as in IRMOF-3 (with an amino group), can introduce a point of earlier thermal decomposition.[13] ZIF-8, with its robust framework, also exhibits high thermal stability.[8]

Chemical Stability

Chemical stability, particularly towards water and other solvents, is a major hurdle for many MOFs.[4][14] The hydrolytic stability of a MOF is often dictated by the lability of the metal-ligand bond.[5]

Isoreticular SeriesMOFStability in WaterStability in Acidic/Basic ConditionsReference
UiO-66 UiO-66Generally considered water-stable, but can degrade in certain buffer solutions.[15][16]Stable in many acidic solutions, but susceptible to degradation in strong bases.[17][18][15][17][18]
IRMOF IRMOF-1Highly sensitive to moisture.[19]Decomposes in both acidic and basic conditions.[12]
IRMOF-3More water-stable than IRMOF-1 due to the amino functionalization.[20]Basic properties due to the amino group.[13][13][20]
ZIF ZIF-8Inconsistent reports; can be unstable in water depending on conditions.[21][22]Stable in basic solutions and some organic solvents, but degrades in acidic conditions.[22] Stability in cell culture media can be variable.[23][24][21][22][23]

The UiO-66 series is renowned for its chemical robustness, a direct consequence of the inertness of the Zr(IV) metal centers and the high connectivity of the framework.[11][18] In contrast, the IRMOF series, based on Zn4O clusters, is notoriously moisture-sensitive.[19] However, isoreticular functionalization, as seen in IRMOF-3, can improve hydrolytic stability.[20] The stability of ZIF-8 in aqueous environments is a subject of ongoing research, with some studies indicating instability and dissolution.[21][22]

Mechanical Stability

The mechanical stability of MOFs is crucial for applications where the material is subjected to pressure, such as in gas storage or during post-synthetic processing like pelletization.[25][26] The mechanical properties of isoreticular MOFs can be influenced by the length and rigidity of the organic linkers.[25]

Isoreticular SeriesMOFMechanical PropertiesReference
UiO-66 UiO-66 seriesGenerally high mechanical stability. Linker exchange can tune the elastic response.[26][27][28][26][27][28]
IRMOF IRMOF seriesSofter materials. Longer linkers can lead to lower bulk moduli.[29] Neural network potentials can predict mechanical behavior.[30][29][30]
DUT series DUT-4, DUT-5, etc.Ligand buckling can be a source of mechanical instability, leading to pressure-induced phase transitions.[25][25]

The rigid framework of the UiO-66 series generally imparts good mechanical stability.[26][27] For the IRMOF series, which are considered softer materials, computational studies have shown that the bulk modulus can be influenced by the nature of the alkaline earth metal in the SBU.[29] In other isoreticular series, such as the DUT materials, the flexibility of the linker can be a designed feature for applications like gas sensing, but it can also be a point of mechanical instability under pressure.[25]

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of stability claims, standardized and rigorous experimental protocols are essential.[4] Here, we outline the key experimental workflows for assessing the thermal and chemical stability of isoreticular MOFs.

Workflow for Stability Evaluation

cluster_workflow Experimental Workflow for MOF Stability Assessment MOF_Sample Isoreticular MOF Sample Stress_Condition Apply Stress (Heat, Chemical, Pressure) MOF_Sample->Stress_Condition Characterization Post-Stress Characterization Stress_Condition->Characterization Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis Stability_Conclusion Conclusion on Stability Data_Analysis->Stability_Conclusion

Caption: A generalized workflow for assessing the stability of MOFs.

Step-by-Step Methodologies

1. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature of the MOF.

  • Protocol:

    • Activate the MOF sample under vacuum or inert gas flow at an appropriate temperature to remove guest molecules from the pores.

    • Place a known mass of the activated MOF in a TGA crucible (typically alumina or platinum).

    • Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

    • Record the mass loss as a function of temperature. The onset of significant mass loss after the removal of any residual solvent is typically considered the decomposition temperature.[9]

2. Chemical Stability Assessment using Powder X-ray Diffraction (PXRD)

  • Objective: To evaluate the retention of crystallinity after exposure to a chemical agent.

  • Protocol:

    • Immerse a known amount of the activated MOF in the desired chemical environment (e.g., water, acidic/basic solution, organic solvent) for a specified period.

    • After the exposure time, recover the MOF solid by filtration or centrifugation.

    • Wash the recovered solid with a suitable solvent to remove any residual chemical agent.

    • Dry the sample under mild conditions.

    • Acquire a PXRD pattern of the treated sample and compare it to the pattern of the as-synthesized, activated MOF. A significant loss of peak intensity or the appearance of new peaks indicates framework degradation.[4]

3. Porosity Analysis after Chemical Treatment

  • Objective: To quantify the retention of surface area and pore volume after chemical exposure.

  • Protocol:

    • Treat the MOF sample with the chemical agent as described in the chemical stability protocol.

    • Thoroughly activate the treated sample to ensure the pores are free of any guest molecules.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K.

    • Calculate the BET surface area and pore volume from the isotherm data.

    • Compare these values to those of the pristine, activated MOF. A significant decrease in surface area and pore volume indicates framework collapse or pore blockage.[4][9]

Conclusion and Future Outlook

The stability of isoreticular MOFs is a multifaceted property that is crucial for their transition from laboratory curiosities to real-world applications.[1][31] This guide has provided a comparative analysis of the thermal, chemical, and mechanical stability of prominent isoreticular MOF series, highlighting the key factors that govern their robustness. The provided experimental protocols offer a framework for the systematic and reliable evaluation of MOF stability.

Future research in this area will likely focus on the development of new synthetic strategies to enhance MOF stability, such as the use of stronger metal-ligand bonds, the incorporation of hydrophobic functionalities, and the design of interpenetrated frameworks.[1] Furthermore, the development of advanced in-situ characterization techniques will provide deeper insights into the mechanisms of MOF degradation, paving the way for the rational design of the next generation of highly stable and functional metal-organic frameworks.

References

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  • Ding, M., Cai, X., & Jiang, H. L. (2019). Improving MOF stability: approaches and applications. PMC - NIH. [Link]

  • Canivet, J., et al. (2014). Water Stability and Adsorption in Metal–Organic Frameworks. Chemical Reviews, 114(2), 1075–1109. [Link]

  • Ryder, M. R., Civalleri, B., & Tan, J.-C. (2016). Isoreticular zirconium-based metal–organic frameworks: discovering mechanical trends and elastic anomalies controlling chemical structure stability. Physical Chemistry Chemical Physics, 18(11), 7857–7867. [Link]

  • (2023). Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. ResearchGate. [Link]

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  • Chen, Y., et al. (2020). A Comparison of Two Isoreticular Metal-Organic Frameworks with Cationic and Neutral Skeletons: Stability, Mechanism, and Catalytic Activity. Angewandte Chemie International Edition, 59(11), 4385–4390. [Link]

  • Li, B., et al. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design, 19(11), 6149–6166. [Link]

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  • Stassin, T., et al. (2019). The stability of UiO-66 in various media. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating the Effect of Linker Functionalization on Gas Separation in Metal-Organic Frameworks

For researchers, scientists, and professionals in materials science and chemical engineering, the rational design of materials for specific applications is a paramount goal. Metal-Organic Frameworks (MOFs) have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in materials science and chemical engineering, the rational design of materials for specific applications is a paramount goal. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous materials for gas storage and separation due to their exceptional tunability.[1][2] A key strategy for tailoring the properties of MOFs is the functionalization of their organic linkers. This guide provides an in-depth, objective comparison of how different linker functionalization strategies impact gas separation performance in MOFs, supported by experimental data and detailed protocols.

The "Why": The Critical Role of the Organic Linker

The organic linker in a MOF is not merely a structural component; it is a versatile tool for tuning the framework's properties.[3] By introducing specific functional groups onto the linker, we can precisely alter the chemical environment within the pores. This, in turn, influences the interactions between the MOF and guest gas molecules, leading to enhanced adsorption capacity and selectivity for a target gas. The choice of functional group is therefore a critical experimental decision driven by the specific gas separation challenge at hand. For instance, to separate acidic gases like CO2, introducing basic functional groups is a logical and effective strategy.[3][4]

The Logic of Linker Functionalization for Gas Separation

The overarching goal of linker functionalization is to create a more favorable interaction with one gas molecule over another. This can be achieved through several mechanisms:

  • Enhanced Affinity: Introducing polar functional groups can increase the framework's affinity for polar gas molecules like CO2 through dipole-quadrupole or hydrogen bonding interactions.[5]

  • Steric Hindrance: Bulky functional groups can physically obstruct the passage of larger gas molecules, enhancing selectivity for smaller ones.

  • Pore Size and Shape Modification: Functional groups can subtly alter the pore dimensions and geometry, which can be critical for separations based on molecular sieving.[1]

  • Framework Flexibility Modulation: Functionalization can influence the flexibility of the MOF structure, which can be harnessed for selective gas adsorption.[6][7]

The following diagram illustrates the conceptual workflow for designing and evaluating functionalized MOFs for a specific gas separation application.

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation start Identify Gas Separation Challenge (e.g., CO2/CH4) strategy Select Functionalization Strategy (e.g., Amination) start->strategy Define Target Properties synthesis Synthesize Parent & Functionalized MOFs strategy->synthesis Choose Synthesis Route (Direct vs. Post-Synthetic) characterization Structural & Chemical Characterization (PXRD, NMR, TGA) synthesis->characterization Verify Structure & Purity adsorption Gas Adsorption Analysis (Isotherms) characterization->adsorption Determine Adsorption Properties breakthrough Dynamic Breakthrough Experiments adsorption->breakthrough Simulate Real-World Conditions performance Evaluate Separation Performance (Selectivity, Working Capacity) breakthrough->performance Quantify Performance Metrics

Caption: Workflow for designing and evaluating functionalized MOFs.

A Comparative Analysis of Linker Functionalization Strategies

The choice of functional group is paramount in dictating the gas separation performance of a MOF. Here, we compare some of the most common and effective functionalization strategies.

Amine Functionalization: The Workhorse for CO2 Capture

The introduction of amine (-NH2) groups is arguably the most widely explored strategy for enhancing CO2 capture.[4][8][9] The basic nature of the amine functionality leads to strong, specific interactions with the acidic CO2 molecule.[3]

Mechanism of Action: The primary mechanism is the acid-base interaction between the Lewis basic amine group and the Lewis acidic CO2 molecule.[10] This can lead to the formation of carbamate species, a form of chemisorption, which significantly enhances CO2 uptake, especially at low pressures.[10]

Comparative Performance Data:

MOFFunctional GroupGas PairAdsorption Capacity (mmol/g)SelectivityReference
MIL-53(Al)NoneCO2/CH4~5.5 (CO2 @ 1 bar, 303 K)Low[6]
NH2-MIL-53(Al) -NH2 CO2/CH4 ~6.7 (CO2 @ 1 bar, 303 K) Very High [6]
UiO-66NoneCO2/CH4~2.5 (CO2 @ 1 bar, 298 K)~5[4]
NH2-UiO-66 -NH2 CO2/CH4 ~3.5 (CO2 @ 1 bar, 298 K) ~23 [4]
MOF-74(Mg)NoneCO2/N2HighModerate[8][9]
mmen-Mg-MOF-74 -mmen CO2/N2 Significantly Increased Significantly Increased [8]

Note: Adsorption capacities and selectivities can vary based on experimental conditions.

Hydroxyl and Other Polar Functional Groups

Beyond amines, other polar functional groups such as hydroxyl (-OH), nitro (-NO2), and sulfonate (-SO3H) have been investigated for their potential to enhance gas separation performance.[2][5][11][12]

Mechanism of Action: These groups increase the polarity of the pore environment, leading to stronger electrostatic interactions with polarizable gas molecules like CO2. The effectiveness of these groups often depends on their ability to create specific binding sites and their orientation within the pore.[5] Computational studies have systematically investigated the effect of various functional groups, revealing that -SO3H can be a particularly effective group for CO2 capture.[5]

Comparative Insights:

  • -OH: Can participate in hydrogen bonding with certain gas molecules. However, its impact on stability can be a concern.[13]

  • -NO2: A strongly electron-withdrawing group that can create highly polarized sites, enhancing interactions with CO2.[3][14][15]

  • -F: Can introduce favorable interactions with certain gases and enhance the chemical stability of the framework.

  • -OCH3: Computational studies have shown that methoxy groups can significantly improve selectivity for various gas pairs, including CH4/H2 and CH4/N2.[16][17]

Mixed-Linker and Multi-Functionalized MOFs

A more advanced strategy involves the use of multiple different functionalized linkers within the same framework.[14][15] This approach allows for the creation of a more complex and potentially synergistic pore environment. For example, combining electron-donating (-NH2) and electron-withdrawing (-NO2) groups can lead to unique adsorption properties.[14][15]

Experimental Protocols: From Synthesis to Evaluation

The following protocols provide a standardized approach for synthesizing a functionalized MOF and evaluating its gas separation performance.

Synthesis of a Functionalized MOF: NH2-UiO-66

This protocol describes a typical solvothermal synthesis of NH2-UiO-66.[18]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2BDC-NH2)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vessel, dissolve ZrCl4 and 2-aminoterephthalic acid in DMF at room temperature.

  • Seal the vessel and place it in a preheated oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

  • Allow the vessel to cool to room temperature.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product repeatedly with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum at an elevated temperature to activate the MOF for gas adsorption measurements.

Evaluation of Gas Separation Performance: Breakthrough Experiments

Dynamic breakthrough experiments are crucial for assessing the performance of a MOF under conditions that mimic a real-world separation process.[19]

Experimental Setup:

A packed bed of the MOF material is placed in a column. A mixed gas stream of known composition and flow rate is passed through the column. The composition of the gas exiting the column is monitored over time using a mass spectrometer or gas chromatograph.

Procedure:

  • Activate the MOF sample in the column by heating under an inert gas flow to remove any adsorbed species.

  • Cool the column to the desired experimental temperature.

  • Introduce the mixed gas stream to the column.

  • Continuously monitor the concentration of each gas component at the column outlet.

  • The "breakthrough" time is when the concentration of the more weakly adsorbed component at the outlet reaches a certain percentage of its inlet concentration. The breakthrough of the more strongly adsorbed component will occur later.

Data Analysis:

The breakthrough curves (plots of outlet concentration versus time) provide valuable information about the separation performance, including the dynamic adsorption capacity and the selectivity of the material under flow conditions.[20][21]

The following diagram illustrates a typical breakthrough experiment setup and the resulting curves.

G cluster_0 Experimental Setup cluster_1 Breakthrough Curves gas_in Mixed Gas Inlet (e.g., CO2/N2) column Packed MOF Column gas_in->column detector Detector (Mass Spec/GC) column->detector gas_out Gas Outlet detector->gas_out plot

Caption: A schematic of a breakthrough experiment and the expected output curves, where the less retained gas (e.g., N2) breaks through the column first, followed by the more strongly adsorbed gas (e.g., CO2).

Concluding Remarks for the Practicing Scientist

The functionalization of organic linkers is a powerful and versatile tool for enhancing the gas separation performance of MOFs. By carefully selecting the functional group based on the properties of the target gas molecules, researchers can rationally design materials with superior adsorption capacities and selectivities. Amine functionalization remains a highly effective strategy for CO2 capture, but a wide array of other functional groups offers exciting possibilities for tuning MOF properties for various gas separation challenges. The combination of robust synthetic protocols and rigorous evaluation using techniques like dynamic breakthrough experiments is essential for advancing the development of functionalized MOFs for industrial applications. As computational screening methods become more sophisticated, they will play an increasingly important role in guiding the experimental design of the next generation of high-performance MOF adsorbents.[16][22][23][24]

References
  • Sequential Pore Functionalization in MOFs for Enhanced Carbon Dioxide Capture. JACS Au. [Link]

  • An Amine-Functionalized MIL-53 Metal−Organic Framework with Large Separation Power for CO2 and CH4. Journal of the American Chemical Society. [Link]

  • Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. PMC - NIH. [Link]

  • Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures. PMC. [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. [Link]

  • Metal–Organic Framework-Based Membranes for Gas Separation. Encyclopedia.pub. [Link]

  • Design of amine-functionalized metal-organic frameworks for CO2 separation: the more amine, the better?. Leibniz University Hannover Repository. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. [Link]

  • Multi-Level Computational Screening of in Silico Designed MOFs for Efficient SO2 Capture. ACS Publications. [Link]

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF 4 /CH 4 , CH 4 /H 2 , CH 4 /N 2 , and N 2 /H 2 mixtures. ResearchGate. [Link]

  • Computational Screening of Metal–Organic Frameworks for Membrane-Based CO2/N2/H2O Separations: Best Materials for Flue Gas Separation. ACS Publications. [Link]

  • Effects of functional groups for CO2 capture using metal organic frameworks. ResearchGate. [Link]

  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers. [Link]

  • Metal–organic frameworks for carbon dioxide capture. MRS Energy & Sustainability. [Link]

  • Computational Screening of Functionalized UiO-66 Materials for Selective Contaminant Removal from Air. The Journal of Physical Chemistry C. [Link]

  • Recent Progress and Challenges in the Field of Metal–Organic Framework-Based Membranes for Gas Separation. MDPI. [Link]

  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. NIH. [Link]

  • Breakthrough Adsorption: Theory and Analysis of Adsorption in Zeolites and Metal-organic Frameworks (MOFs). Micromeritics. [Link]

  • Advanced functional MOFs for CO 2 capture and separation. RSC Publishing. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]

  • Enhancing CO2/N2 and CH4/N2 separation performance by salt-modified aluminum-based metal–organic frameworks. Dalton Transactions (RSC Publishing). [Link]

  • Simplified Analysis of Breakthrough Experiments. YouTube. [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocol Exchange. [Link]

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. ResearchGate. [Link]

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. PubMed. [Link]

  • A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. ResearchGate. [Link]

  • Breakthrough curves of different MOFs (MOF-5, Eu-MOF, and MOF-199) with... ResearchGate. [Link]

  • Mathematical Modeling and Experimental Breakthrough Curves of Carbon Dioxide Adsorption on Metal Organic Framework CPM-5. Environmental Science & Technology. [Link]

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. SciELO. [Link]

  • Effect of Ligand Functionalization on the Separation of Small Hydrocarbons and CO2 by a Series of MUF-15 Analogues. Chemistry of Materials. [Link]

  • Gas Sorption Characterization of Metal Organic Frameworks Webinar. YouTube. [Link]

  • Tailored design of mixed-linker MOF membranes for enhanced gas separation. ResearchGate. [Link]

  • NO2 and -NH2 functional groups in mixed-linker zr-based MOFs on gas adsorption of CO2 and CH4. CORE. [Link]

  • Improving CH4/N2 selectivity within isomeric Al‐based MOFs for the highly selective capture of coal‐mine methane. Scilit. [Link]

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Safety & Regulatory Compliance

Safety

2-bromo-1H-imidazole-4,5-dicarboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires a robust and reliable plan for every molecule you handle, including developmental compounds like 2-bromo-1H-imidazole-4,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires a robust and reliable plan for every molecule you handle, including developmental compounds like 2-bromo-1H-imidazole-4,5-dicarboxylic acid. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards.

The causality behind these procedures is rooted in the compound's specific chemical characteristics: it is a halogenated organic acid. The presence of bromine necessitates a disposal pathway that can manage the formation of hazardous byproducts, such as hydrogen bromide, during thermal decomposition. Its acidic nature requires careful segregation to prevent violent reactions with incompatible materials.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's hazards is critical. While a specific Safety Data Sheet (SDS) for 2-bromo-1H-imidazole-4,5-dicarboxylic acid may not be universally available, we can infer its hazard profile from structurally similar compounds like 2-bromo-1H-imidazole and other brominated heterocyclic compounds.

The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the choice of disposal method to prevent environmental release and human exposure.

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Disposal Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowedP501: Dispose of contents/container to an appropriate treatment and disposal facility...[2][3]
Skin IrritationGHS07WarningH315: Causes skin irritationP501: Dispose of contents/container to an appropriate treatment and disposal facility...[2][3]
Eye DamageGHS05DangerH318/H319: Causes serious eye damage/irritationP501: Dispose of contents/container to an appropriate treatment and disposal facility...[2][3]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritationP501: Dispose of contents/container to an appropriate treatment and disposal facility...[2][3]

Core Disposal Principle: High-Temperature Incineration

For halogenated organic compounds, the universally recommended disposal method is controlled incineration in a licensed hazardous waste facility.[2][3] This is not an optional step; it is a chemical necessity.

Causality: At high temperatures, the carbon-bromine bonds will break. In the presence of hydrogen from the molecule and any moisture, this will form hydrogen bromide (HBr), a corrosive and toxic gas. A licensed incinerator is equipped with "flue gas scrubbing" technology—typically a basic solution scrubber—that neutralizes acidic gases like HBr before they are released into the atmosphere.[2][3] Discharging this compound into sewer systems is strictly prohibited as it can harm aquatic life and damage wastewater treatment infrastructure.[3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks such as those from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[3]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a face shield.[3]

  • Skin and Body Protection: Wear a fully buttoned lab coat. For larger quantities, consider additional protective clothing.[1]

  • Respiratory Protection: Handle waste within a certified chemical fume hood to avoid inhaling dust or aerosols.[3]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing laboratory accidents and ensuring cost-effective, compliant disposal.

  • Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organics.[6][7] Mixing it with non-halogenated solvent waste can render the entire container unsuitable for solvent recovery, significantly increasing disposal costs.[7]

  • Segregate as an Acid: Do not mix this acidic waste with bases, cyanides, or sulfides, as this can cause violent reactions or the release of toxic gases.[8] Store in a designated area for acidic waste, separate from bases and other incompatible materials.[6]

Step 3: Container Selection and Labeling

The integrity and clear communication of your waste container are paramount.

  • Container: Use a sealable, airtight, and compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[6] Ensure the container is clean and was not previously used for incompatible chemicals.

  • Labeling: Label the container clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-bromo-1H-imidazole-4,5-dicarboxylic acid"

    • The specific hazards (e.g., "Corrosive," "Toxic")

    • The date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[8]

  • Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[9]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[1] Store it in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[8]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required chemical collection or waste manifest forms provided by your EHS office.

  • Transport: The waste will be transported to a licensed and approved Treatment, Storage, and Disposal Facility (TSDF) for final destruction via controlled incineration.[1][2]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

G Disposal Workflow for 2-bromo-1H-imidazole-4,5-dicarboxylic acid A Waste Generation (Solid or Solution) B Hazard Assessment (Halogenated Organic Acid) A->B Step 1 C Segregate Waste Stream (Halogenated Acid Waste) B->C Step 2 D Select & Label Container (HDPE, Clearly Marked) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Request EHS Pickup (Container Full or >1 Year) E->F Step 5 G Professional Disposal (Licensed Incineration with Flue Gas Scrubbing) F->G Final Step

Caption: Decision workflow for compliant disposal of 2-bromo-1H-imidazole-4,5-dicarboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Assess the Situation: If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line immediately.[6]

  • Control Access: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment (for small spills): If you are trained and it is safe to do so, use a chemical spill kit with an absorbent appropriate for acids. Do not use combustible materials like paper towels to clean up.

  • Collection: Carefully sweep up the absorbed material (if solid) or collect the absorbent material (if liquid) and place it in a labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Report: Report the incident to your supervisor and EHS department.[6]

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Reduction. University of Colorado Boulder Environmental Health and Safety. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-bromo-1H-imidazole-4,5-dicarboxylic acid: Personal Protective Equipment and Disposal

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount. 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a brominated heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount. 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a brominated heterocyclic compound, presents significant opportunities in medicinal chemistry and materials science.[1] However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

Before handling 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5] The dicarboxylic acid functional groups suggest acidic properties, which could contribute to skin and eye irritation. The presence of the bromine atom on the imidazole ring indicates that it is a halogenated organic compound, which requires special consideration for disposal.[6][7][8]

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Similar compounds cause skin irritation and serious eye damage.[2]

  • Respiratory Irritation: Inhalation of fine powders can lead to respiratory tract irritation.[3]

  • Toxicity: Harmful if swallowed.[9]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[10][11] The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Standard Laboratory Attire (Minimum Requirement)
  • Safety Glasses with Side Shields: To protect against splashes and projectiles.

  • Laboratory Coat: A full-length coat made of a suitable material to protect skin and clothing.

  • Closed-toe Shoes: To protect feet from spills.

  • Nitrile Gloves: For incidental contact. However, for prolonged handling or in case of a spill, more robust gloves are necessary.

Enhanced PPE for Handling Solid Compound

When weighing or transferring the solid 2-bromo-1H-imidazole-4,5-dicarboxylic acid, the risk of inhaling fine dust particles is elevated.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles.Provides a complete seal around the eyes to protect from dust and splashes.
Hand Protection Heavy-duty nitrile or neoprene gloves.Offers enhanced protection against chemical permeation and physical abrasion.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Prevents the inhalation of fine dust particles.
Body Protection A disposable lab coat over the standard lab coat.Provides an additional layer of protection that can be easily removed and disposed of if contaminated.
PPE for Handling Solutions

When working with solutions of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, the primary risk is from splashes.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.The combination of goggles and a face shield offers maximum protection for the eyes and face from splashes.
Hand Protection Chemically resistant gloves (e.g., butyl rubber or Viton™).Check the glove manufacturer's compatibility chart for the specific solvent being used.
Body Protection A chemically resistant apron over the lab coat.Provides an additional barrier against splashes of corrosive or irritating solutions.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid? start->is_solid weighing Weighing/Transferring Solid is_solid->weighing Yes solution Working with Solution is_solid->solution No enhanced_ppe Enhanced PPE: - Goggles - Heavy-duty gloves - N95 Respirator - Disposable lab coat weighing->enhanced_ppe solution_ppe Solution PPE: - Goggles & Face Shield - Chemically resistant gloves - Chemical apron solution->solution_ppe end Proceed with Caution enhanced_ppe->end solution_ppe->end

Caption: Workflow for selecting appropriate PPE.

Operational and Disposal Plans

Proper handling, storage, and disposal protocols are essential to maintain a safe laboratory environment and comply with regulations.[4]

Handling Procedures
  • Work in a Ventilated Area: All work with 2-bromo-1H-imidazole-4,5-dicarboxylic acid, especially when handling the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[12]

  • Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE, including respiratory protection for a solid spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

As a halogenated organic compound, 2-bromo-1H-imidazole-4,5-dicarboxylic acid and its waste must be disposed of following specific protocols.[6][13]

  • Waste Segregation:

    • Solid Waste: Collect solid 2-bromo-1H-imidazole-4,5-dicarboxylic acid waste and contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[8]

    • Liquid Waste: Collect solutions containing 2-bromo-1H-imidazole-4,5-dicarboxylic acid in a designated "Halogenated Organic Liquid Waste" container.[7][14] Do not mix with non-halogenated waste to avoid costly disposal procedures.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2-bromo-1H-imidazole-4,5-dicarboxylic acid"), and the approximate concentration and quantity.[6]

  • Disposal Request: Follow your institution's guidelines for hazardous waste pickup.

Disposal_Workflow start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste Container (Halogenated Organic) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organic) is_solid->liquid_waste Liquid label_container Label Container: - Hazardous Waste - Full Chemical Name - Concentration/Quantity solid_waste->label_container liquid_waste->label_container request_pickup Request Hazardous Waste Pickup label_container->request_pickup

Caption: Waste disposal workflow.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

By adhering to these guidelines, researchers can safely handle 2-bromo-1H-imidazole-4,5-dicarboxylic acid, minimizing risks and ensuring a secure laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University. Halogenated Solvents in Laboratories.
  • Bucknell University. Hazardous Waste Segregation.
  • BenchChem. Personal protective equipment for handling (ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • Cornell EHS. Organic Solvents.
  • Sigma-Aldrich. Safety Data Sheet.
  • Safety Data Sheet. 4,5-Imidazoledicarboxylic acid.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • American Chemistry Council. Protective Equipment.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Safety Data Sheet. 4-Bromo-1H-imidazole.
  • ECHEMI. 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets.
  • Safety Data Sheet. 2-Bromo-1H-imidazole, 98%.
  • Safety Data Sheet. 2,5-dibromo-4-nitro-1H-imidazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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